Thiazolidine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Propriétés
IUPAC Name |
1,3-thiazolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NS.ClH/c1-2-5-3-4-1;/h4H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGQQQKGAXDBDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of Thiazolidinediones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazolidinediones (TZDs), a class of synthetic oral antidiabetic agents, function as potent insulin (B600854) sensitizers. Their primary therapeutic effects in the management of type 2 diabetes mellitus are mediated through a well-defined molecular mechanism. This technical guide provides an in-depth exploration of this mechanism, detailing the core molecular interactions, downstream signaling cascades, and the experimental methodologies used to elucidate these pathways. It is important to note that while the query specified "thiazolidine hydrochloride," the pharmacologically active and extensively studied class of compounds are the thiazolidinediones (e.g., Pioglitazone, Rosiglitazone).
Core Mechanism: Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism
The central mechanism of action for thiazolidinediones is their function as high-affinity agonists for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1] PPARγ is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily, which plays a pivotal role in regulating adipocyte differentiation, lipid metabolism, and glucose homeostasis.[1][2]
TZDs bind directly to the ligand-binding domain (LBD) of PPARγ. This binding event induces a conformational change in the receptor, facilitating the recruitment of coactivator proteins and the dissociation of corepressor complexes.[1] The activated PPARγ then forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR). This PPARγ-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[1] This binding initiates the transcription of a suite of genes involved in insulin signaling, glucose transport, and lipid metabolism, ultimately leading to enhanced insulin sensitivity in key metabolic tissues such as adipose tissue, skeletal muscle, and the liver.[1][2]
Signaling Pathways
The activation of PPARγ by thiazolidinediones modulates gene expression through two primary mechanisms: transactivation and transrepression.
-
Transactivation: This is the primary mechanism for the insulin-sensitizing effects of TZDs. As described above, the TZD-bound PPARγ-RXR heterodimer binds to PPREs, leading to the upregulation of target genes. Key upregulated genes include those encoding for:
-
GLUT4 (Glucose Transporter Type 4): Increases glucose uptake in adipocytes and skeletal muscle.[1]
-
Lipoprotein Lipase, Fatty Acyl-CoA Synthase, and other lipid metabolism enzymes: Promotes fatty acid uptake and storage in adipocytes, thereby reducing circulating free fatty acids (lipotoxicity).[1][3]
-
Adiponectin: An adipokine that enhances insulin sensitivity and fatty acid oxidation.[1]
-
c-Cbl-associated protein (CAP): A signaling protein involved in the insulin signaling cascade.[4]
-
-
Transrepression: The activated PPARγ can also inhibit the activity of other transcription factors, such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and AP-1 (Activator protein 1). This interaction, which does not involve direct binding to PPREs, leads to the downregulation of pro-inflammatory genes, including those for cytokines like TNF-α (Tumor Necrosis Factor-alpha) and various interleukins. This anti-inflammatory effect also contributes to the improvement of insulin sensitivity, as inflammation is a known factor in insulin resistance.
References
- 1. Thiazolidinediones - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alteration in Expression Profiles of a Series of Diabetes-Related Genes in db/db Mice Following Treatment With Thiazolidinediones [jstage.jst.go.jp]
- 4. pnas.org [pnas.org]
Physicochemical Properties of Thiazolidine Hydrochloride: A Technical Guide for Drug Design
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the core physicochemical properties of thiazolidine (B150603) hydrochloride, a crucial heterocyclic scaffold in modern medicinal chemistry. Understanding these properties is paramount for the rational design and development of novel therapeutics, particularly those targeting metabolic and inflammatory diseases. This document outlines key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows to facilitate drug discovery efforts.
Core Physicochemical Properties
Thiazolidine hydrochloride's utility as a drug scaffold is significantly influenced by its physicochemical characteristics. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its bioavailability and efficacy.
Quantitative Data Summary
The following table summarizes the key physicochemical parameters for thiazolidine and its hydrochloride salt. It is important to note that while this compound is a common salt form used to enhance solubility and bioavailability, experimentally determined values for the hydrochloride salt are not always readily available in public literature. In such cases, data for the parent thiazolidine or related derivatives are provided for reference.
| Property | Value | Source |
| Molecular Formula | C₃H₈ClNS | [1][2] |
| Molecular Weight | 125.62 g/mol | [1][3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | Data not readily available for hydrochloride salt. Thiazolidine-2,4-dione has a melting point of 123-125 °C.[4] Pioglitazone (B448), a thiazolidinedione derivative, melts at 193-194 °C.[5] | |
| Solubility | Enhanced solubility in water due to the hydrochloride salt form.[1] A derivative, ethyl l-thiazolidine-4-carboxylate hydrochloride, shows high solubility in water.[6][7] | |
| pKa | Data not readily available for hydrochloride salt. The parent compound, thiazolidine, has a predicted pKa of 8.84 ± 0.20.[8] Thiazolidinediones have a pKa of around 6-7. | |
| LogP (Octanol-Water Partition Coefficient) | Data not readily available for hydrochloride salt. The parent compound, thiazolidine, has an estimated LogP of -1.725. A derivative, Methyl 1,3-thiazolidine-2-carboxylate hydrochloride, has a calculated LogP of 0.2437.[9] |
Experimental Protocols for Physicochemical Characterization
Accurate determination of the physicochemical properties of active pharmaceutical ingredients (APIs) like this compound is a critical step in pre-formulation studies.[10] The following sections detail standard experimental methodologies for key parameters.
Melting Point Determination
The melting point provides a quick assessment of purity. A sharp melting range is indicative of a pure substance.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a rapid rate to approximately 15-20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting.
-
The temperature at which the last solid crystal melts is recorded as the end of the melting range.
-
Determination of Acid Dissociation Constant (pKa)
The pKa value is crucial for predicting the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and receptor binding. For an amine hydrochloride like this compound, the pKa of the conjugate acid is determined.
Methodology: Potentiometric Titration
-
Solution Preparation: A standard solution of this compound of known concentration (e.g., 0.01 M) is prepared in deionized water.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.
-
pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been neutralized.
Determination of the Partition Coefficient (LogP)
LogP is a measure of a compound's lipophilicity and is a key indicator of its ability to cross biological membranes. For ionizable compounds like this compound, the distribution coefficient (LogD) at a specific pH (typically 7.4) is often more relevant.
Methodology: Shake-Flask Method
-
Solvent System: n-Octanol and a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
-
Sample Preparation: A known amount of this compound is dissolved in the aqueous phase.
-
Partitioning: A known volume of the aqueous solution containing the compound is mixed with an equal volume of the n-octanol in a sealed flask.
-
Equilibration: The flask is shaken gently for a set period (e.g., 24 hours) to allow for the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Concentration Analysis: The concentration of the compound in both the aqueous and n-octanol phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. LogP is the logarithm of this value.
Role in Drug Design and Signaling Pathways
While this compound itself is primarily used as a versatile building block in organic synthesis, its derivatives, most notably the thiazolidinediones (TZDs), are potent pharmacological agents.[11] TZDs are well-known for their role as insulin (B600854) sensitizers in the treatment of type 2 diabetes.[12]
Thiazolidinediones and the PPARγ Signaling Pathway
The primary mechanism of action for thiazolidinedione drugs like pioglitazone and rosiglitazone (B1679542) is through their agonistic activity on the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[12][13] PPARγ is a nuclear receptor that plays a critical role in the regulation of glucose and lipid metabolism.[12]
Activation of PPARγ by TZDs leads to a cascade of downstream effects:
-
Gene Transcription: The activated PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.
-
Metabolic Regulation: This binding event modulates the transcription of genes involved in:
-
Insulin Sensitivity: Increasing the expression of proteins that enhance insulin signaling, leading to improved glucose uptake in muscle and adipose tissue.[12]
-
Adipogenesis: Promoting the differentiation of preadipocytes into mature fat cells, which can safely store fatty acids.
-
Lipid Metabolism: Regulating the expression of genes involved in fatty acid uptake and storage.
-
Inflammation: Exerting anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines.
-
It is important to note that some biological effects of thiazolidinediones may also be independent of PPARγ activation.[14]
Visualizations
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.
Signaling Pathway
Caption: PPARγ signaling pathway activated by thiazolidinedione derivatives.
Experimental Workflows
Caption: Workflow for determining key physicochemical properties.
Conclusion
This compound serves as a foundational scaffold in the design of pharmacologically active molecules. Its physicochemical properties, particularly when optimized through salt formation, are critical for achieving desirable drug-like characteristics. While the parent molecule's direct biological activity may be limited, its derivatives, the thiazolidinediones, have demonstrated significant therapeutic impact through the modulation of the PPARγ signaling pathway. A thorough understanding and experimental determination of the physicochemical properties outlined in this guide are essential for any researcher or scientist working on the design and development of new drugs based on the thiazolidine core.
References
- 1. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. THIAZOLIDINE CAS#: 504-78-9 [m.chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Pioglitazone | C19H20N2O3S | CID 4829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PPARγ-Independent Antitumor Effects of Thiazolidinediones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PPARγ deacetylation dissociates thiazolidinedione’s metabolic benefits from its adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An overview on medicinal perspective of thiazolidine-2,4-dione: A remarkable scaffold in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent developments and biological activities of thiazolidinone derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound | C3H8ClNS | CID 12444283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory Effects of Thiazolidinediones in Human Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of Novel Thiazolidine Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Thiazolidine (B150603) and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of pharmacological activities.[1] The inherent versatility of the thiazolidine scaffold, which allows for substitutions at various positions, has led to the development of potent agents against a multitude of diseases. This technical guide provides an in-depth overview of the primary synthesis pathways for novel thiazolidine hydrochloride derivatives, complete with detailed experimental protocols, comparative data, and visual representations of synthetic and biological pathways. The hydrochloride salt form of these derivatives is often preferred in pharmaceutical applications to enhance solubility and stability.[2][3]
Core Synthesis Pathways
The synthesis of the thiazolidine ring can be broadly categorized into several key strategies, with the most prevalent being three-component condensation reactions, the Hantzsch synthesis, and Knoevenagel condensation for specific derivatives like thiazolidinones.
Three-Component Condensation for 4-Thiazolidinones
One of the most efficient and widely used methods for synthesizing 4-thiazolidinone (B1220212) derivatives is the one-pot, three-component reaction involving an amine, a carbonyl compound (aldehyde or ketone), and a mercaptoacetic acid (thioglycolic acid).[4][5][6][7] This reaction proceeds through the initial formation of a Schiff base from the amine and carbonyl compound, which then undergoes cyclocondensation with mercaptoacetic acid.
Logical Workflow for Three-Component Synthesis
Caption: Workflow for the synthesis of 2,3-disubstituted-1,3-thiazolidin-4-one hydrochlorides.
Hantzsch Thiazole (B1198619) Synthesis
A classic method for the synthesis of the thiazole ring is the Hantzsch synthesis, which involves the reaction of an α-haloketone with a thioamide.[8][9][10][11] This versatile reaction allows for the preparation of a wide range of substituted thiazoles.
Experimental Workflow for Hantzsch Synthesis
Caption: General experimental workflow for the Hantzsch thiazole synthesis.
Knoevenagel Condensation for 5-Arylidene-2,4-Thiazolidinediones
The Knoevenagel condensation is a key reaction for the synthesis of 5-arylidene-2,4-thiazolidinediones. This reaction involves the condensation of an aromatic aldehyde with the active methylene (B1212753) group at the C-5 position of the 2,4-thiazolidinedione (B21345) ring, typically catalyzed by a weak base like piperidine (B6355638).[5][12][13][14][15]
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of various thiazolidine derivatives.
| Synthesis Method | Reactants | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Three-Component Condensation | Aniline, Benzaldehyde, Mercaptoacetic Acid | DCC/THF | Room Temp | 6-8 | 85-95 | [6] |
| Three-Component Condensation | Substituted anilines, Aromatic aldehydes, Mercaptoacetic acid | p-TSA/Toluene | Reflux | 5-10 | 70-90 | [4] |
| Hantzsch Synthesis | 2-Bromoacetophenone, Thiourea | Ethanol (B145695) | Reflux | 2-4 | 90-99 | [8][11] |
| Knoevenagel Condensation | 2,4-Thiazolidinedione, Substituted Benzaldehydes | Piperidine/Ethanol | Reflux | 16-24 | 75-90 | [14] |
| Knoevenagel Condensation | 2,4-Thiazolidinedione, Aromatic Aldehydes | DABCO/Aqueous Ethanol | Room Temp | 0.5-1 | 84-91 | [13] |
| Synthesis of Hydrochloride Salt | Thiazolidine derivative, HCl gas | Ethanol | Room Temp | 1-2 | >90 | [2] |
Experimental Protocols
Protocol 1: Synthesis of 2,3-Disubstituted-1,3-thiazolidin-4-ones via Three-Component Reaction
This protocol describes a general procedure for the synthesis of 2,3-disubstituted-1,3-thiazolidin-4-ones.
Materials:
-
Substituted amine (10 mmol)
-
Substituted aldehyde (10 mmol)
-
Mercaptoacetic acid (12 mmol)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (11 mmol)
-
Tetrahydrofuran (THF) (50 mL)
Procedure:
-
To a solution of the substituted amine (10 mmol) in THF (20 mL), add the substituted aldehyde (10 mmol) and stir the mixture at room temperature for 30 minutes.
-
To the resulting solution, add mercaptoacetic acid (12 mmol) and continue stirring for another 15 minutes.
-
Cool the reaction mixture in an ice bath and add a solution of DCC (11 mmol) in THF (30 mL) dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with a saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane-ethyl acetate).
Protocol 2: Synthesis of 5-Arylidene-2,4-thiazolidinediones via Knoevenagel Condensation
This protocol outlines the synthesis of 5-arylidene-2,4-thiazolidinediones.
Materials:
-
2,4-Thiazolidinedione (10 mmol)
-
Substituted aromatic aldehyde (10 mmol)
-
Piperidine (2 mmol)
-
Ethanol (50 mL)
Procedure:
-
In a round-bottom flask, dissolve 2,4-thiazolidinedione (10 mmol) and the substituted aromatic aldehyde (10 mmol) in ethanol (50 mL).
-
Add a catalytic amount of piperidine (2 mmol) to the solution.
-
Reflux the reaction mixture for 16-24 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 5-arylidene-2,4-thiazolidinedione.
Protocol 3: Conversion to this compound Salt
This protocol details the conversion of a synthesized thiazolidine derivative to its hydrochloride salt.[2]
Materials:
-
Thiazolidine derivative (5 mmol)
-
Ethanol (anhydrous, 20 mL)
-
Hydrogen chloride gas or a solution of HCl in a suitable solvent (e.g., diethyl ether or dioxane)
Procedure:
-
Dissolve the synthesized thiazolidine derivative (5 mmol) in anhydrous ethanol (20 mL).
-
Cool the solution in an ice bath.
-
Slowly bubble dry hydrogen chloride gas through the solution or add a solution of HCl in an appropriate solvent dropwise with constant stirring.
-
Continue the addition until the precipitation of the hydrochloride salt is complete.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold anhydrous diethyl ether.
-
Dry the resulting this compound salt under vacuum.
Signaling Pathways of Biologically Active Thiazolidine Derivatives
Many thiazolidinedione derivatives exert their biological effects, particularly their antidiabetic and anticancer activities, through the activation of the Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ), a nuclear hormone receptor.[1][16][17][18][19][20][21][22][23]
PPAR-γ Signaling Pathway
Caption: Activation of the PPAR-γ signaling pathway by thiazolidinedione derivatives.
Upon binding of a thiazolidinedione ligand, PPAR-γ forms a heterodimer with the retinoid X receptor (RXR).[20][21][22] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, leading to the regulation of their transcription.[20][24] This can result in a variety of cellular responses, including increased insulin sensitivity, cell cycle arrest, and apoptosis in cancer cells.[1][16][18]
References
- 1. Thiazolidinediones as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. youtube.com [youtube.com]
- 12. Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. jmaterenvironsci.com [jmaterenvironsci.com]
- 14. scialert.net [scialert.net]
- 15. researchgate.net [researchgate.net]
- 16. Thiazolidinediones as anti-cancer agents. | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Thiazolidinediones as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]
- 22. cusabio.com [cusabio.com]
- 23. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 24. researchgate.net [researchgate.net]
The Thiazolidine Scaffold: A Comprehensive Technical Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The thiazolidine (B150603) core, a five-membered heterocyclic ring containing a sulfur and a nitrogen atom, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of clinically significant drugs. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of thiazolidine compounds, offering a valuable resource for researchers engaged in the design and development of novel therapeutics. The guide details experimental protocols for key assays, presents quantitative biological data in a structured format, and visualizes complex biological pathways and experimental workflows.
Core Structure and Derivatives
The versatility of the thiazolidine scaffold lies in the numerous possibilities for substitution at various positions of the ring, leading to a diverse array of derivatives with distinct pharmacological profiles. The most extensively studied derivatives include thiazolidin-4-ones, thiazolidine-2,4-diones, 2-imino-4-thiazolidinones, and rhodanines (2-thioxo-4-thiazolidinones). The modifications at the N-3 and C-5 positions, and in the case of 2-imino derivatives, the exocyclic imino group, are crucial in determining the biological activity.
Structure-Activity Relationship (SAR) Insights
The biological activity of thiazolidine derivatives is intricately linked to their structural features. The following sections summarize the key SAR findings for major therapeutic areas.
Anticancer Activity
Thiazolidine derivatives have emerged as promising anticancer agents, acting through both Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) dependent and independent mechanisms.[1][2]
-
PPAR-γ Dependent Pathway : Activation of PPAR-γ by thiazolidinediones can lead to cell cycle arrest, apoptosis, and differentiation in cancer cells.[1] This involves the regulation of key proteins such as cyclins, cyclin-dependent kinases (CDKs), and the tumor suppressor PTEN.[1]
-
PPAR-γ Independent Pathways : Many thiazolidinediones exert their anticancer effects through mechanisms independent of PPAR-γ activation. These include the inhibition of key signaling pathways like PI3K/Akt/mTOR and MEK/ERK, which are crucial for cancer cell proliferation and survival.[3][4]
SAR for Anticancer Activity:
-
5-Substituted Benzylidene Group : The presence of a 5-benzylidene moiety is a common feature in many anticancer thiazolidinediones. Substituents on the aromatic ring significantly influence activity. Electron-withdrawing groups, such as nitro and halogen groups, on the benzylidene ring often enhance cytotoxic activity.[5]
-
N-3 Substitution : Modification at the N-3 position of the thiazolidine ring can modulate anticancer potency. The introduction of various aryl or heterocyclic rings at this position has led to the discovery of potent inhibitors of cancer cell proliferation.
-
2,4-Dione vs. 2-Thioxo-4-one (Rhodanine) : The nature of the carbonyl groups at positions 2 and 4 is critical. Some studies suggest that the 2-thioxo group in rhodanines can contribute to enhanced anticancer activity compared to the 2-oxo group in thiazolidine-2,4-diones.
Antimicrobial Activity
Thiazolidine derivatives exhibit a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[6][7]
SAR for Antimicrobial Activity:
-
Lipophilicity : The overall lipophilicity of the molecule, often modulated by substituents on the aromatic rings, plays a significant role in antimicrobial activity. Increased lipophilicity can enhance membrane permeability in bacteria.
-
Substituents on the Aryl Rings : The nature and position of substituents on the aryl moieties at the N-3 and C-5 positions are critical. Halogen atoms (e.g., chloro, bromo) and methoxy (B1213986) groups on the benzylidene ring have been shown to enhance antibacterial and antifungal activities.[8]
-
2-Imino-4-thiazolidinones : The exocyclic imino group at the C-2 position offers a key point for modification. The nature of the substituent on this imino group can significantly impact the antimicrobial spectrum and potency.
Antidiabetic Activity
Thiazolidine-2,4-diones, famously known as "glitazones," are a class of oral antidiabetic drugs that act as potent agonists of PPAR-γ.[9] Activation of PPAR-γ improves insulin (B600854) sensitivity and glucose metabolism.[10]
SAR for Antidiabetic Activity:
-
Thiazolidine-2,4-dione Core : The intact thiazolidine-2,4-dione ring is essential for PPAR-γ agonist activity.
-
Acidic N-H Proton : The acidic proton at the N-3 position is crucial for hydrogen bonding interactions within the ligand-binding domain of PPAR-γ.
-
Hydrophobic Tail : A hydrophobic "tail," typically an ether-linked aromatic system, is required for potent agonist activity. This tail interacts with a large hydrophobic pocket in the PPAR-γ ligand-binding domain.
-
Linker : A flexible linker connects the thiazolidinedione headgroup to the hydrophobic tail. The nature and length of this linker can influence the potency and pharmacokinetic properties of the molecule.
Quantitative Data Presentation
The following tables summarize the in vitro biological activities of representative thiazolidine derivatives.
Table 1: Anticancer Activity of Thiazolidine Derivatives (IC50 values in µM)
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | MCF-7 (Breast) | 0.37 | [5] |
| 2 | MCF-7 (Breast) | 0.54 | [5] |
| 2 | HepG2 (Liver) | 0.24 | [5] |
| 3 | HepG2 (Liver) | 2.28 | [5] |
| 22 | MCF-7 (Breast) | 1.21 | [11] |
| 22 | HepG2 (Liver) | 2.04 | [11] |
| 24 | HepG2 (Liver) | 0.60 | [11] |
| 28 | HeLa (Cervical) | 3.2 | [5] |
| 28 | MCF-7 (Breast) | 2.1 | [5] |
| 28 | LNCaP (Prostate) | 2.9 | [5] |
| 28 | A549 (Lung) | 4.6 | [5] |
| 39 | A549 (Lung) | 0.65 | [5] |
| 39 | HT-29 (Colon) | 0.11 | [5] |
| 7g | A549 (Lung) | 40 | [12] |
| 7g | MCF-7 (Breast) | 40 | [12] |
| 7g | PC3 (Prostate) | 50 | [12] |
Table 2: Antimicrobial Activity of Thiazolidine Derivatives (MIC values in µg/mL)
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 5-Arylidene Derivative | Gram-positive bacteria | 2 - 16 | [7] |
| 2,3-Diaryl-thiazolidin-4-one (Compound 5) | S. Typhimurium | 8 - 60 | [6] |
| Thiazole-adamantane-4-thiazolidinone | Wide spectrum of bacteria and fungi | 0.9–43.8 (mmol/mL) | [13] |
| am1 | E. coli | - | [8] |
| am2 | S. aureus | - | [8] |
| am3 | C. albicans | - | [8] |
| am6 | Bacteria and Fungi | - | [8] |
| am7 | Bacteria and Fungi | - | [8] |
| am10 | Bacteria and Fungi | - | [8] |
| am11 | Bacteria and Fungi | - | [8] |
| am46 | Bacteria and Fungi | - | [8] |
| am47 | Bacteria and Fungi | - | [8] |
Table 3: Antidiabetic Activity of Thiazolidinedione Derivatives (α-Amylase and α-Glucosidase Inhibition, IC50 values in µg/mL)
| Compound ID | α-Amylase IC50 (µg/mL) | α-Glucosidase IC50 (µg/mL) | Reference |
| TZDD2 | 18.24 | - | [14] |
| TZDD3 | - | < 10 | [14] |
| Compound 12 | - | 27.63 | [15] |
| Compound 15 | - | 22.35 | [15] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of key thiazolidine scaffolds and for the evaluation of their biological activities.
Synthesis Protocols
1. General Procedure for the Synthesis of 5-Arylidene-2,4-thiazolidinediones via Knoevenagel Condensation
This procedure describes a common method for synthesizing 5-benzylidene-2,4-thiazolidinediones.
-
Materials : 2,4-thiazolidinedione (B21345), appropriate aromatic aldehyde, piperidine (B6355638) (catalyst), ethanol (B145695) (solvent).
-
Procedure :
-
Dissolve 2,4-thiazolidinedione (1 equivalent) and the aromatic aldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalent).
-
Reflux the reaction mixture for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution. Collect the solid product by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to obtain the pure 5-arylidene-2,4-thiazolidinedione.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
2. General Procedure for the Synthesis of 2-Imino-4-thiazolidinones
This protocol outlines a common route to synthesize the 2-imino-4-thiazolidinone core.
-
Materials : α-haloester (e.g., ethyl chloroacetate), thiourea (B124793), sodium acetate (B1210297), ethanol.
-
Procedure :
-
Dissolve thiourea (1 equivalent) and anhydrous sodium acetate (1 equivalent) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add the α-haloester (1 equivalent) dropwise to the stirred mixture.
-
Reflux the reaction mixture for 4-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
Confirm the structure of the synthesized 2-imino-4-thiazolidinone using spectroscopic techniques.
-
3. General Procedure for the Synthesis of Thiazolidin-4-ones
This three-component reaction is a widely used method for the synthesis of N-substituted 2-aryl-thiazolidin-4-ones.
-
Materials : A primary amine, an aromatic aldehyde, thioglycolic acid, and a solvent (e.g., toluene, benzene).
-
Procedure :
-
Step 1: Imine Formation : Dissolve the primary amine (1 equivalent) and the aromatic aldehyde (1 equivalent) in the solvent in a round-bottom flask fitted with a Dean-Stark apparatus. Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid).
-
Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap, indicating the formation of the imine (Schiff base).
-
Step 2: Cyclization : Cool the reaction mixture containing the in situ generated imine.
-
Add thioglycolic acid (1.1 equivalents) dropwise to the mixture.
-
Reflux the reaction mixture for an additional 6-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and wash it with a saturated sodium bicarbonate solution to remove excess thioglycolic acid, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the desired thiazolidin-4-one.
-
Characterize the final compound by spectroscopic analysis.
-
Biological Assay Protocols
1. MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Materials : Cancer cell line of interest, cell culture medium, 96-well plates, test compounds (thiazolidine derivatives), MTT solution (5 mg/mL in PBS), and a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl).
-
Procedure :
-
Seed the cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
The next day, treat the cells with various concentrations of the thiazolidine derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add 150-200 µL of the solubilizing agent to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
-
2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Materials : Bacterial or fungal strains, appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi), 96-well microtiter plates, test compounds, and a standard antimicrobial agent as a positive control.
-
Procedure :
-
Prepare a stock solution of the thiazolidine derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.
-
Prepare an inoculum of the microorganism adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Add the microbial inoculum to each well containing the diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified time (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.
-
3. α-Glucosidase Inhibition Assay for Antidiabetic Activity
This assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.
-
Materials : α-Glucosidase from Saccharomyces cerevisiae, p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate, phosphate (B84403) buffer (pH 6.8), test compounds, and a positive control (e.g., acarbose).
-
Procedure :
-
Prepare solutions of the test compounds and the positive control at various concentrations in the phosphate buffer.
-
In a 96-well plate, add the test compound solution, α-glucosidase solution, and phosphate buffer. Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the pNPG substrate to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding a solution of sodium carbonate (Na₂CO₃).
-
Measure the absorbance of the yellow-colored p-nitrophenol released from the substrate at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition of α-glucosidase activity for each compound concentration. The IC50 value can be determined from a dose-response curve.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the SAR of thiazolidine compounds.
Caption: Knoevenagel condensation workflow.
Caption: PPAR-γ dependent signaling pathway.
Caption: PPAR-γ independent signaling pathways.
Conclusion
The thiazolidine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. A thorough understanding of the structure-activity relationships is paramount for the rational design of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. This technical guide serves as a comprehensive resource to aid researchers in this endeavor by consolidating key SAR insights, providing detailed experimental protocols, and visualizing the underlying biological mechanisms. The continued exploration of the chemical space around the thiazolidine core holds great promise for addressing unmet medical needs across various disease areas.
References
- 1. Thiazolidinediones as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPARγ-Independent Antitumor Effects of Thiazolidinediones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SYNTHESIS AND SAR STRATEGY OF THIAZOLIDINEDIONE: A NOVEL APPROACH FOR CANCER TREATMENT | Journal of the Chilean Chemical Society [jcchems.com]
- 5. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. 4-Thiazolidinone derivatives as potent antimicrobial agents: microwave-assisted synthesis, biological evaluation and docking studies - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 14. Discovery of Novel Thiazolidinedione-Derivatives with Multi-Modal Antidiabetic Activities In Vitro and In Silico - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Preliminary In-vitro Screening of Thiazolidine Hydrochloride's Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary in-vitro screening of thiazolidine (B150603) hydrochloride and its derivatives, a class of heterocyclic compounds recognized for a wide spectrum of pharmacological activities. The thiazolidine nucleus is a versatile scaffold in medicinal chemistry, and its derivatives have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] This document details the experimental protocols for key biological assays, presents quantitative data from various studies in a structured format, and illustrates critical signaling pathways and workflows to guide researchers in the early stages of drug discovery and development.
In-vitro Anticancer Activity
Thiazolidine derivatives have been extensively studied for their cytotoxic effects against a variety of human cancer cell lines.[4][5] A primary mechanism of action for some derivatives, particularly thiazolidinediones, involves the activation of Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ), which can lead to cell cycle arrest, apoptosis, and differentiation in cancer cells.[5][6][7]
The following table summarizes the 50% inhibitory concentration (IC₅₀) values of various thiazolidine derivatives against several human cancer cell lines.
| Compound Class | Cancer Cell Line | Cell Type | IC₅₀ (µM) | Reference |
| 2,3-disubstituted-4-thiazolidinone | Reh | Leukemia | 11.9 | [8] |
| 2,3-disubstituted-4-thiazolidinone | Nalm6 | Leukemia | 13.5 | [8] |
| Thiazolidinone Derivative | K562 | Leukemia | 7.90 - 9.44 | [8] |
| 5-benzylidene thiazolidine-2,4-dione | SR | Leukemia | 2.04 | [4] |
| 5-benzylidene thiazolidine-2,4-dione | NCI-H522 | Non-Small Cell Lung | 1.36 | [4] |
| Thiazolidinone Derivative | A549 | Lung Carcinoma | 0.073 - 0.35 | [8] |
| 5-benzylidene thiazolidine-2,4-dione | COLO 205 | Colon Cancer | 1.64 | [4] |
| Thiazolidinone Derivative | HT-29 | Colon Tumor | 0.073 | [8][9] |
| 5-benzylidene thiazolidine-2,4-dione | SF-539 | CNS Cancer | 1.87 | [4] |
| 5-benzylidene thiazolidine-2,4-dione | SK-MEL-2 | Melanoma | 1.64 | [4] |
| 5-benzylidene thiazolidine-2,4-dione | OVCAR-3 | Ovarian Cancer | 1.87 | [4] |
| 5-benzylidene thiazolidine-2,4-dione | RXF 393 | Renal Cancer | 1.15 | [4] |
| 5-benzylidene thiazolidine-2,4-dione | PC-3 | Prostate Cancer | 1.90 | [4] |
| Thiazolidinone Derivative | MDA-MB-231 | Breast Carcinoma | 0.77 - 3.10 | [8][9] |
| 5-benzylidene thiazolidine-2,4-dione | MDA-MB-468 | Breast Cancer | 1.11 | [4] |
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce the yellow MTT tetrazolium salt into insoluble purple formazan (B1609692) crystals.[10] The amount of formazan produced is proportional to the number of viable cells.[10]
Materials:
-
Thiazolidine hydrochloride (or derivative) stock solution
-
MTT solution (5 mg/mL in sterile PBS)[10]
-
Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)
-
96-well cell culture plates
-
Cancer cell lines
-
Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells, then seed them into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/well).[11] Incubate the plate at 37°C in a 5% CO₂ humidified atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compound in cell culture medium. After incubation, remove the old medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound, e.g., DMSO) and a negative control (medium only).[11]
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, at 37°C in a 5% CO₂ incubator.[11][12]
-
MTT Addition: After the treatment period, add 10-50 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[13]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10][13] The plate can be placed on an orbital shaker for about 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
In-vitro Antimicrobial Activity
The thiazolidine scaffold is a key component in various compounds exhibiting potent antimicrobial properties.[14] These derivatives have been shown to be effective against a range of Gram-positive and Gram-negative bacteria as well as fungal strains.[15][16]
The following table summarizes the Minimum Inhibitory Concentration (MIC) of various thiazolidine derivatives against selected microorganisms.
| Compound Class | Microorganism | Strain Type | MIC (µg/mL or µM/mL) | Reference |
| Thiazolidin-4-one | S. aureus | Gram-positive | 0.06 (mg/mL) | [16] |
| 5-arylidene-thiazolidine-2,4-dione | S. aureus | Gram-positive | 2 - 16 (µg/mL) | [14] |
| Thiazolidine-2,4-dione | S. aureus | Gram-positive | 4.2 x 10⁻² (µM/mL) | [1][17] |
| Thiazolidine-2,4-dione | B. subtilis | Gram-positive | 4.2 x 10⁻² (µM/mL) | [1][17] |
| Thiazolidin-4-one | E. coli | Gram-negative | 0.03 (mg/mL) | [16] |
| Thiazolidine-2,4-dione | E. coli | Gram-negative | 4.5 x 10⁻² (µM/mL) | [1][17] |
| Thiazolidin-4-one | S. Typhimurium | Gram-negative | 0.008 (mg/mL) | [16] |
| Thiazolidine-2,4-dione | K. pneumoniae | Gram-negative | 2.60 x 10⁻² (µM/mL) | [1][17] |
| Thiazolidin-4-one | Aspergillus species | Fungus | 0.01 (mg/mL) | [16] |
| Thiazolidine-2,4-dione | C. albicans | Fungus | 4.2 x 10⁻² (µM/mL) | [1][17] |
| Thiazolidine-2,4-dione | A. niger | Fungus | 4.2 x 10⁻² (µM/mL) | [1][17] |
A. Agar (B569324) Well Diffusion Method This method is used for the preliminary screening of antimicrobial activity. It is based on the diffusion of the test compound from a well through a solidified agar medium seeded with a target microorganism.
Materials:
-
This compound compound
-
Nutrient Agar or Mueller-Hinton Agar
-
Sterile Petri dishes
-
Bacterial/fungal cultures
-
Standard antibiotic discs (positive control)
-
Sterile cork borer
Procedure:
-
Media Preparation: Prepare and sterilize the agar medium and pour it into sterile Petri dishes. Allow the agar to solidify completely.
-
Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and evenly spread it over the surface of the agar plates using a sterile swab.
-
Well Preparation: Use a sterile cork borer to punch uniform wells (e.g., 6 mm diameter) into the agar.
-
Compound Addition: Add a fixed volume (e.g., 100 µL) of the this compound solution at a known concentration into the wells. A solvent control and a standard antibiotic are also added to separate wells.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48 hours for fungi.[18]
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters (mm). A larger zone diameter indicates greater antimicrobial activity.[15]
B. Broth Microdilution Method for MIC Determination This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16]
Materials:
-
This compound compound
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)[18]
-
Sterile 96-well microtiter plates
-
Standardized microbial inoculum
-
Microplate reader (optional)
Procedure:
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound compound in the appropriate broth.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) to confirm microbial growth and a negative control (broth only) to check for sterility.
-
Incubation: Cover and incubate the plate at 37°C for 18-24 hours for bacteria or at 28°C for 48 hours for fungi.[18]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring the optical density with a microplate reader.[16]
In-vitro Anti-inflammatory Activity
Thiazolidine derivatives have also emerged as potential anti-inflammatory agents.[19] Their mechanisms can involve the inhibition of key inflammatory enzymes like cyclooxygenase (COX) or the modulation of pro-inflammatory cytokine production, such as TNF-α and IFN-γ.[20][21]
The following table summarizes key findings from in-vitro anti-inflammatory studies of thiazolidine derivatives.
| Compound Class | Assay / Target | Activity | Reference |
| Thiazolidinone Derivative | HRBC Membrane Stabilization | Significant % Protection (48.4% - 53.3%) | [19] |
| Thiazolidinone-benzenesulfonamide | COX-2 Inhibition | 61.75% inhibition | [20] |
| Thiazolidinone-quinoline | IFN-γ Reduction | Significant, dose-dependent decrease | [21] |
| Thiazolidinone-quinoline | TNF-α Reduction | Significant, dose-dependent decrease | [21] |
| Thiazole-Thiazolidinone | COX-1 Inhibition | Superior to Naproxen | [22] |
The Human Red Blood Cell (HRBC) membrane stabilization method is a widely used in-vitro technique to assess anti-inflammatory activity.[19] The principle is that anti-inflammatory agents can inhibit the lysis of red blood cells when exposed to hypotonic stress, as the RBC membrane is analogous to the lysosomal membrane.
Materials:
-
Fresh whole human blood (from a healthy volunteer)
-
This compound compound
-
Standard drug (e.g., Diclofenac sodium)[19]
-
Phosphate (B84403) buffers (various pH)
-
Hypotonic and Isotonic saline solutions
-
Centrifuge and Spectrophotometer
Procedure:
-
HRBC Preparation: Centrifuge fresh whole blood and wash the packed red blood cells with isotonic saline. Resuspend the cells to make a 10% (v/v) suspension in isotonic saline.
-
Reaction Mixture: Prepare reaction mixtures containing the HRBC suspension, a phosphate buffer, and varying concentrations of the this compound compound (e.g., 50 and 100 µg/mL).[19]
-
Controls: Prepare a control mixture (HRBCs in hypotonic solution, causing complete lysis) and a standard mixture (HRBCs with a standard anti-inflammatory drug like Diclofenac sodium).
-
Incubation: Incubate all mixtures at 37°C for 30 minutes.
-
Centrifugation: Centrifuge the mixtures and collect the supernatant.
-
Hemoglobin Estimation: Measure the absorbance of the hemoglobin content in the supernatant using a spectrophotometer at 560 nm.
-
Calculation: Calculate the percentage of membrane stabilization (or protection against hemolysis) using the following formula: % Protection = 100 - [(Absorbance of Test Sample / Absorbance of Control) x 100]
Conclusion
This guide outlines the foundational in-vitro screening methodologies for evaluating the biological activities of this compound and its derivatives. The compiled data clearly indicate that the thiazolidine scaffold is a promising framework for the development of novel therapeutic agents with potential applications in oncology, infectious diseases, and inflammatory disorders.[1][8][20] The provided protocols and visualizations serve as a practical resource for researchers to design and execute preliminary screening studies, facilitating the identification and characterization of lead compounds for further development.
References
- 1. Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmascholars.com [pharmascholars.com]
- 6. Thiazolidinedione derivatives in cancer therapy: exploring novel mechanisms, therapeutic potentials, and future horizons in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiazolidinediones as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.ekb.eg [journals.ekb.eg]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. or.niscpr.res.in [or.niscpr.res.in]
- 19. ijcrt.org [ijcrt.org]
- 20. Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide via Synthesis, Molecular Docking and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and In vitro and In silico Anti-inflammatory Activity of New Thiazolidinedione-quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis and Characterization of Thiazolidine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic methods used to analyze and characterize thiazolidine (B150603) hydrochloride. The following sections detail the principles, experimental protocols, and expected data for the core spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The information presented herein is a synthesis of data from publicly available resources for thiazolidine and its derivatives, providing a comprehensive framework for the analysis of thiazolidine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.
Data Presentation
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| -CH₂- (C2) | ~4.5 - 5.0 | Singlet / Triplet | Expected to be a singlet, but may show splitting depending on the exchange rate of the amine proton. |
| -NH₂⁺- (N3) | Variable | Broad Singlet | Chemical shift is dependent on solvent and concentration. |
| -CH₂- (C4) | ~3.5 - 4.0 | Triplet | Methylene (B1212753) protons adjacent to the positively charged nitrogen atom. |
| -CH₂- (C5) | ~3.0 - 3.5 | Triplet | Methylene protons adjacent to the sulfur atom. |
Note: Data is predicted based on the analysis of thiazolidine and related structures. Actual chemical shifts may vary based on solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C2 | ~50 - 55 | Carbon atom between the nitrogen and sulfur atoms. |
| C4 | ~55 - 60 | Carbon atom adjacent to the positively charged nitrogen atom. |
| C5 | ~30 - 35 | Carbon atom adjacent to the sulfur atom. |
Note: Data is predicted based on the analysis of thiazolidine and related structures.[1] Actual chemical shifts may vary based on solvent and experimental conditions.
Experimental Protocol
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., Bruker 400 MHz or higher).[2]
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)). The choice of solvent is critical as it can affect the chemical shifts.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum using standard pulse sequences. Key parameters to set include the number of scans, relaxation delay, and spectral width.
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to aid in the assignment of proton and carbon signals.
Data Analysis:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra using the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).[2]
-
Integrate the ¹H NMR signals to determine the relative ratios of the different types of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the specific protons and carbons in the this compound molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of the bonds within the molecule.
Data Presentation
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch | 3400 - 3200 | Medium - Strong, Broad | Associated with the amine hydrochloride salt. |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium - Strong | Stretching vibrations of the methylene groups. |
| N-H Bend | 1650 - 1550 | Medium | Bending vibration of the amine group. |
| C-N Stretch | 1250 - 1020 | Medium | Stretching vibration of the carbon-nitrogen bond. |
| C-S Stretch | 700 - 600 | Weak - Medium | Characteristic stretching vibration of the carbon-sulfur bond. |
Note: Predicted values are based on general functional group frequencies and data from related thiazolidine derivatives.[2][3][4]
Experimental Protocol
Instrumentation:
-
A Fourier-Transform Infrared (FT-IR) spectrometer with a suitable sampling accessory (e.g., Attenuated Total Reflectance - ATR, or KBr pellet press).
Sample Preparation:
-
ATR: Place a small amount of the solid this compound sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.
-
KBr Pellet: Mix approximately 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. Grind the mixture to a fine, homogenous powder. Press the powder into a thin, transparent pellet using a hydraulic press.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over a typical range of 4000 - 400 cm⁻¹.
-
Co-add multiple scans to improve the signal-to-noise ratio.
Data Analysis:
-
Perform a background subtraction from the sample spectrum.
-
Identify the major absorption bands and record their wavenumbers (in cm⁻¹).
-
Correlate the observed absorption bands with the characteristic vibrational frequencies of the functional groups present in this compound.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of this compound. It also offers insights into the fragmentation pattern of the molecule, which can aid in structural confirmation.
Data Presentation
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Notes |
| [M]⁺ (Thiazolidine free base) | 89.03 | Molecular ion of the free base (C₃H₇NS). |
| [M+H]⁺ (Thiazolidine) | 90.04 | Protonated molecular ion of the free base. |
| Major Fragments | Varies | Fragmentation pattern will depend on the ionization technique and energy. Common fragments may arise from the loss of small molecules like H₂S or ethylene. |
Note: The observed mass spectrum will depend on the ionization method used. For the hydrochloride salt, the free base is typically observed.[5]
Experimental Protocol
Instrumentation:
-
A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF).
Sample Preparation:
-
Dissolve a small amount of this compound in a suitable solvent (e.g., methanol, acetonitrile, or water). The concentration should be in the low µg/mL to ng/mL range, depending on the instrument's sensitivity.
-
For ESI-MS, the solution can be directly infused into the ion source.
-
For EI-MS, the sample is typically introduced via a direct insertion probe or a gas chromatograph (GC-MS).
Data Acquisition:
-
Optimize the ion source parameters (e.g., spray voltage, capillary temperature for ESI; ionization energy for EI).
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
-
For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment a selected precursor ion and analyze its product ions.
Data Analysis:
-
Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to determine the molecular weight of the analyte.
-
Analyze the isotopic pattern to help confirm the elemental composition.
-
Propose fragmentation pathways based on the observed fragment ions to support the structural assignment.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, which lacks extensive chromophores, the UV absorption is expected to be in the lower UV region.
Data Presentation
Table 5: Predicted UV-Vis Absorption Data for this compound
| Solvent | Predicted λmax (nm) | Molar Absorptivity (ε) | Notes |
| Water / Methanol | ~200 - 220 | Low | Absorption is likely due to n → σ* transitions involving the nitrogen and sulfur heteroatoms. |
Note: Thiazolidine itself does not have strong UV-Vis absorption. The presence of impurities or derivatization can significantly alter the spectrum.[6][7]
Experimental Protocol
Instrumentation:
-
A dual-beam UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., water, methanol, or ethanol).
-
Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.
Data Acquisition:
-
Use a matched pair of quartz cuvettes. Fill one cuvette with the solvent to be used as a blank.
-
Fill the other cuvette with the sample solution.
-
Scan the sample over a wavelength range of approximately 190 - 400 nm.
-
Record the absorbance at the wavelength of maximum absorption (λmax).
Data Analysis:
-
Identify the λmax from the absorption spectrum.
-
If performing quantitative analysis, create a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Use the Beer-Lambert law (A = εbc) to determine the molar absorptivity (ε) or to quantify the concentration of an unknown sample.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic characterization of thiazolidine HCl.
This guide provides a foundational understanding and practical protocols for the spectroscopic analysis of this compound. Researchers should adapt these methodologies based on the specific instrumentation available and the purity of their sample. The combination of these techniques will allow for a thorough and unambiguous characterization of the compound.
References
- 1. THIAZOLIDINE(504-78-9) 13C NMR [m.chemicalbook.com]
- 2. Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. THIAZOLIDINE(504-78-9) MS spectrum [chemicalbook.com]
- 6. tsijournals.com [tsijournals.com]
- 7. 2,4-Thiazolidinedione [webbook.nist.gov]
The Role of Thiazolidinediones as PPARγ Modulators: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazolidinediones (TZDs) are a class of synthetic ligands for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism.[1][2][3] As potent insulin (B600854) sensitizers, TZDs have been a cornerstone in the management of type 2 diabetes mellitus.[3][4][5] This technical guide provides an in-depth overview of the role of thiazolidinediones, with a focus on the representative compound pioglitazone (B448) hydrochloride, as PPARγ modulators. It covers the mechanism of action, quantitative data on receptor interaction, detailed experimental protocols, and key signaling pathways involved.
Mechanism of Action
Thiazolidinediones exert their therapeutic effects by directly binding to and activating PPARγ.[4][6] PPARγ is a ligand-activated transcription factor that, upon activation, forms a heterodimer with the Retinoid X Receptor (RXR).[6] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[6][7] This binding initiates the transcription of a host of genes involved in various metabolic processes.[6][8]
The primary effects of PPARγ activation by TZDs include:
-
Enhanced Insulin Sensitivity: TZDs increase the sensitivity of peripheral tissues such as adipose tissue, skeletal muscle, and the liver to insulin.[3][4] This leads to increased glucose uptake and utilization, thereby lowering blood glucose levels.[8]
-
Adipocyte Differentiation: PPARγ is a master regulator of adipogenesis. TZDs promote the differentiation of preadipocytes into mature adipocytes, which are more efficient at storing free fatty acids, thus reducing circulating lipid levels.[3]
-
Modulation of Gene Expression: Activation of PPARγ by TZDs upregulates the expression of genes involved in glucose and lipid metabolism, including glucose transporter type 4 (GLUT4), fatty acid translocase (CD36), and lipoprotein lipase.[8][9] Conversely, it can downregulate the expression of certain pro-inflammatory cytokines.
Quantitative Data: Pioglitazone Hydrochloride as a PPARγ Modulator
The interaction of pioglitazone hydrochloride with PPARγ has been quantified in various studies. The following table summarizes key quantitative data for its activity as a PPARγ modulator.
| Parameter | Species | Value | Reference |
| EC50 | Human PPARγ | 0.93 µM | [10][11] |
| Human PPARγ | 0.69 µM | ||
| Mouse PPARγ | 0.99 µM | [10][11] | |
| Ki | Human PPARγ | 1.2 µM | [12] |
EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor.
Signaling Pathways
The activation of PPARγ by thiazolidinediones triggers a cascade of signaling events that ultimately lead to the observed metabolic effects.
Canonical PPARγ Signaling Pathway
Caption: Canonical PPARγ signaling pathway activated by Pioglitazone.
Pioglitazone-Mediated GLUT4 Translocation
Caption: Pioglitazone's effect on GLUT4 synthesis and translocation.
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to characterize the activity of thiazolidinediones as PPARγ modulators.
In Vitro PPARγ Competitive Binding Assay
This assay determines the binding affinity of a test compound to the PPARγ ligand-binding domain (LBD).
Caption: Workflow for a PPARγ competitive binding assay.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human PPARγ ligand-binding domain (LBD) in an appropriate assay buffer.
-
Prepare a stock solution of a high-affinity radiolabeled PPARγ ligand (e.g., [3H]-Rosiglitazone) in a suitable solvent.
-
Prepare serial dilutions of the test compound (pioglitazone hydrochloride) to be evaluated.
-
Prepare a suspension of Scintillation Proximity Assay (SPA) beads coated with a molecule that binds the recombinant PPARγ-LBD.
-
-
Assay Setup:
-
In a microplate, add the assay buffer, the radiolabeled ligand at a fixed concentration, and varying concentrations of the test compound or vehicle control.
-
Add the PPARγ-LBD to initiate the binding reaction.
-
Add the SPA bead suspension.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the radioactivity in each well using a scintillation counter. When the radiolabeled ligand is bound to the PPARγ-LBD captured on the SPA bead, it is in close enough proximity to excite the scintillant within the bead, producing light. Unbound radiolabeled ligand in solution is too far away to cause a signal.
-
-
Data Analysis:
-
The amount of light produced is proportional to the amount of radiolabeled ligand bound to the receptor.
-
The test compound will compete with the radiolabeled ligand for binding to PPARγ-LBD, thus reducing the signal.
-
Plot the signal against the concentration of the test compound to generate a competition curve.
-
Calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radiolabeled ligand.
-
In Vitro PPARγ Reporter Gene Assay
This assay measures the ability of a compound to activate PPARγ and induce the transcription of a reporter gene.
Caption: Workflow for a PPARγ reporter gene assay.
Detailed Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable mammalian cell line (e.g., HEK293, COS-7) in appropriate growth medium.
-
Co-transfect the cells with two plasmids:
-
An expression vector containing the full-length human PPARγ cDNA.
-
A reporter vector containing a luciferase gene under the control of a promoter with multiple copies of a PPRE.
-
-
A third plasmid expressing a constitutively active reporter (e.g., β-galactosidase) can be co-transfected for normalization of transfection efficiency.
-
-
Cell Treatment:
-
After transfection, plate the cells in a multi-well plate.
-
Treat the cells with various concentrations of the test compound (pioglitazone hydrochloride) or a vehicle control. A known PPARγ agonist (e.g., rosiglitazone) should be used as a positive control.
-
-
Incubation:
-
Incubate the cells for a sufficient period (typically 18-24 hours) to allow for gene transcription and protein expression.
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with phosphate-buffered saline (PBS) and then lyse the cells using a suitable lysis buffer.
-
Transfer the cell lysate to a luminometer plate.
-
Add a luciferase assay substrate to the lysate.
-
-
Measurement:
-
Measure the luminescence produced by the luciferase reaction using a luminometer.
-
If a normalization vector was used, perform an assay to measure the activity of the normalization reporter (e.g., β-galactosidase activity).
-
-
Data Analysis:
-
Normalize the luciferase activity to the activity of the internal control reporter.
-
Plot the normalized luciferase activity against the concentration of the test compound to generate a dose-response curve.
-
Calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.
-
In Vivo Study in a Streptozotocin-Induced Diabetic Rat Model
This model is used to evaluate the anti-diabetic efficacy of a compound in a living organism.
Caption: Workflow for an in vivo study in a streptozotocin-induced diabetic rat model.
Detailed Methodology:
-
Animal Model:
-
Use adult male Wistar or Sprague-Dawley rats.
-
House the animals in a controlled environment with a standard diet and water ad libitum.
-
-
Induction of Diabetes:
-
After an overnight fast, induce diabetes by a single intraperitoneal injection of streptozotocin (STZ) dissolved in a citrate (B86180) buffer (pH 4.5). A typical dose is 45-65 mg/kg body weight.[13][14][15]
-
STZ is toxic to the insulin-producing beta cells of the pancreas.
-
-
Confirmation of Diabetes:
-
After 48-72 hours, measure blood glucose levels from the tail vein.
-
Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and are included in the study.[13]
-
-
Experimental Groups and Treatment:
-
Monitoring and Measurements:
-
Blood Glucose: Measure fasting blood glucose levels at regular intervals (e.g., weekly).
-
Body Weight: Record the body weight of the animals regularly.
-
Oral Glucose Tolerance Test (OGTT): At the end of the study, an OGTT can be performed to assess glucose tolerance. After an overnight fast, administer a glucose solution orally and measure blood glucose at different time points (0, 30, 60, 90, and 120 minutes).
-
Biochemical Parameters: At the end of the study, collect blood samples to measure plasma insulin, triglycerides, cholesterol, and other relevant biomarkers.
-
-
Tissue Analysis:
-
At the end of the treatment period, euthanize the animals and collect tissues such as the liver, skeletal muscle, and adipose tissue.
-
These tissues can be used for histological analysis (e.g., to assess changes in adipocyte size) or for molecular analysis (e.g., to measure the expression of PPARγ target genes by qPCR or Western blotting).
-
Conclusion
Thiazolidinediones, exemplified by pioglitazone hydrochloride, are potent and selective modulators of PPARγ. Their mechanism of action, centered on the activation of this key nuclear receptor, leads to profound effects on glucose and lipid metabolism, making them valuable therapeutic agents for type 2 diabetes. The quantitative data on their receptor interaction, coupled with detailed in vitro and in vivo experimental protocols, provide a robust framework for further research and development in this area. Understanding the intricate signaling pathways and having access to standardized methodologies are crucial for the continued exploration of PPARγ modulators and the development of next-generation therapies with improved efficacy and safety profiles.
References
- 1. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. The PPARγ Agonist Pioglitazone Represses Inflammation In A PPARα-Dependent Manner In Vitro and In Vivo In Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sketchviz.com [sketchviz.com]
- 5. Command Line | Graphviz [graphviz.org]
- 6. Frontiers | The Pioglitazone Trek via Human PPAR Gamma: From Discovery to a Medicine at the FDA and Beyond [frontiersin.org]
- 7. The Pioglitazone Trek via Human PPAR Gamma: From Discovery to a Medicine at the FDA and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Pioglitazone, a peroxisome proliferator‑activated receptor γ agonist, induces cell death and inhibits the proliferation of hypoxic HepG2 cells by promoting excessive production of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Pioglitazone | CymitQuimica [cymitquimica.com]
- 12. targetmol.cn [targetmol.cn]
- 13. ndineuroscience.com [ndineuroscience.com]
- 14. The effect of pioglitazone on the liver of streptozotocin-induced diabetic albino Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]
- 16. Pioglitazone Synthetic Analogue Ameliorates Streptozotocin-Induced Diabetes Mellitus through Modulation of ACE 2/Angiotensin 1–7 via PI3K/AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Thiazolidine Core: From Penicillin's Serendipitous Discovery to a Scaffold for Modern Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The discovery of penicillin, a thiazolidine-containing molecule, stands as a watershed moment in the history of medicine, heralding the dawn of the antibiotic age. This technical guide delves into the fascinating history of thiazolidine-containing drugs, with a primary focus on the pioneering journey of penicillin. We will explore the key scientific milestones, from its serendipitous observation to the elucidation of its complex chemical structure and the development of large-scale production methods. Furthermore, this guide will touch upon the broader significance of the thiazolidine (B150603) ring as a privileged scaffold in medicinal chemistry, leading to the development of other important therapeutic agents.
The Dawn of the Antibiotic Era: The Discovery of Penicillin
The story of penicillin begins in September 1928 at St. Mary's Hospital in London, with Scottish physician and microbiologist Alexander Fleming.[1] While studying Staphylococcus aureus, Fleming observed a petri dish contaminated with a mold, later identified as Penicillium notatum (now known as Penicillium rubens), that inhibited the growth of the surrounding bacteria.[2][3] Fleming cultured the mold and found that the "mould juice" was effective against a range of Gram-positive bacteria.[2] He named the active substance "penicillin" and published his findings in 1929, but the instability of the compound made its isolation and purification a formidable challenge.[2][4]
It was not until the late 1930s and early 1940s that a team at the University of Oxford, led by Howard Florey and Ernst Chain, successfully isolated and purified penicillin.[5] Their work demonstrated its remarkable therapeutic efficacy, initially in mice infected with deadly streptococci and subsequently in human patients.[1][4] The pressing need for effective treatments for bacterial infections during World War II spurred a massive collaborative effort between researchers in the UK and the United States to develop methods for large-scale penicillin production.[4]
Unraveling the Molecular Architecture: The Thiazolidine Ring
The determination of penicillin's chemical structure was a complex undertaking, finally achieved in 1945 through the work of Dorothy Hodgkin, who utilized X-ray crystallography.[4][6] The structure revealed a unique and highly reactive bicyclic system: a four-membered β-lactam ring fused to a five-membered thiazolidine ring.[3][4] This structural feature is essential for penicillin's antibacterial activity.[3] The thiazolidine ring is formed from the condensation of L-cysteine and D-valine.[3]
Mechanism of Action: A Molecular Wrench in Bacterial Cell Wall Synthesis
Penicillin and other β-lactam antibiotics exert their bactericidal effect by interfering with the synthesis of the bacterial cell wall.[7][8] Specifically, they inhibit the action of penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the cross-linking of peptidoglycan, the essential structural component of the cell wall.[3][9] The highly strained β-lactam ring of penicillin mimics the D-Ala-D-Ala moiety of the peptidoglycan substrate, allowing it to bind to the active site of the PBP and irreversibly acylate it.[8] This inactivation of PBPs leads to a weakened cell wall, ultimately causing the bacterium to lyse due to osmotic pressure.[7][8]
From Laboratory Curiosity to Lifesaving Drug: The Evolution of Penicillin Production
Initial yields of penicillin from Penicillium cultures were extremely low.[10] A significant breakthrough came with the discovery of a higher-yielding strain, Penicillium chrysogenum, found on a moldy cantaloupe in Peoria, Illinois.[4] Further improvements in production were achieved through the optimization of fermentation conditions, including the use of corn steep liquor and lactose (B1674315) in the culture medium, and the development of submerged fermentation techniques in large tanks.[4][11] These innovations dramatically increased penicillin yields, making the drug widely available.[10][11]
| Timeline of Penicillin G Production Improvements | Yield (Oxford Units/mL) | Fold Increase (approx.) |
| Early 1940s (Surface Culture) | ~2 | 1 |
| Mid-1940s (Submerged Culture with P. chrysogenum) | ~100 | 50 |
| Late 1940s (Strain improvement and media optimization) | ~500 | 250 |
| 1950s (Further strain selection and process control) | >1,000 | >500 |
| Modern Industrial Strains | >50,000 | >25,000 |
Experimental Protocols
Production of Penicillin G by Submerged Fermentation
This protocol outlines a laboratory-scale method for the production of Penicillin G using Penicillium chrysogenum.
Materials:
-
Culture of Penicillium chrysogenum
-
Seed culture medium (e.g., potato dextrose broth)
-
Production fermentation medium (containing lactose, corn steep liquor, phenylacetic acid, and mineral salts)
-
Shaker incubator
-
Stirred-tank bioreactor (optional, for larger scale)
-
Sterile flasks and equipment
Procedure:
-
Inoculum Preparation: Aseptically transfer a sample of P. chrysogenum to a flask containing sterile seed culture medium. Incubate at 25-27°C for 48-72 hours on a rotary shaker to obtain a dense culture.
-
Fermentation: Inoculate the production fermentation medium with the seed culture (typically 5-10% v/v). The fermentation is carried out at 25-27°C with continuous agitation and aeration for 5-7 days. Phenylacetic acid is added as a precursor for the benzylpenicillin side chain.[12]
-
Monitoring: Monitor the fermentation by measuring pH, biomass, and penicillin concentration at regular intervals.
References
- 1. mdpi.com [mdpi.com]
- 2. The mode of action of thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nps.org.au [nps.org.au]
- 4. Thiazolidinedione - Wikipedia [en.wikipedia.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Modelling the Structure of Penicillin – Back From The Dead [mhs.ox.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US2503216A - Purification of penicillin - Google Patents [patents.google.com]
- 10. Science: Penicillin Production | TIME [time.com]
- 11. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. conceptmap.ai [conceptmap.ai]
The Biological Evaluation of Thiazolidine Hydrochloride Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Thiazolidine (B150603) and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the fundamental biological evaluation of thiazolidine hydrochloride derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The content herein is intended to serve as a comprehensive resource, detailing experimental protocols, presenting quantitative data, and visualizing key biological pathways and workflows.
Anticancer Activity
Thiazolidine derivatives have emerged as promising candidates in oncology research, demonstrating cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for tumor growth and proliferation.[1][2][3]
Quantitative Data: In Vitro Cytotoxicity
The anticancer potential of thiazolidine derivatives is commonly assessed by their half-maximal inhibitory concentration (IC50) values against different cancer cell lines. Lower IC50 values are indicative of higher cytotoxic potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 2e (2-arylthiazolidine-4-carboxylic acid amide derivative) | PC-3 (Prostate) | Not specified, but showed highest selectivity | [1] |
| Compound 22 (Thiazolidine-2,4-dione derivative) | HepG2 (Liver) | 2.04 ± 0.06 | [4] |
| MCF-7 (Breast) | 1.21 ± 0.04 | [4] | |
| Compound 14a (Thiazolidine-2,4-dione derivative) | Caco-2 (Colorectal) | 1.5 | [3] |
| HepG-2 (Liver) | 31.5 | [3] | |
| Compound 6c (Indolo–pyrazole grafted with thiazolidinone) | SK-MEL-28 (Melanoma) | 3.46 | [5] |
| Thiazolidine-2,4-dione derivatives (General) | Various | <10 | [5] |
| Compound 5d | Leukemia SR | 2.04 | [6] |
| Non-small cell lung cancer NCI-H522 | 1.36 | [6] | |
| Colon cancer COLO 205 | 1.64 | [6] | |
| CNS cancer SF-539 | 1.87 | [6] | |
| Melanoma SK-MEL-2 | 1.64 | [6] | |
| Ovarian cancer OVCAR-3 | 1.87 | [6] | |
| Renal cancer RXF 393 | 1.15 | [6] | |
| Prostate cancer PC-3 | 1.90 | [6] | |
| Breast cancer MDA-MB-468 | 1.11 | [6] | |
| Compound 7g (4-Thiazolidinone-Indolin-2-One Analog) | MCF-7 (Breast) | 40 | [7] |
| A549 (Lung) | 40 | [7] | |
| PC3 (Prostate) | 50 | [7] | |
| Compounds 7c and 6c (Thiazolidine-2,4-diones bearing sulfonylthiourea) | MCF-7 (Breast) | 7.78 and 8.15 | [8] |
| HCT116 (Colon) | 5.77 and 7.11 | [8] | |
| HepG2 (Liver) | 8.82 and 8.99 | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining cell viability.
Detailed Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.[5]
-
Treatment: The cells are then treated with various concentrations of the this compound derivatives. A negative control (vehicle, e.g., DMSO) and a positive control (a known cytotoxic drug) are included.[4][8]
-
Incubation: The plates are incubated for a specified period, typically 48 hours.[5][7]
-
MTT Addition: Following incubation, MTT solution is added to each well. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solvent such as dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.[4]
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.
Signaling Pathways in Anticancer Activity
Thiazolidine derivatives can modulate several signaling pathways to exert their anticancer effects. The PI3K/AKT pathway, which is crucial for cell survival and proliferation, is a common target. Inhibition of this pathway can lead to apoptosis.[1] Another important mechanism is the induction of apoptosis through the modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, as well as the activation of caspases.[1][2] Some derivatives have also been shown to induce apoptosis via the c-Jun N-terminal kinase (JNK) pathway.[9]
PI3K/AKT Signaling Pathway Inhibition
Caption: Inhibition of PI3K/AKT pathway by thiazolidine derivatives.
Antimicrobial Activity
Thiazolidine derivatives have demonstrated significant activity against a range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[10][11] Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Quantitative Data: Antimicrobial Susceptibility
| Compound/Derivative | Microorganism | MIC (mg/mL) | MBC (mg/mL) | Reference |
| 2,3-diaryl-thiazolidin-4-ones (general) | Gram-positive and Gram-negative bacteria | 0.008–0.24 | 0.0016–0.48 | [10] |
| Compound 5 | S. Typhimurium | 0.008–0.06 | Not specified | [10] |
| Thiazolidine-2,4-dione-based hybrids | Gram-positive bacteria | 3.91 (mg/L) | Not specified | [12] |
| 5-Arylidene-thiazolidine-2,4-dione derivatives | Gram-positive bacteria | 0.002–0.016 | Not specified | [11] |
| 4-oxo-thiazolidine derivatives | Selected bacterial strains | 0.0625 | Not specified | [13] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
Workflow for Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration.
Detailed Methodology:
-
Preparation of Dilutions: Two-fold serial dilutions of the thiazolidine derivatives are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in 96-well microtiter plates.[12][14]
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Controls: A positive control well (containing the microorganism and broth without the test compound) and a negative control well (containing only broth) are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[11][12]
Anti-inflammatory Activity
Chronic inflammation is implicated in a variety of diseases, and thiazolidine derivatives have shown potential as anti-inflammatory agents.[15][16] Their in vivo efficacy is often evaluated using animal models of inflammation.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used and reliable in vivo model for screening acute anti-inflammatory activity.
Workflow for Carrageenan-Induced Paw Edema Assay
Caption: Workflow of the carrageenan-induced paw edema model.
Detailed Methodology:
-
Animal Groups: Animals (typically rats) are divided into control, standard (e.g., treated with a known anti-inflammatory drug like diclofenac), and test groups.[17][18]
-
Drug Administration: The test compounds (thiazolidine derivatives) and the standard drug are administered orally or intraperitoneally. The control group receives the vehicle.[17]
-
Induction of Inflammation: After a specific time (e.g., 1 hour), a phlogistic agent like carrageenan (1% in normal saline) is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.[19]
-
Measurement of Paw Edema: The volume of the paw is measured at different time points (e.g., 1, 3, and 5 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema in the drug-treated groups is calculated by comparing their paw volumes with those of the control group.
Mechanism of Action in Inflammation
Thiazolidinediones, a subclass of thiazolidines, are known to exert their effects by activating the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[20][21] Activation of PPAR-γ can trans-repress the activity of pro-inflammatory transcription factors like NF-κB, thereby reducing the expression of inflammatory mediators.[22]
PPAR-γ Mediated Anti-inflammatory Action
Caption: PPAR-γ activation and NF-κB trans-repression.
Synthesis of the Thiazolidine Core
A common method for the synthesis of the thiazolidine-2,4-dione (TZD) core involves the reaction of thiourea (B124793) with an α-haloacetic acid, such as chloroacetic acid.[23]
General Synthesis of Thiazolidine-2,4-dione
Caption: Synthetic route to the thiazolidine-2,4-dione core.
This guide provides a foundational understanding of the biological evaluation of this compound derivatives. The presented protocols and data serve as a starting point for researchers in the field of drug discovery and development. Further investigations into the structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy in more complex disease models are essential for the clinical translation of these promising compounds.
References
- 1. Novel thiazolidine derivatives as potent selective pro-apoptotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, anti-proliferative evaluation, docking, and MD simulations studies of new thiazolidine-2,4-diones targeting VEGFR-2 and apoptosis pathway | PLOS One [journals.plos.org]
- 4. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. mdpi.com [mdpi.com]
- 9. Identification of a novel synthetic thiazolidin compound capable of inducing c-Jun N-terminal kinase-dependent apoptosis in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
- 15. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 16. researchgate.net [researchgate.net]
- 17. ijpras.com [ijpras.com]
- 18. Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide via Synthesis, Molecular Docking and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Thiazolidinediones - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 22. encyclopedia.pub [encyclopedia.pub]
- 23. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application of Thiazolidine Hydrochloride in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Thiazolidine (B150603) hydrochloride and its derivatives represent a versatile class of heterocyclic compounds with significant applications in medicinal chemistry. The thiazolidine scaffold is a privileged structure, serving as a cornerstone for the development of therapeutic agents with a wide spectrum of pharmacological activities. These compounds have demonstrated efficacy as antidiabetic, anticancer, anti-inflammatory, and antimicrobial agents, attributed to their ability to interact with various biological targets.
This document provides detailed application notes on the diverse therapeutic potentials of thiazolidine derivatives, supported by quantitative data. Furthermore, it offers comprehensive experimental protocols for the synthesis and biological evaluation of these compounds, intended to guide researchers in their drug discovery and development endeavors.
I. Therapeutic Applications and Mechanisms of Action
Thiazolidine derivatives exhibit a broad range of biological activities, primarily stemming from the structural diversity that can be achieved through substitutions on the thiazolidine ring.
Antidiabetic Activity
Thiazolidinediones (TZDs), a prominent class of thiazolidine derivatives, are well-established insulin-sensitizing agents used in the management of type 2 diabetes.[1][2] Marketed drugs like Pioglitazone and Rosiglitazone belong to this class.[3]
Mechanism of Action: TZDs exert their effects by acting as potent agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ), a nuclear receptor predominantly expressed in adipose tissue.[2][4] Activation of PPAR-γ leads to the transcription of genes involved in glucose and lipid metabolism, ultimately enhancing insulin (B600854) sensitivity and glucose uptake in peripheral tissues.[4][5]
Caption: PPAR-γ Signaling Pathway Activated by Thiazolidinediones.
Anticancer Activity
Numerous studies have highlighted the potential of thiazolidine derivatives as anticancer agents, demonstrating cytotoxic effects against a variety of cancer cell lines.[6][7][8]
Mechanism of Action: The anticancer mechanisms of thiazolidine derivatives are diverse and can involve:
-
Enzyme Inhibition: Inhibition of key enzymes involved in cancer progression, such as VEGFR-2 and protein kinases.[6][7]
-
Apoptosis Induction: Triggering programmed cell death in cancer cells.[9]
-
Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.[6]
-
PPAR-γ Agonism: In some cancer types, PPAR-γ activation can induce differentiation and inhibit proliferation.[10][11]
Anti-inflammatory Activity
Thiazolidine derivatives have shown promising anti-inflammatory properties by modulating key inflammatory pathways.
Mechanism of Action: Their anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and the suppression of inflammatory cytokine production.[12]
Antimicrobial Activity
The thiazolidine scaffold has been utilized to develop potent antimicrobial agents effective against a range of bacteria and fungi.[2][13][14]
Mechanism of Action: The antimicrobial action can result from the inhibition of essential microbial enzymes or disruption of cell wall synthesis.[2][14]
II. Quantitative Data Summary
The following tables summarize the biological activities of various thiazolidine derivatives, providing key quantitative data for comparison.
Table 1: Anticancer Activity of Thiazolidine Derivatives (IC50 values in µM)
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 22 | HepG2 | 2.04 | [6] |
| MCF-7 | 1.21 | [6] | |
| 28 | HeLa | 3.2 | [7] |
| MCF-7 | 2.1 | [7] | |
| LNCaP | 2.9 | [7] | |
| A549 | 4.6 | [7] | |
| 39 | A549 | 0.65 | [7] |
| HT-29 | 0.11 | [7] | |
| Compound 2 (CDK2 inhibitor) | MCF-7 | 0.54 | [7] |
| HepG2 | 0.24 | [7] | |
| Compound 22 (Carbonic anhydrase IX inhibitor) | MCF-7 | 18.9 | [7] |
| HepG-2 | 11.8 | [7] | |
| Compound 23 (Carbonic anhydrase IX inhibitor) | MCF-7 | 13.0 | [7] |
| HepG-2 | 18.9 | [7] | |
| Compound 24 (Carbonic anhydrase IX inhibitor) | MCF-7 | 12.4 | [7] |
| HepG-2 | 16.2 | [7] | |
| Compound 70 | HT-29 | 0.025 | [8] |
| MDA-MB-231 | 0.77 | [8] | |
| H460 | 0.075 | [8] | |
| 5d (NSC: 768619/1) | Leukemia SR | 2.04 | [15] |
| Non-Small Cell Lung Cancer NCI-H522 | 1.36 | [15] | |
| Colon Cancer COLO 205 | 1.64 | [15] | |
| CNS Cancer SF-539 | 1.87 | [15] | |
| Melanoma SK-MEL-2 | 1.64 | [15] | |
| Ovarian Cancer OVCAR-3 | 1.87 | [15] | |
| Renal Cancer RXF 393 | 1.15 | [15] | |
| Prostate Cancer PC-3 | 1.90 | [15] | |
| Breast Cancer MDA-MB-468 | 1.11 | [15] | |
| 3a | HeLa | 55 | [16] |
| HT29 | 40 | [16] | |
| A549 | 38 | [16] | |
| MCF-7 | 50 | [16] |
Table 2: Enzyme Inhibitory Activity of Thiazolidine Derivatives
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| TZD-1 | Acetylcholinesterase (AChE) | 0.166 | [1] |
| Arecoline-4-thiazolidinone derivative (7c) | Acetylcholinesterase (AChE) | 6.62 | [1] |
| Thiazinan-4-one derivative (6a) | Acetylcholinesterase (AChE) (hippocampus) | 5.20 | [1] |
| TZDD1 | Aldose Reductase | 27.54 µg/mL | [5] |
| Compound 22 | VEGFR-2 | 0.079 | [6] |
| Compound 2 | CDK2 | 56.97 | [7] |
| 6k | Xanthine (B1682287) Oxidase | 3.56 | [17] |
| Compound 4 | α-Amylase | 11.8 µg/mL | [18] |
| Compound 5 | α-Amylase | 21.34 µg/mL | [18] |
| Compound 6 | α-Amylase | 15.2 µg/mL | [18] |
Table 3: Antimicrobial Activity of Thiazolidine Derivatives (MIC values)
| Compound ID | Microorganism | MIC (mg/mL) | Reference |
| Compound 5 | S. Typhimurium | 0.008-0.06 | [2] |
| Various derivatives | Gram-positive bacteria | 0.008-0.32 | [2] |
| Various derivatives | Gram-negative bacteria | 0.015-0.36 | [2] |
| Various derivatives | Fungi | 0.015-0.24 | [2] |
| Various derivatives | Gram-positive bacteria | 2-16 µg/mL | [13] |
| Chlorophenylthiosemicarbazone hybrids | Gram-positive bacteria | 3.91 mg/L | [14] |
Table 4: PPAR-γ Agonistic Activity of Thiazolidinedione Derivatives
| Compound ID | Activity | EC50 | Reference |
| TUG-891 | GPR120 Agonist | 51.2 nM | [19] |
| PPARγ Agonist | >100 µM | [19] | |
| 4g | GPR120 Agonist | 90.5 nM | [19] |
| PPARγ Agonist | >100 µM | [19] | |
| 5g | GPR120 Agonist | 76.4 nM | [19] |
| PPARγ Agonist | >100 µM | [19] |
III. Experimental Protocols
This section provides detailed protocols for the synthesis and biological evaluation of thiazolidine derivatives.
Synthesis Protocols
Two common methods for the synthesis of the thiazolidine core and its derivatives are the Hantzsch Thiazole Synthesis and the Knoevenagel Condensation.
Caption: General Synthetic Workflows for Thiazolidine Derivatives.
Materials:
-
5% Sodium Carbonate (Na2CO3) solution
-
20 mL scintillation vial
-
Stir bar and hot plate
-
Buchner funnel and side-arm flask
-
Filter paper
-
Watch glass
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add 5 mL of methanol and a stir bar to the vial.
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Remove the reaction from the heat and allow it to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na2CO3 solution and swirl to mix.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with water.
-
Spread the collected solid on a tared watch glass and allow it to air dry.
-
Once dry, determine the mass of the product and calculate the percent yield.
-
Characterize the product using appropriate analytical techniques (e.g., melting point, NMR).
Materials:
-
Thiazolidine-2,4-dione
-
Substituted aromatic aldehyde
-
Piperidine (B6355638) (catalyst)
-
Toluene (B28343) or Ethanol (solvent)
-
Reflux apparatus
-
Thin-layer chromatography (TLC) supplies
-
Filtration apparatus or rotary evaporator
-
Column chromatography supplies (if necessary)
Procedure:
-
Dissolve thiazolidine-2,4-dione (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in a suitable solvent (e.g., toluene or ethanol) in a round-bottom flask.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash it with cold ethanol, and dry.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography if necessary.
-
Characterize the synthesized derivative by ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Evaluation Protocols
Caption: General Workflow for Biological Evaluation of Thiazolidine Derivatives.
Materials:
-
Human cancer cell lines (e.g., HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Thiazolidine derivatives (test compounds)
-
Doxorubicin or Sorafenib (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and the positive control for a specified period (e.g., 48 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
-
Thiazolidine derivatives (test compounds)
-
Standard antibiotic or antifungal agent (positive control)
-
96-well microtiter plates
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the test compounds and the positive control in the broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (pH 8.0)
-
Thiazolidine derivatives (test compounds)
-
Positive control inhibitor (e.g., Donepezil)
-
96-well plate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 20 µL of various concentrations of the test compounds (or positive control) and 140 µL of phosphate buffer.
-
Add 20 µL of the AChE solution to each well and incubate at 37°C for 15 minutes.
-
Add 10 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of the ATCI solution.
-
Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
Determine the IC50 value for each compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
IV. Conclusion
The thiazolidine hydrochloride scaffold continues to be a highly valuable framework in medicinal chemistry. Its synthetic tractability allows for the generation of diverse libraries of compounds, which have demonstrated significant potential across a range of therapeutic areas. The detailed protocols and compiled quantitative data provided herein are intended to serve as a valuable resource for researchers dedicated to the design and development of novel thiazolidine-based therapeutic agents. Further exploration of this versatile scaffold holds promise for the discovery of new and improved treatments for a multitude of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fsrt.journals.ekb.eg [fsrt.journals.ekb.eg]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. library.dmed.org.ua [library.dmed.org.ua]
- 12. Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide via Synthesis, Molecular Docking and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Thiazolidinedione derivatives as novel GPR120 agonists for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Thiazolidine Hydrochloride
Introduction
Thiazolidine (B150603) hydrochloride is a heterocyclic organic compound featuring a five-membered saturated ring containing both sulfur and nitrogen atoms.[1] It serves as a fundamental building block in the synthesis of various pharmaceutical compounds, including some antimicrobial and antidiabetic agents.[2][3] Accurate and reliable quantification of thiazolidine hydrochloride is essential for quality control in drug manufacturing and for its use in research and development. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound.
Chemical Structure
Figure 1: Chemical Structure of this compound.
Principle of the Method
This method employs reverse-phase HPLC with UV detection for the separation and quantification of this compound. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a buffered aqueous solution and an organic modifier. The hydrochloride salt form of thiazolidine makes it highly water-soluble. The method is designed to be simple, accurate, and reproducible for routine analysis.
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A filtered and degassed mixture of 0.1 M sodium acetate (B1210297) buffer (pH adjusted to 3.6 with glacial acetic acid) and acetonitrile (B52724) in a 60:40 (v/v) ratio.[4]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Note: Thiazolidine as a saturated heterocycle lacks a strong chromophore. Detection at low wavelengths is necessary, which may result in higher baseline noise. The mobile phase components should be of high purity to minimize background absorbance.
-
-
Run Time: 10 minutes.
2. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 10, 25, 50, 100, 150, 200 µg/mL).
-
Sample Preparation: Accurately weigh a quantity of the test sample containing approximately 100 mg of this compound and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe filter before injection.
3. Method Validation Parameters
The developed method should be validated according to standard guidelines, assessing the following parameters:
-
System Suitability: Evaluate parameters such as theoretical plates, tailing factor, and reproducibility of replicate injections of a standard solution.
-
Linearity: Analyze the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be determined.
-
Accuracy (% Recovery): Perform recovery studies by spiking a known amount of standard into a sample solution at different concentration levels (e.g., 80%, 100%, 120%).
-
Precision (% RSD): Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Data Presentation
Table 1: Summary of Quantitative Data for Method Validation
| Parameter | Result |
| Retention Time (min) | ~ 4.5 |
| Tailing Factor | < 1.5 |
| Theoretical Plates | > 2000 |
| Linearity Range (µg/mL) | 10 - 200 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | |
| - Intra-day | < 2.0% |
| - Inter-day | < 2.0% |
| Limit of Detection (LOD) | ~ 1 µg/mL |
| Limit of Quantification (LOQ) | ~ 3 µg/mL |
Note: The values presented in this table are typical expected results for a validated HPLC method and may vary based on the specific instrumentation and experimental conditions.
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the logical workflow of the HPLC analysis for this compound, from sample and standard preparation to final data analysis and reporting.
Workflow for HPLC analysis of Thiazolidine HCl.
References
Thiazolidine Hydrochloride Derivatives as Anti-Diabetic Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of thiazolidine (B150603) hydrochloride derivatives, a class of compounds known as thiazolidinediones (TZDs), as anti-diabetic agents. It includes detailed experimental protocols, a summary of quantitative data, and visualizations of the key signaling pathway and experimental workflows.
Introduction
Thiazolidinediones are a class of oral anti-diabetic drugs that have been instrumental in the management of type 2 diabetes mellitus.[1] Their primary mechanism of action is to enhance insulin (B600854) sensitivity, thereby improving glucose uptake and utilization in peripheral tissues.[2] Compounds such as Pioglitazone and Rosiglitazone are well-known examples of this class.[3] This document outlines the core principles of their anti-diabetic activity, focusing on their role as agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[4]
Mechanism of Action: PPARγ Agonism
The anti-diabetic effects of thiazolidinedione derivatives are primarily mediated through their activation of PPARγ, a nuclear receptor predominantly expressed in adipose tissue, but also found in muscle and liver.[5]
Signaling Pathway:
Upon binding to PPARγ, thiazolidinediones induce a conformational change in the receptor. This leads to the formation of a heterodimer with the Retinoid X Receptor (RXR).[1] The PPARγ-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[1] This binding event modulates the transcription of numerous genes involved in glucose and lipid metabolism, ultimately leading to improved insulin sensitivity.[5]
Key downstream effects of PPARγ activation by thiazolidinediones include:
-
Enhanced Insulin Sensitivity: TZDs increase glucose uptake in skeletal muscle and adipose tissue.[6][7]
-
Adipocyte Differentiation: They promote the differentiation of preadipocytes into smaller, more insulin-sensitive mature adipocytes.[7]
-
Regulation of Adipokines: TZDs favorably alter the secretion of adipokines, such as increasing the production of adiponectin, which has insulin-sensitizing and anti-inflammatory properties.[6][8]
-
Reduced Lipotoxicity: By promoting fatty acid uptake and storage in adipose tissue, TZDs decrease the levels of circulating free fatty acids, which can contribute to insulin resistance in muscle and liver.[4][6]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on thiazolidinedione derivatives, providing a comparative overview of their anti-diabetic efficacy.
Table 1: In Vivo Anti-Diabetic Activity of Thiazolidinedione Derivatives
| Compound | Animal Model | Dose | Duration | % Blood Glucose Reduction | Reference |
| Compound 6 | Alloxan-induced diabetic rat | Not Specified | 30 days | 69.55% | [9] |
| Compound 11 | Alloxan-induced diabetic rat | Not Specified | 30 days | 66.95% | [9] |
| Compound 6c | Not Specified | Not Specified | Not Specified | Blood glucose level: 142.4 ± 7.45 (compared to control) | [10] |
| Compound 6m | Not Specified | Not Specified | Not Specified | Blood glucose level: 145.4 ± 5.57 (compared to control) | [10] |
| Pioglitazone (Reference) | Not Specified | Not Specified | Not Specified | Blood glucose level: 134.8 ± 4.85 (compared to control) | [10] |
| Rosiglitazone (Reference) | Not Specified | Not Specified | Not Specified | Blood glucose level: 144.6 ± 6.56 (compared to control) | [10] |
Table 2: In Silico and In Vitro Activity of Thiazolidinedione Derivatives
| Compound | Target | Assay | Result | Reference |
| OXTZD | PPARγ | Competitive Binding Assay | Partial Agonist | [11] |
| OXTZD | PPARγ | Transactivation Assay | Less transactivation than Rosiglitazone | [11] |
| Compound 6 | α-amylase | Inhibition Assay | Highest potency among tested compounds | [9] |
| Compound 3h | PPARγ | Molecular Docking | -8.558 kcal/mol (binding energy) | [12] |
| Compound 3i | PPARγ | Molecular Docking | -8.312 kcal/mol (binding energy) | [12] |
| Compound 3j | PPARγ | Molecular Docking | -8.045 kcal/mol (binding energy) | [12] |
| Pioglitazone (Reference) | PPARγ | Molecular Docking | -7.989 kcal/mol (binding energy) | [12] |
| Compound H3 | PPARγ | Molecular Docking | -128.341 (docking score) | [13] |
| Compound H14 | PPARγ | Molecular Docking | -129.766 (docking score) | [13] |
| Pioglitazone (Reference) | PPARγ | Molecular Docking | -118.485 (docking score) | [13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and reagents.
Protocol 1: In Vitro PPARγ Competitive Binding Assay
Objective: To determine the binding affinity of a test compound to the PPARγ receptor.
Materials:
-
Test thiazolidinedione derivative
-
Recombinant human PPARγ protein
-
Radiolabeled ligand (e.g., [³H]-Rosiglitazone)
-
Scintillation fluid
-
Assay buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, 10% glycerol, pH 7.4)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of the test compound and a known PPARγ agonist (e.g., Rosiglitazone) as a positive control.
-
In a 96-well plate, add the assay buffer, recombinant PPARγ protein, and the radiolabeled ligand.
-
Add the test compound or control at various concentrations to the respective wells.
-
Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to allow for competitive binding.
-
Transfer the contents of each well to a filter plate and wash with ice-cold assay buffer to separate bound from unbound radioligand.
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound and determine the IC₅₀ value.
Protocol 2: In Vitro Glucose Uptake Assay in C2C12 Myotubes
Objective: To assess the effect of a test compound on glucose uptake in a skeletal muscle cell line.[12]
Materials:
-
C2C12 myoblasts
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Horse Serum
-
Test thiazolidinedione derivative
-
Insulin (positive control)
-
2-deoxy-D-[³H]glucose (radiolabeled glucose)
-
Krebs-Ringer-HEPES (KRH) buffer
-
Lysis buffer
-
Scintillation counter
Procedure:
-
Culture C2C12 myoblasts in DMEM with 10% FBS until confluent.
-
Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.
-
Starve the differentiated myotubes in serum-free DMEM for 3-4 hours.
-
Pre-treat the cells with the test compound or vehicle control at various concentrations for a specified duration (e.g., 18-24 hours).
-
Wash the cells with KRH buffer.
-
Stimulate the cells with or without insulin (e.g., 100 nM) for 30 minutes.
-
Add 2-deoxy-D-[³H]glucose to each well and incubate for 10 minutes.
-
Stop the glucose uptake by washing the cells with ice-cold KRH buffer.
-
Lyse the cells with lysis buffer and measure the incorporated radioactivity using a scintillation counter.
-
Normalize the results to the total protein content in each well.
Protocol 3: In Vivo Anti-Diabetic Activity in an Alloxan-Induced Diabetic Rat Model
Objective: To evaluate the blood glucose-lowering effect of a test compound in a diabetic animal model.[9][14]
Materials:
-
Wistar albino rats
-
Alloxan (B1665706) monohydrate
-
Test thiazolidinedione derivative
-
Standard anti-diabetic drug (e.g., Pioglitazone)
-
Glucometer and test strips
-
Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)
Procedure:
-
Acclimatize the rats for at least one week.
-
Induce diabetes by a single intraperitoneal injection of alloxan monohydrate (e.g., 150 mg/kg body weight) after an overnight fast.
-
After 72 hours, measure the fasting blood glucose levels. Rats with blood glucose levels above 250 mg/dL are considered diabetic and included in the study.
-
Divide the diabetic rats into groups: diabetic control (vehicle), standard drug group, and test compound groups (different doses). A non-diabetic normal control group should also be maintained.
-
Administer the test compound, standard drug, or vehicle orally once daily for a specified period (e.g., 15-30 days).[11][14]
-
Monitor body weight and fasting blood glucose levels at regular intervals throughout the study.
-
At the end of the treatment period, collect blood samples for biochemical analysis (e.g., lipid profile, liver function tests).
-
Sacrifice the animals and collect tissues for further analysis if required.
Conclusion
Thiazolidine hydrochloride derivatives represent a significant class of anti-diabetic agents that primarily act by activating PPARγ, leading to enhanced insulin sensitivity and improved glycemic control.[2][15] The protocols and data presented here provide a framework for researchers and drug development professionals to evaluate the therapeutic potential of novel thiazolidinedione compounds. Further research into developing derivatives with improved efficacy and a better safety profile, particularly concerning side effects like weight gain and fluid retention, is an active area of investigation.[2][16]
References
- 1. An overview on medicinal perspective of thiazolidine-2,4-dione: A remarkable scaffold in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. africanjournalofdiabetesmedicine.com [africanjournalofdiabetesmedicine.com]
- 3. ijlpr.com [ijlpr.com]
- 4. Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mode of action of thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nps.org.au [nps.org.au]
- 7. Unraveling the mechanism of action of thiazolidinediones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiazolidinediones - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 9. Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpbs.com [ijpbs.com]
- 11. Oxadiazolyl thiazolidinedione as a non-adipogenic PPAR-γ partial agonist and its effect on glucose homeostasis in type 2 diabetes [aber.apacsci.com]
- 12. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Quantitative structure-activity relationship analysis of thiazolidineones: potent antidiabetic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thiazolidinediones - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Quantification of Thiazolidine Derivatives in Biological Samples using LC-MS/MS
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of thiazolidine (B150603) derivatives in biological matrices, such as human and animal plasma or serum. The protocol employs a straightforward protein precipitation for sample preparation and utilizes the high specificity of multiple reaction monitoring (MRM) for accurate quantification. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development and clinical research.
Introduction
Thiazolidinediones are a class of compounds that have been investigated for various therapeutic properties, including as antidiabetic, antibiotic, antifungal, and neuroprotective agents.[1][2] Accurate and reliable quantification of these compounds in biological samples is crucial for evaluating their efficacy and safety.[3] LC-MS/MS has become the preferred technique for bioanalytical studies due to its high sensitivity, specificity, and versatility.[4] This document provides a detailed protocol for the quantification of thiazolidine derivatives, adaptable for various specific compounds within this class.
Experimental
Materials and Reagents
-
Reference standards of the thiazolidine derivative and a suitable internal standard (IS)
-
HPLC-grade acetonitrile (B52724) (ACN) and methanol (B129727) (MeOH)
-
Formic acid (FA) and ammonium (B1175870) acetate
-
Ultrapure water
-
Blank biological matrix (e.g., plasma, serum)
Instrumentation
-
A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3]
Sample Preparation
A protein precipitation method is commonly used for plasma and serum samples.[1][3]
-
To 50 µL of the biological sample, add 200 µL of the internal standard solution (prepared in acetonitrile).
-
Vortex the mixture to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[5]
-
Transfer the supernatant to a new vial for LC-MS/MS analysis.
Liquid Chromatography
-
Column: A C18 reversed-phase column is typically used for separation (e.g., YMC Pro C18, 100 mm × 4.6 mm, 3 µm or Columbus C-18, 50 mm x 2 mm, 5 µm).[1][3]
-
Mobile Phase: A common mobile phase consists of a mixture of 0.1% formic acid in water and acetonitrile.[3] Gradient elution is often employed to achieve optimal separation.
-
Flow Rate: A typical flow rate is between 0.3 mL/min and 0.7 mL/min.[3][6][7]
Mass Spectrometry
-
Ionization Mode: Electrospray ionization (ESI) can be operated in either positive (ESI+) or negative (ESI-) mode, depending on the specific thiazolidine derivative.[1][3]
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[1][3] Specific precursor-to-product ion transitions for the analyte and internal standard must be optimized. For example, the transition for pioglitazone (B448) has been reported as m/z 357.0 → 134.1.[3]
Quantitative Data Summary
The following tables summarize the performance characteristics of LC-MS/MS methods for the quantification of various thiazolidine derivatives as reported in the literature.
Table 1: Method Validation Parameters for Thiazolidine Derivatives
| Parameter | Pioglitazone | NL-1 |
| Linearity Range | 0.005 - 10 µg/mL[3] | 1 - 100 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.99[3] | Not Specified |
| Accuracy (% Recovery) | 94.27 - 106.10%[3] | 97.3 - 102.0% (as %RE)[1] |
| Precision (%RSD) | Intra-day: 2.32 - 10.14% Inter-day: 5.02 - 8.12%[3] | Intra-assay & Inter-assay < 4% (%CV)[1] |
| Limit of Detection (LOD) | 0.5 ng/mL[3] | Not Specified |
| Limit of Quantification (LOQ) | 1 ng/mL[3] | Not Specified |
| Extraction Recovery | Not Specified | 96 - 115%[1] |
Experimental Workflow Diagram
Caption: General experimental workflow for the LC-MS/MS quantification of thiazolidine derivatives.
Detailed Protocols
Protocol 1: Stock and Working Solution Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of the thiazolidine derivative and the internal standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the appropriate solvent. These will be used to spike the blank biological matrix for calibration standards and quality control samples.
-
Internal Standard Working Solution: Prepare a working solution of the internal standard at a fixed concentration in acetonitrile. This solution will be used for protein precipitation.
Protocol 2: Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for each standard, quality control, and unknown sample.
-
Pipette 50 µL of the respective sample (calibration standard, QC, or unknown) into the corresponding tube.
-
Add 200 µL of the internal standard working solution to each tube.
-
Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the clear supernatant to autosampler vials for LC-MS/MS analysis.
Protocol 3: LC-MS/MS System Operation
-
System Equilibration: Equilibrate the LC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Sequence Setup: Create a sequence in the instrument control software including blanks, calibration standards, QCs, and unknown samples.
-
Injection and Data Acquisition: Start the sequence to inject the prepared samples and acquire data in MRM mode. The specific MRM transitions and collision energies should be optimized for the analyte and internal standard.
Logical Relationship of Method Development
Caption: Logical flow for the development and validation of a bioanalytical method.
Conclusion
The LC-MS/MS method described provides a robust and reliable approach for the quantification of thiazolidine derivatives in biological samples. The simple sample preparation and the high selectivity of the MS/MS detection ensure accurate and precise results, making it a valuable tool for pharmaceutical and clinical research. The provided protocols can be adapted for various thiazolidine-based compounds with appropriate optimization of the mass spectrometric conditions.
References
- 1. A quantitative LC-MS/MS method for determination of thiazolidinedione mitoNEET ligand NL-1 in mouse serum suitable for pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Bioanalytical method development and validation by lc-ms/ms [wisdomlib.org]
- 5. LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
One-Pot Synthesis of Substituted Thiazolidinones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Thiazolidinone scaffolds are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. One-pot multicomponent reactions provide an efficient, atom-economical, and environmentally benign approach to synthesize diverse libraries of these valuable heterocyclic compounds. This document provides detailed protocols and comparative data for two common one-pot synthetic strategies for preparing substituted thiazolidinones.
Protocol 1: Three-Component Synthesis of 2,3-Disubstituted Thiazolidin-4-ones
This protocol outlines the widely employed one-pot condensation of an amine, an aldehyde, and thioglycolic acid. The reaction proceeds through the initial formation of a Schiff base from the amine and aldehyde, followed by cyclization with thioglycolic acid. Various catalysts can be employed to facilitate this transformation.
Experimental Workflow
Caption: General workflow for the one-pot synthesis of 2,3-disubstituted thiazolidin-4-ones.
General Experimental Protocol
A mixture of an aromatic or aliphatic primary amine (1.0 mmol), a substituted aldehyde (1.0 mmol), and thioglycolic acid (1.0 mmol) is prepared in a suitable solvent (e.g., ethanol (B145695), water, or polypropylene (B1209903) glycol)[1][2]. A catalytic amount of a promoter such as L-proline, nano BaSO4, or Eton's reagent is added to the mixture[1]. The reaction mixture is then stirred at room temperature or refluxed for the appropriate time, with the progress of the reaction being monitored by Thin Layer Chromatography (TLC)[1]. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent to afford the desired 2,3-disubstituted thiazolidin-4-one[2].
Data Summary: Synthesis of 2,3-Disubstituted Thiazolidin-4-ones
| Entry | Amine (R1) | Aldehyde (R2) | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | 4-Methylaniline | Benzaldehyde | Nano BaSO4 | Ethanol | 5 | 92 |
| 2 | Aniline | 4-Chlorobenzaldehyde | Nano BaSO4 | Ethanol | 6 | 88 |
| 3 | 4-Methoxyaniline | Benzaldehyde | Nano BaSO4 | Ethanol | 5.5 | 90 |
| 4 | 4-((1H-Imidazol-1-yl)methyl)aniline | Benzaldehyde | None | PPG | 12 | 83 |
| 5 | 4-((1H-Imidazol-1-yl)methyl)aniline | 4-Chlorobenzaldehyde | None | PPG | 12 | 85 |
| 6 | 4-Morpholinobenzenamine | 4-Nitrobenzaldehyde | None | PPG | 12 | 92 |
Data compiled from multiple sources, reaction conditions may vary.
Protocol 2: Three-Component Synthesis of 2-Imino-1,3-thiazolidin-4-ones
This protocol describes a facile one-pot, three-component reaction for the synthesis of 2-imino-1,3-thiazolidin-4-ones from a primary amine, phenyl isothiocyanate, and dimethyl acetylenedicarboxylate (B1228247) (DMAD). This method is notable for proceeding under catalyst-free conditions.
Signaling Pathway
Caption: Reaction mechanism for the formation of 2-imino-1,3-thiazolidin-4-ones.
General Experimental Protocol
To a solution of a primary amine (5.0 mmol) in ethanol (40 mL), phenyl isothiocyanate (5.0 mmol) is added, and the mixture is stirred at room temperature for approximately one hour to form the corresponding thiourea derivative in situ[3]. Subsequently, dimethyl acetylenedicarboxylate (DMAD) (5.0 mmol) is added to the reaction mixture, which is then stirred for an additional hour under an air atmosphere[3]. The reaction progress is monitored by TLC. Upon completion, the resulting precipitate is filtered and recrystallized from an appropriate solvent to yield the pure 2-imino-1,3-thiazolidin-4-one derivative[3].
Data Summary: Synthesis of 2-Imino-1,3-thiazolidin-4-ones
| Entry | Primary Amine (R) | Solvent | Time (h) | Yield (%) |
| 1 | Phenethylamine | Ethanol | 2 | 76 |
| 2 | Benzylamine | Ethanol | 2 | 82 |
| 3 | Aniline | Ethanol | 2 | 71 |
| 4 | 4-Methylaniline | Ethanol | 2 | 86 |
| 5 | Cyclohexylamine | Ethanol | 2 | 75 |
| 6 | n-Butylamine | Ethanol | 2 | 71 |
| 7 | 2-Aminoethanol | Ethanol | 2 | 75 |
| 8 | Phenylhydrazine | Ethanol | 2 | 68 |
Data sourced from Abdelhamid, A. A. (2019). One-Pot Multicomponent Synthesis of Novel 2-Imino-1,3-Thiazolidin-4-One.[3][4]
Applications in Drug Discovery
The structural diversity that can be readily achieved through these one-pot syntheses makes them highly valuable in the field of drug discovery. Thiazolidinone derivatives have been reported to possess a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. The ability to rapidly generate libraries of substituted thiazolidinones allows for efficient structure-activity relationship (SAR) studies, accelerating the identification of lead compounds for further development. The operational simplicity and high yields of these protocols make them amenable to high-throughput synthesis and medicinal chemistry campaigns.
References
Application Notes and Protocols for Thiazolidine Hydrochloride in Antimicrobial Activity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the antimicrobial properties of thiazolidine (B150603) hydrochloride and its derivatives. This document is intended to guide researchers in microbiology, medicinal chemistry, and drug development in assessing the efficacy of this class of compounds against various microbial pathogens.
Introduction
Thiazolidinones, a class of heterocyclic organic compounds, and their derivatives have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1][2][3] Thiazolidine hydrochloride, as part of this class, is a subject of investigation for its potential as a novel antimicrobial agent, particularly in an era of increasing antibiotic resistance.[1] These compounds have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][2]
The antimicrobial mechanism of action for some thiazolidinone derivatives has been suggested to involve the inhibition of essential bacterial enzymes. For instance, studies have indicated the potential for these compounds to inhibit E. coli Mur B and FabH, enzymes crucial for peptidoglycan and fatty acid synthesis, respectively.[1][4] Another identified target is the WalK histidine kinase, which is involved in the regulation of cell wall metabolism in Staphylococcus aureus.[5]
This document outlines standardized protocols for determining the antimicrobial efficacy of this compound, including Minimum Inhibitory Concentration (MIC) determination, time-kill kinetics assays, and anti-biofilm activity assessments.
Data Presentation: Quantitative Antimicrobial Activity
The following tables summarize the antimicrobial activity of various thiazolidine derivatives as reported in the literature. This data provides a comparative reference for researchers working with this class of compounds.
Table 1: Minimum Inhibitory Concentration (MIC) of Thiazolidinone Derivatives against various bacterial strains.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 2,3-diaryl-thiazolidin-4-ones (Compound 5) | S. aureus | 60 | [1][6] |
| 2,3-diaryl-thiazolidin-4-ones (Compound 5) | S. Typhimurium | 8 | [1] |
| Thiazolidine-2,4-dione derivatives (1a, 2a, 2b) | Multidrug-resistant S. aureus | 1 - 32 | [7][8] |
| 5-Arylidene-thiazolidine-2,4-dione derivatives | Gram-positive bacteria | 2 - 16 | [3] |
| 4-Thiazolidinone derivatives (4a, 4e) | P. fluorescens, S. aureus | 100 - 400 | [2] |
| Thiazolidine-2,4-dione-based hybrids (Compound 38) | Gram-positive bacteria | 3.91 | [9] |
Table 2: Minimum Bactericidal Concentration (MBC) of Thiazolidinone Derivatives.
| Compound/Derivative | Bacterial Strain | MBC (µg/mL) | Reference |
| 2,3-diaryl-thiazolidin-4-ones | Gram-positive bacteria | 0.016 - 0.64 | [6] |
| 2,3-diaryl-thiazolidin-4-ones | Gram-negative bacteria | 0.03 - 0.72 | [6] |
| 5-Arylidene-thiazolidine-2,4-dione derivatives | Gram-positive bacteria | Not specified, but determined | [3] |
Table 3: Anti-biofilm Activity of Thiazolidinone Derivatives.
| Compound/Derivative | Microbial Strain | Activity Metric | Result | Reference |
| Thiazolidinone Derivative (TD-H2-A) | S. aureus SA113 | Biofilm cell viability reduction (10x MIC) | >99.4% killing | [10] |
| 3-arylrhodanines (40, 43) | S. aureus ATCC 35556 | Minimum Biofilm Inhibitory Concentration (MBIC) | 2.6 µM | [11] |
| Thiazolidine-2,4-dione derivatives | Multidrug-resistant S. aureus | Biofilm formation inhibition | ~90% | [7] |
| Thiazolidine-2,4-dione derivatives | Multidrug-resistant S. aureus | Preformed biofilm disruption | ~50% | [7] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12] The broth microdilution method is a widely used technique for determining the MIC.
Materials:
-
This compound (or derivative) stock solution of known concentration.
-
Test microorganism (e.g., S. aureus, E. coli).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland (approximately 1-2 x 10⁸ CFU/mL).[12]
-
Spectrophotometer.
-
Incubator (37°C).
Protocol:
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies and inoculate them into a tube containing 5 mL of CAMHB. Incubate the broth culture at 37°C until it reaches the logarithmic phase of growth, equivalent to a 0.5 McFarland standard.[12] Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13]
-
Serial Dilution: Prepare serial two-fold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL or 200 µL per well.
-
Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only) on each plate.
-
Incubation: Incubate the microtiter plate at 37°C for 16-24 hours.[14]
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.[14]
Time-Kill Curve Assay
This assay provides information on the rate and extent of bacterial killing over time, helping to classify an agent as bactericidal or bacteriostatic.[12][13] A bactericidal effect is generally defined as a ≥ 3-log₁₀ (99.9%) reduction in the colony-forming units per milliliter (CFU/mL) compared to the initial inoculum.[12][15]
Materials:
-
This compound (or derivative).
-
Log-phase culture of the test organism.
-
Appropriate broth medium (e.g., CAMHB).
-
Sterile phosphate-buffered saline (PBS) or 0.9% saline for dilutions.[13]
-
Agar (B569324) plates (e.g., Tryptic Soy Agar).
-
Sterile test tubes.
-
Incubator (37°C).
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension in the mid-logarithmic phase of growth, and dilute it in fresh, pre-warmed broth to a starting concentration of approximately 5 x 10⁵ CFU/mL.[13]
-
Drug Exposure: Add this compound to test tubes containing the bacterial suspension at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC).[14] Include a growth control tube without the drug.
-
Time-Point Sampling: Incubate all tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.[12]
-
Serial Dilution and Plating: Perform serial 10-fold dilutions of the collected aliquots in sterile PBS or saline to prevent drug carryover.[13] Plate a specific volume (e.g., 100 µL) of appropriate dilutions onto agar plates.[13]
-
Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours. Count the number of colonies on plates that have between 30 and 300 colonies to determine the CFU/mL.[12][13]
-
Data Analysis: Calculate the CFU/mL for each time point and concentration. Transform the CFU/mL values to log₁₀ CFU/mL and plot them against time.
Anti-Biofilm Activity Assay
Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics.[1] This assay evaluates the ability of this compound to inhibit biofilm formation or eradicate established biofilms.
Materials:
-
This compound (or derivative).
-
Biofilm-forming microbial strain (e.g., S. aureus, P. aeruginosa).
-
Tryptic Soy Broth (TSB) supplemented with glucose (optional, to promote biofilm formation).
-
Sterile 96-well flat-bottom microtiter plates.
-
Crystal Violet (0.1% w/v).
-
Ethanol (B145695) (95%) or acetic acid (33%).
-
PBS.
Protocol for Biofilm Inhibition:
-
Inoculum Preparation: Prepare an overnight culture of the test microorganism and dilute it in TSB.
-
Drug Addition: In a 96-well plate, add different sub-MIC concentrations of this compound to the wells.
-
Inoculation: Add the diluted bacterial culture to the wells. Include a growth control (no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow biofilm formation.
-
Washing: Carefully discard the planktonic cells and wash the wells gently with PBS to remove non-adherent bacteria.
-
Staining: Add 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.
-
Washing: Remove the crystal violet solution and wash the wells with PBS.
-
Destaining: Add 95% ethanol or 33% acetic acid to each well to solubilize the crystal violet bound to the biofilm.
-
Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 570-595 nm. A reduction in absorbance compared to the control indicates biofilm inhibition.
Protocol for Eradication of Pre-formed Biofilms:
-
Biofilm Formation: Allow biofilms to form in a 96-well plate as described above (steps 1 and 4 of the inhibition protocol) without the addition of the drug.
-
Washing: After incubation, remove the planktonic cells and wash the wells with PBS.
-
Drug Treatment: Add fresh broth containing various concentrations of this compound to the wells with the established biofilms.
-
Incubation: Incubate the plate for another 24 hours at 37°C.
-
Quantification: Quantify the remaining biofilm using crystal violet staining as described in steps 6-9 of the inhibition protocol.
Visualizations
Signaling Pathways and Mechanisms of Action
Caption: Putative antimicrobial mechanisms of thiazolidinone derivatives.
Experimental Workflows
Caption: Workflow for MIC determination by broth microdilution.
Caption: Workflow for the time-kill kinetics assay.
Caption: Workflow for anti-biofilm activity assays.
References
- 1. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial and anti-biofilm activity of a thiazolidinone derivative against Staphylococcus aureus in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. actascientific.com [actascientific.com]
- 15. emerypharma.com [emerypharma.com]
Application Notes and Protocols: Thiazolidine Formation via Click-type Reaction of 1,2-Aminothiols and Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The reaction between a 1,2-aminothiol and an aldehyde to form a stable thiazolidine (B150603) ring is a powerful click-type, bioorthogonal ligation method.[1][2][3] This reaction proceeds efficiently under physiological conditions without the need for a catalyst, offering high chemoselectivity and biocompatibility.[1] Its applications are extensive, particularly in bioconjugation, drug delivery, and cell surface engineering, where the specific and mild reaction conditions are paramount.[1][4][5] These notes provide detailed protocols for thiazolidine formation and summarize key quantitative data to facilitate its application in research and development.
Introduction
The condensation of a 1,2-aminothiol, such as the N-terminal cysteine of a peptide or protein, with an aldehyde is a highly efficient method for covalent modification.[1] This reaction is characterized by its rapid kinetics, high yields, and the stability of the resulting thiazolidine product.[3] Unlike many other bioconjugation techniques, this reaction does not require toxic catalysts or produce harmful byproducts, making it ideal for applications involving sensitive biological systems.[1][6] The specificity of the reaction for the 1,2-aminothiol moiety allows for precise, site-specific labeling even in the presence of other nucleophilic groups.[1]
Data Presentation
The efficiency of thiazolidine formation is influenced by factors such as the nature of the aldehyde, pH, and reactant concentrations. Below are tables summarizing quantitative data from representative experiments.
Table 1: Reaction of L-Cysteine with Various Aldehydes
| 1,2-Aminothiol | Aldehyde | Solvent | Reaction Time | Yield (%) | Reference |
| L-Cysteine | Aromatic Aldehydes | Ethanol (B145695)/Water | 10 hours | High (not specified) | |
| L-Cysteine | p-hydroxy benzaldehyde (B42025) derivative | Ethanol/Water | 20 hours | High (not specified) | [7] |
| L-Cysteine | Propionaldehyde (B47417) | PBS (pH 7.4) | < 4 hours | Complete conversion | [8] |
| L-Cysteine | 4-nitrobenzaldehyde (5 equiv.) | PBS (pH 7.4) | 24 hours | 87% | [8] |
Table 2: Peptide and Biomolecule Conjugation
| 1,2-Aminothiol Source | Aldehyde Source | Conditions | Reaction Time | Outcome | Reference |
| N-terminal Cysteine Peptide | Aldehyde modified siRNA | Physiological conditions | 30 minutes | Complete conversion | |
| N-terminal Cysteine Peptide | Propionaldehyde (1 equiv.) | PBS (pH 7.4), 2 mM peptide | < 4 hours | Complete conjugation | [8] |
| N-terminal Cysteine Peptide | 4-nitrobenzaldehyde (5 equiv.) | PBS (pH 7.4), 2 mM peptide | 24 hours | 87% conversion | [8] |
| Cell surface sialic acids (oxidized to aldehydes) | Peptide with N-terminal Cysteine | PBS (pH 7.2) | Not specified | Successful cell surface conjugation | [1] |
Experimental Protocols
Herein are detailed methodologies for key experiments involving thiazolidine formation.
Protocol 1: General Synthesis of Thiazolidine-4-carboxylic Acid from L-Cysteine and an Aromatic Aldehyde
-
Materials:
-
L-Cysteine (1.0 eq)
-
Aromatic aldehyde (1.0 eq)
-
Ethanol
-
Water
-
Magnetic stirrer
-
Filtration apparatus
-
Thin Layer Chromatography (TLC) plate (Silica gel)
-
Eluent: Ethanol:Chloroform (B151607) (1:9)
-
-
Procedure:
-
In a 250 mL Erlenmeyer flask, dissolve 0.01 moles of L-cysteine in a mixture of 16 mL of ethanol and 5 mL of water.
-
Add an equimolar amount (0.01 moles) of the desired aromatic aldehyde to the solution.
-
Stir the reaction mixture continuously at room temperature for 10 hours. A white precipitate should form.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with an eluent system of ethanol and chloroform in a 1:9 ratio.
-
Once the reaction is complete, filter the precipitate using a filtration apparatus.
-
Wash the precipitate with a mixture of ethanol and water (10:3 ratio) to remove any unreacted starting materials.
-
Dry the purified precipitate to obtain the thiazolidine-4-carboxylic acid derivative.
-
Protocol 2: Bioconjugation of a Peptide with an N-terminal Cysteine to an Aldehyde
-
Materials:
-
Peptide with an N-terminal cysteine
-
Aldehyde (e.g., propionaldehyde or a functionalized aldehyde)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
High-Performance Liquid Chromatography (HPLC) system for analysis
-
-
Procedure:
-
Dissolve the peptide with the N-terminal cysteine in PBS (pH 7.4) to a final concentration of 2 mM.[8]
-
Add the aldehyde to the peptide solution. For aliphatic aldehydes like propionaldehyde, an equimolar amount (1 equivalent) is often sufficient. For less reactive aromatic aldehydes, a higher excess (e.g., 5-25 equivalents) may be required to drive the reaction to completion.[8]
-
Incubate the reaction mixture at room temperature.
-
Monitor the progress of the conjugation by HPLC. The formation of the thiazolidine conjugate will result in a new peak with a different retention time from the starting peptide.
-
For aliphatic aldehydes, the reaction is typically complete within a few hours. Aromatic aldehydes may require longer reaction times, up to 24 hours.[8]
-
The resulting thiazolidine-conjugated peptide can be purified from excess aldehyde and unreacted peptide using standard techniques such as HPLC or size-exclusion chromatography if necessary.
-
Visualizations
Diagram 1: Reaction Mechanism of Thiazolidine Formation
Caption: Mechanism of thiazolidine ring formation.
Diagram 2: Experimental Workflow for Peptide Bioconjugation
Caption: Workflow for peptide-aldehyde conjugation.
Diagram 3: Logical Relationships in Thiazolidine-based Drug Development
Caption: Applications of thiazolidine formation.
References
- 1. Catalyst-free thiazolidine formation chemistry enables the facile construction of peptide/protein–cell conjugates (PCCs) at physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioorthogonal chemistry | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Thiazolidine formation as a general and site-specific conjugation method for synthetic peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiazolidin-5-imine Formation as a Catalyst-Free Bioorthogonal Reaction for Protein and Live Cell Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nanobioletters.com [nanobioletters.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to improve the yield of thiazolidine hydrochloride synthesis.
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of thiazolidine (B150603) hydrochloride synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing thiazolidine derivatives?
A1: The most common synthesis route is the condensation reaction between an aminothiol (B82208) (like cysteamine (B1669678) or cysteine) and a carbonyl compound (an aldehyde or ketone).[1][2] This reaction is reversible.[1] The initial product is a thiazolidine base, which can then be converted to its hydrochloride salt.
Q2: What are the critical factors that influence the final yield of thiazolidine hydrochloride?
A2: Several factors critically impact the yield:
-
Purity of Reactants: Impurities in starting materials, such as cysteamine hydrochloride, can interfere with the reaction.[1]
-
pH Control: The condensation reaction is sensitive to pH. Neutralization of cysteamine hydrochloride with a base is a key step to facilitate the cyclization.[1]
-
Reaction Temperature and Time: Both excessively high temperatures and prolonged reaction times can lead to side product formation, while insufficient heat or time may result in incomplete conversion.[3][4]
-
Choice of Solvent: The solvent system (e.g., ethanol, toluene, water, or solvent-free conditions) can significantly affect reaction kinetics and yield.[3]
-
Catalyst: The presence and type of catalyst (acidic or basic) can dramatically increase the reaction rate and improve yield.[3][5]
-
Water Removal: As condensation reactions produce water, its efficient removal (e.g., using a Dean-Stark apparatus) can drive the equilibrium towards the product, increasing the yield.[6]
Q3: What are common side reactions or impurities encountered during synthesis?
A3: Common issues include the formation of imine intermediates that do not cyclize, polymerization of the aldehyde starting material, and degradation of the thiazolidine ring under harsh acidic or thermal conditions.[3][7] Incomplete hydrolysis of intermediates, such as 2-imino-4-thiazolidinone in related syntheses, can also lead to impurities.[4][7]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis process.
Q: My reaction yield is consistently low. What are the primary troubleshooting steps?
A: Low yield is a common problem that can be traced back to several factors. Use the following logical workflow to diagnose the issue.
Caption: Troubleshooting flowchart for diagnosing low yield.
Q: How can I reduce reaction times while maintaining a high yield?
A: Microwave-assisted synthesis has proven highly effective in reducing reaction times from many hours to just a few minutes, often with an increase in yield.[7][8][9] This method provides uniform heating, which can minimize the formation of thermal degradation byproducts.[8] Solvent-free conditions, sometimes combined with microwave irradiation, can also accelerate the reaction and simplify purification.[3]
Q: I am observing an unknown impurity in my final product. How can I identify and eliminate it?
A: First, use techniques like NMR and mass spectrometry to characterize the impurity. It is likely unreacted starting material, a stable imine intermediate, or a side product. To minimize it:
-
Control Stoichiometry: Ensure the molar ratios of reactants are precise. A slight excess of one reactant may be beneficial but can also lead to impurities.
-
Controlled Addition: Add reagents dropwise or in portions to control the reaction rate and temperature, preventing the formation of side products.[1]
-
Optimize pH: For reactions involving aminothiol hydrochlorides, carefully neutralize the reaction mixture. An improper pH can prevent efficient cyclization.[1]
-
Purification of Intermediates: If the synthesis is a two-step process, purifying the intermediate (e.g., the imine) before cyclization can lead to a cleaner final product.[6]
Data Summary: Impact of Reaction Parameters on Yield
Quantitative data from various studies are summarized below to guide experimental design.
Table 1: Effect of Catalyst on Thiazolidinone Synthesis Yield
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Ammonium Persulfate (APS) | Solvent-free | 90 | - | 84 | [3] |
| [Et₃NH][HSO₄] (25 mol%) | Solvent-free | 80 | - | >80 | [3] |
| β-cyclodextrin-SO₃H | Water | - | - | High | [3] |
| Piperidine | Ethanol | Reflux | 28 h | 14 | [5] |
| EDDA (5 mol%) | Solvent-free | 80 | 150 min | 91 | [7] |
| None | Solvent-free | 80 | 150 min | No Product |[7] |
Table 2: Effect of Synthesis Method on Thiazolidine-2,4-dione Yield
| Method | Reagents | Solvent | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Conventional Reflux | Thiourea, Chloroacetic Acid | Water | ~12 h | ~83 | [7] |
| Microwave Irradiation | Thiourea, Chloroacetic Acid | Water | 5 min | 83 | [7] |
| Microwave Irradiation | Thiourea, Monochloroacetic Acid | Water | 12 min | 90 | [8][9] |
| Conventional Reflux | Thiourea, Chloroacetic Acid, HCl | Water | 10 h | ~30 |[4] |
Experimental Protocols
The following protocols provide detailed methodologies for synthesizing thiazolidine derivatives with high yields.
Protocol 1: General Workflow for Thiazolidine Synthesis
This diagram outlines the fundamental steps from starting materials to the final hydrochloride salt.
Caption: General experimental workflow for synthesis.
Protocol 2: High-Yield Microwave-Assisted Synthesis of Thiazolidine-2,4-dione[8][9]
This method provides a rapid and high-yielding route to the core thiazolidine-2,4-dione ring system, a common precursor.
-
Reactants:
-
Thiourea (3.34 g, 43.4 mmol)
-
Monochloroacetic acid (4.16 g, 44.0 mmol)
-
Water (8 mL)
-
-
Procedure:
-
Combine thiourea, monochloroacetic acid, and water in a 15 mL microwave pressure vial equipped with a stir bar.
-
Stir the mixture at room temperature for 1 hour.
-
Place the vial in a microwave synthesizer and irradiate at 110°C (350 W) for 12 minutes (2-minute ramp time, 10-minute hold time).
-
After irradiation, cool the resulting solution and continue stirring at room temperature for 1 hour to facilitate precipitation.
-
Collect the white crystalline solid by filtration.
-
Recrystallize the product from water to obtain pure thiazolidine-2,4-dione.
-
Protocol 3: Conversion to this compound[10]
This protocol describes the final step of converting the free base to its hydrochloride salt.
-
Reactants:
-
Thiazolidine derivative (free base)
-
Acetone (or other suitable ketone/alcohol)
-
Methanolic HCl (or ethereal HCl)
-
-
Procedure:
-
Dissolve the purified thiazolidine free base in a suitable solvent such as acetone.
-
While stirring, add a solution of hydrochloric acid (e.g., 10% methanolic HCl) at a controlled temperature (e.g., 45-50°C).
-
Continue stirring for 1-2 hours to ensure complete salt formation.
-
Cool the reaction mixture to room temperature or below (e.g., 25-30°C) to induce crystallization.
-
Filter the resulting precipitate, wash with a small amount of cold solvent, and dry under vacuum to obtain the pure this compound salt.[10] Purity can be confirmed by HPLC.[10]
-
References
- 1. Page loading... [wap.guidechem.com]
- 2. Thiazolidine - Wikipedia [en.wikipedia.org]
- 3. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revmedchir.ro [revmedchir.ro]
- 7. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. WO2008075380A2 - Process for the preparation of thiazolidine derivatives - Google Patents [patents.google.com]
Technical Support Center: Optimizing Synthesis of Thiazolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the synthesis of thiazolidine (B150603) derivatives. The information is structured to directly address specific experimental challenges, ensuring a practical and effective resource for your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing the thiazolidine-4-one core?
A1: The most prevalent method for synthesizing the 2-substituted-thiazolidin-4-one core is the one-pot, three-component condensation reaction of an amine, an aldehyde or ketone, and thioglycolic acid.[1][2] Variations of this method include the use of different catalysts (acid or base), solvents, and heating techniques (conventional or microwave).[1][3] Another common approach involves a two-step process where an imine is first formed from the amine and carbonyl compound, which is then cyclized with thioglycolic acid.[2]
Q2: How can I introduce substituents at the 5-position of the thiazolidinone ring?
A2: Substitution at the 5-position is typically achieved through a Knoevenagel condensation reaction.[4][5] This reaction involves the condensation of a 2,4-thiazolidinedione (B21345) with an aldehyde or ketone, usually in the presence of a basic catalyst like piperidine (B6355638) or an environmentally friendly catalyst such as baker's yeast.[5][6]
Q3: What are the key factors to consider for N-alkylation of thiazolidinones?
A3: Successful N-alkylation of the thiazolidinone ring is influenced by the choice of base, alkylating agent, and solvent.[7] Strong, non-nucleophilic bases like sodium hydride (NaH) or the use of triethylamine (B128534) can favor N-alkylation.[7][8] The reactivity of the alkylating agent (e.g., alkyl halides) and the use of polar aprotic solvents like DMF can also promote the desired N-alkylation.[6][8]
Q4: How can I monitor the progress of my reaction?
A4: The progress of thiazolidine synthesis can be effectively monitored by Thin Layer Chromatography (TLC).[9] By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of reactants and the formation of the product. The appearance of a new spot with a different Rf value indicates product formation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of thiazolidine derivatives.
Issue 1: Low or No Yield of the Thiazolidin-4-one Product
Question: My three-component reaction to form the thiazolidin-4-one is giving a very low yield or no product at all. What are the potential causes and solutions?
Answer: Low yields in this reaction are a common issue and can stem from several factors:
-
Purity of Reagents: Ensure all your starting materials (amine, aldehyde/ketone, and thioglycolic acid) are of high purity, as impurities can significantly hinder the reaction.
-
Inefficient Water Removal: The cyclization step involves the removal of a water molecule. If water is not effectively removed, the reaction equilibrium may not favor product formation. Using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) is a common strategy to azeotropically remove water.[9]
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst is crucial. The optimal conditions can vary depending on the specific substrates used. It is advisable to perform small-scale optimization experiments to determine the best parameters for your specific reaction.[1] Nonpolar solvents have been reported to give better yields than polar solvents in some cases.[1]
-
Reaction Time and Temperature: Insufficient reaction time or a temperature that is too low can lead to incomplete conversion. Conversely, excessively high temperatures may cause decomposition of reactants or products. Monitoring the reaction by TLC is essential to determine the optimal reaction time.[9]
Issue 2: Formation of Side Products in Knoevenagel Condensation
Question: During the Knoevenagel condensation to synthesize 5-arylidene-2,4-thiazolidinediones, I am observing significant side product formation. How can I improve the selectivity?
Answer: Side product formation in Knoevenagel condensations can often be attributed to the catalyst and reaction conditions:
-
Choice of Catalyst: While strong bases can catalyze the reaction, they can also promote side reactions. Using milder catalysts like piperidine, ammonium (B1175870) acetate, or even green catalysts like baker's yeast can improve selectivity.[5][6][10]
-
Reaction Temperature: The reaction is often performed at room temperature or with gentle heating. Elevated temperatures can lead to undesired side reactions.[5]
-
Solvent Selection: The choice of solvent can influence the reaction outcome. Ethanol (B145695) is a commonly used solvent for this reaction.[5] Greener alternatives like polyethylene (B3416737) glycol (PEG-300) have also been shown to be effective.[4]
Issue 3: Difficulty in Purification of the Final Product
Question: I am struggling to purify my final thiazolidine derivative. What are some effective purification strategies?
Answer: Purification of thiazolidine derivatives can be challenging due to their polarity and potential for low solubility. Here are some common approaches:
-
Recrystallization: This is the most common method for purifying solid products. The choice of solvent is critical. Ethanol or ethanol/water mixtures are often effective.[6]
-
Column Chromatography: For more challenging separations, column chromatography using silica (B1680970) gel is a standard technique. The eluent system will need to be optimized based on the polarity of your compound.
-
Washing with Bicarbonate Solution: In syntheses using acidic reagents like thioglycolic acid, washing the crude product with a sodium bicarbonate solution can help remove unreacted acid.[11]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from various studies to aid in the optimization of your reaction conditions.
Table 1: Effect of Catalyst on the Synthesis of 1,3-Thiazolidin-4-ones [1]
| Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| None | 80 | 10 | <10 |
| [Et₃NH][HSO₄] (25) | 80 | 2.5 | 80 |
| NaOH | Reflux | 7 | - |
| Pyridine | Reflux | 7 | - |
| DBU | Reflux | 7 | - |
| Et₃N | Reflux | 7 | Best results |
| APS (10) | 90 | - | 84 |
Table 2: Influence of Solvent on Thiazolidin-4-one Synthesis Yield [1]
| Solvent | Yield (%) |
| Nonpolar (e.g., Toluene) | 85 |
| Polar-aprotic (e.g., DMF, DMSO) | 55-74 |
| Polar-protic (e.g., EtOH) | 52 |
| Solvent-free | Best results at 120°C |
Experimental Protocols
Protocol 1: General Synthesis of 2,3-Disubstituted Thiazolidin-4-ones
This protocol is a general method for the one-pot synthesis of thiazolidin-4-ones.
Materials:
-
Amine (1 mmol)
-
Aldehyde (1 mmol)
-
Thioglycolic acid (1.1 mmol)
-
Solvent (e.g., Toluene)
-
Catalyst (e.g., [Et₃NH][HSO₄], 25 mol%)[1]
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add the amine, aldehyde, and solvent.
-
Add the catalyst to the mixture.
-
Add thioglycolic acid to the reaction mixture.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Knoevenagel Condensation for 5-Arylidene-2,4-thiazolidinediones
This protocol describes a general procedure for the Knoevenagel condensation.[4]
Materials:
-
2,4-Thiazolidinedione (0.01 mol)
-
Aromatic aldehyde (0.01 mol)
-
Polyethylene glycol-300 (PEG-300) (5 mL)
-
Ethanol for recrystallization
Procedure:
-
In a round-bottom flask, mix 2,4-thiazolidinedione and the aromatic aldehyde in PEG-300.
-
Heat the mixture in an oil bath for approximately 3 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into cold water.
-
Filter the solid product and wash it with water.
-
Recrystallize the crude product from ethanol to obtain the pure 5-arylidene-2,4-thiazolidinedione.
Visualizations
Experimental Workflow and Troubleshooting
Caption: General workflow for thiazolidinone synthesis and key troubleshooting checkpoints.
Logical Relationship: Factors Influencing N- vs. S-Alkylation
Caption: Key factors determining the regioselectivity of thiazolidinone alkylation.
Signaling Pathway: Thiazolidinediones as PPARγ Agonists
Caption: Simplified signaling pathway of thiazolidinediones acting as PPARγ agonists.
References
- 1. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revmedchir.ro [revmedchir.ro]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C0NJ00691B [pubs.rsc.org]
- 6. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. benchchem.com [benchchem.com]
- 9. chemmethod.com [chemmethod.com]
- 10. tandfonline.com [tandfonline.com]
- 11. scispace.com [scispace.com]
Technical Support Center: Overcoming Solubility Issues of Thiazolidine Hydrochloride
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the aqueous solubility of thiazolidine (B150603) hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is thiazolidine hydrochloride, and why is its aqueous solubility a concern?
This compound is a salt form of thiazolidine, a five-membered saturated heterocycle containing both sulfur and nitrogen atoms.[1] While the hydrochloride salt form is generally used to enhance water solubility, some thiazolidine derivatives can still exhibit limited aqueous solubility, which can pose challenges in formulation development and in vitro/in vivo studies.[2][3] Achieving adequate solubility is crucial for ensuring consistent and reproducible results in biological assays and for developing effective drug delivery systems.[4]
Q2: What are the primary factors that influence the solubility of this compound in aqueous solutions?
Several factors can significantly impact the solubility of this compound:
-
pH: As an ionizable compound, its solubility is often pH-dependent.[5]
-
Temperature: For many compounds, solubility increases with temperature.[6]
-
Co-solvents: The presence of water-miscible organic solvents can enhance solubility.[]
-
Solid-state properties: The crystalline form (polymorphism) of the compound can affect its solubility.[8]
Q3: What are the initial steps I should take if I encounter solubility issues with this compound?
If you are facing challenges with dissolving this compound, consider the following initial steps:
-
pH Adjustment: Attempt to dissolve the compound in buffers with varying pH values to identify a range where solubility is maximized.[]
-
Use of Co-solvents: Introduce a small percentage of a water-miscible organic solvent, such as ethanol (B145695) or DMSO, to the aqueous solution.[9]
-
Gentle Heating and Agitation: Applying gentle heat and consistent agitation can often aid in the dissolution process.
Troubleshooting Guide
Issue 1: My this compound precipitates out of solution when I dilute my stock solution into an aqueous buffer for my experiment.
-
Question: Why is my compound precipitating upon dilution, and what can I do to prevent it?
-
Answer: Precipitation upon dilution into an aqueous buffer is a common issue for compounds initially dissolved in a high concentration of an organic solvent like DMSO. This occurs because the aqueous buffer is a poor solvent for the compound, causing it to crash out as the concentration of the organic solvent decreases.
Troubleshooting Steps:
-
Decrease Final Concentration: Try diluting your stock solution to a lower final concentration in the aqueous buffer.
-
Optimize Co-solvent Percentage: If your experimental design allows, ensure the final concentration of the organic co-solvent is sufficient to maintain solubility but does not interfere with your assay.
-
pH Optimization: Verify that the pH of your aqueous buffer is optimal for the solubility of your specific this compound derivative.
-
Consider a Different Formulation: If simple dilution remains problematic, you may need to explore more advanced formulation strategies such as creating a solid dispersion or a nanosuspension.[10]
-
Issue 2: I am observing inconsistent results in my biological assays, which I suspect is due to poor solubility.
-
Question: How can poor solubility lead to inconsistent assay results, and how can I improve reproducibility?
-
Answer: Poor solubility can lead to the formation of micro-precipitates in your assay wells, resulting in an inconsistent effective concentration of the compound. This can lead to high variability in your experimental data.
Troubleshooting Steps:
-
Confirm Solubility Limit: Experimentally determine the kinetic solubility of your compound in the specific assay buffer you are using.
-
Use Surfactants: In some cases, the addition of a small amount of a non-ionic surfactant (e.g., Tween 80) can help to maintain the compound in solution.[11] However, be sure to run appropriate vehicle controls to ensure the surfactant itself does not affect your assay.
-
Pre-complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble compounds, enhancing their aqueous solubility.
-
Quantitative Data on Thiazolidine Derivatives Solubility
| Compound Type | Solvent/Condition | Solubility | Reference |
| Thiazolidine-2,4-dione (TZD) | Water | Sparingly Soluble | [2] |
| Thiazolidine-2,4-dione Derivatives (C1, C2, C4) | Water | Soluble | [3][12] |
| Thiazolidine-2,4-dione Derivatives (C3, C5) | Water | Moderately Soluble | [3][12] |
| Ethyl l-Thiazolidine-4-carboxylate Hydrochloride | Water at 283.15 K | Mole Fraction: 1.88 x 10⁻¹ | [6] |
| Ethyl l-Thiazolidine-4-carboxylate Hydrochloride | Water at 323.15 K | Mole Fraction: 3.14 x 10⁻¹ | [6] |
| 2-Substituted Thiazolidine-4-carboxylic Acid Derivatives | Aqueous Solution | 0.4 - 300 (units not specified) | [13] |
Experimental Protocols
Protocol 1: Determination of pH-Dependent Aqueous Solubility
This protocol outlines a method for determining the solubility of this compound at various pH values.[14][15]
Materials:
-
This compound
-
Deionized water
-
Buffer solutions at various pH values (e.g., pH 1.2, 4.5, 6.8, 7.4)[16]
-
Small-scale vials with screw caps
-
Shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Prepare a series of buffer solutions covering the desired pH range.
-
Add an excess amount of this compound to a known volume of each buffer solution in separate vials. The excess solid should be visible.
-
Securely cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant for analysis. It may be necessary to filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.
-
Determine the concentration of the dissolved compound in the supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Plot the measured solubility (e.g., in mg/mL) against the corresponding pH value.
Protocol 2: Co-solvent Screening for Solubility Enhancement
This protocol provides a systematic approach to screen for effective co-solvents to improve the solubility of this compound.[][9]
Materials:
-
This compound
-
Deionized water
-
A selection of water-miscible co-solvents (e.g., ethanol, propylene (B89431) glycol, polyethylene (B3416737) glycol 400, DMSO)
-
Small-scale vials with screw caps
-
Vortex mixer
-
Analytical balance
Procedure:
-
Prepare a series of aqueous solutions containing different percentages of each co-solvent (e.g., 5%, 10%, 20%, 50% v/v).
-
Add a pre-weighed, excess amount of this compound to a fixed volume of each co-solvent mixture in separate vials.
-
Vortex each vial vigorously for 1-2 minutes.
-
Allow the vials to equilibrate at a constant temperature for a set period (e.g., 24 hours), with intermittent shaking.
-
After equilibration, visually inspect for undissolved solid.
-
For samples with remaining solid, centrifuge to pellet the excess compound.
-
Analyze the concentration of the dissolved compound in the supernatant of each sample using a suitable analytical method.
-
Compare the solubility values across the different co-solvent systems and concentrations to identify the most effective conditions.
Visualizations
Caption: Troubleshooting workflow for addressing poor solubility.
Caption: Experimental workflow for solubility determination.
References
- 1. Thiazolidine - Wikipedia [en.wikipedia.org]
- 2. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. wisdomlib.org [wisdomlib.org]
- 10. agnopharma.com [agnopharma.com]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives – ScienceOpen [scienceopen.com]
- 13. researchgate.net [researchgate.net]
- 14. SOP for pH-Solubility Profiling of Drug Candidates – SOP Guide for Pharma [pharmasop.in]
- 15. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijpda.org [ijpda.org]
Identifying and minimizing side products in thiazolidine hydrochloride reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side products during thiazolidine (B150603) hydrochloride reactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of thiazolidine hydrochloride, providing potential causes and recommended solutions.
| Issue | Probable Cause(s) | Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Suboptimal reaction conditions (e.g., temperature too low, incorrect solvent). - Formation of unidentified side products. - Inefficient purification. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Optimize reaction temperature and screen different solvents. - Consider using microwave irradiation to potentially improve yield and reduce reaction time. - Analyze the crude product using techniques like HPLC or LC-MS to identify major side products and adjust reaction conditions accordingly. - Optimize the purification method (e.g., recrystallization solvent system, column chromatography parameters). |
| Formation of a Sticky or Oily Product | - Presence of unreacted starting materials. - Formation of low-melting point side products. - Incomplete removal of solvent. | - Purify the crude product using column chromatography. - Ensure complete drying of the product under a high vacuum. - Wash the crude product with a non-polar solvent, such as hexane, to remove non-polar impurities. |
| Presence of 1,3-Oxathiolan-5-one (B1253419) Side Product | - This is a common byproduct in the reaction of imines with mercaptoacetic acid, especially at elevated temperatures. | - Maintain a lower reaction temperature. - Microwave-assisted synthesis can sometimes favor the desired thiazolidine formation pathway. |
| Formation of E/Z Isomers | - In Knoevenagel condensation reactions to form 5-arylidene-thiazolidinediones, both E and Z isomers can form. The Z-isomer is generally more thermodynamically stable. | - To favor the formation of the more stable Z-isomer, prolong the reaction time or gently heat the reaction mixture to allow for equilibration. - The choice of solvent can also influence the isomeric ratio; therefore, solvent screening is recommended. |
| Product Decomposition | - High reaction temperatures or prolonged reaction times. - Use of harsh acidic or basic conditions. | - Optimize the reaction temperature and avoid excessive heating. - Use milder catalysts or buffer the reaction mixture to maintain a stable pH. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in this compound synthesis?
A1: Common side products include:
-
1,3-Oxathiolan-5-ones: These can be significant byproducts, particularly in reactions involving imines and mercaptoacetic acid at elevated temperatures.
-
E/Z Isomers: In syntheses involving Knoevenagel condensation, a mixture of E and Z isomers of the desired product can be formed.
-
Michael Adducts: These can form if the reaction conditions are not optimized.
-
Decomposition Products: Harsh reaction conditions, such as high temperatures or extreme pH, can lead to the degradation of reactants or the desired product.
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the product mixture.
Q2: How can I minimize the formation of the 1,3-oxathiolan-5-one byproduct?
A2: To minimize the formation of this side product, it is recommended to use milder reaction conditions, such as lower reaction temperatures. Microwave-assisted synthesis has also been shown to be effective in reducing its formation by shortening the overall reaction time.
Q3: How can I control the formation of E/Z isomers?
A3: The Z-isomer is typically the more thermodynamically stable product. To favor its formation, you can try prolonging the reaction time or gently heating the reaction mixture to encourage equilibration to the more stable isomer. The choice of solvent can also play a role in the isomeric ratio, so experimenting with different solvents may be beneficial.
Q4: What analytical techniques are best for identifying and quantifying impurities in my reaction mixture?
A4: A combination of chromatographic and spectroscopic techniques is generally most effective:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for separating and quantifying the desired product and various impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides both separation and mass information, which is invaluable for identifying the structures of unknown side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the structural elucidation of the final product and any isolated impurities.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and getting a preliminary idea of the number of components in the mixture.
Experimental Protocols
General Protocol for this compound Synthesis
This protocol describes a general method for the cyclocondensation reaction to form a thiazolidine ring. Note: This is a general guideline and may require optimization for specific substrates.
Materials:
-
Aldehyde or Ketone (1 equivalent)
-
Cysteamine (B1669678) hydrochloride (1 equivalent)
-
Solvent (e.g., ethanol, toluene, or water)
-
Acid or base catalyst (if required)
Procedure:
-
Dissolve the aldehyde or ketone and cysteamine hydrochloride in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
If required, add the catalyst to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete (as indicated by the disappearance of the starting materials), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica (B1680970) gel.
Protocol for HPLC Analysis of this compound Reaction Mixture
This protocol provides a general starting point for developing an HPLC method for analyzing the purity of a this compound product.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A typical mobile phase could be a gradient or isocratic mixture of acetonitrile (B52724) and water with an additive like 0.1% formic acid or trifluoroacetic acid to improve peak shape. A common starting point is a 50:50 mixture of acetonitrile and water.
Procedure:
-
Prepare a standard solution of your purified this compound at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Prepare a sample of your crude reaction mixture by dissolving a small amount in the mobile phase and filtering it through a 0.45 µm syringe filter.
-
Set the flow rate (e.g., 1.0 mL/min) and the UV detection wavelength (this should be determined by running a UV scan of your compound, but a common starting point is 254 nm).
-
Inject the standard solution to determine the retention time of your desired product.
-
Inject the crude sample to separate and detect the desired product and any impurities. The relative peak areas can be used to estimate the purity of your product.
Visualizations
Caption: General reaction mechanism for this compound synthesis.
Technical Support Center: Purification of Thiazolidine Hydrochloride and its Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of thiazolidine (B150603) hydrochloride and its analogs. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude thiazolidine hydrochloride and its analogs?
A1: Impurities in this compound and its analogs, such as pioglitazone (B448), can originate from starting materials, byproducts of the synthesis, or degradation. Common impurities may include unreacted starting materials (e.g., aldehydes, aminothiols), intermediates, and structurally related compounds formed during the synthesis. For instance, in the synthesis of pioglitazone, impurities can include process-related compounds and degradation products.[1][2] Specific examples of impurities identified in pioglitazone include 5-(4-hydroxybenzyl)-1,3-thiazolidine-2,4-dione and 5-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione.[3]
Q2: How stable are this compound compounds during purification?
A2: Thiazolidine compounds can be sensitive to hydrolysis, especially in aqueous solutions. The stability of the thiazolidine ring is influenced by pH.[4][5] The hydrochloride salt form generally enhances water solubility and stability under standard conditions.[6] However, prolonged exposure to strongly acidic or basic conditions, as well as elevated temperatures, can lead to ring opening and degradation.[7][8] Some thiazolidine derivatives have been noted to be unstable on silica (B1680970) gel during chromatography.[4]
Q3: What are the recommended initial steps for purifying a new this compound analog?
A3: A logical first step is to perform a small-scale solubility test with a variety of common laboratory solvents to identify a suitable solvent for recrystallization.[4][9] Solvents to consider include alcohols (methanol, ethanol), ketones (acetone), and esters (ethyl acetate).[10][11] Thin-layer chromatography (TLC) should be used to assess the purity of the crude product and to help develop a suitable solvent system for column chromatography if recrystallization is not sufficient.[4]
Q4: Can I use chromatography to purify this compound?
A4: Yes, column chromatography is a common method for purifying thiazolidine analogs.[4] Silica gel is frequently used as the stationary phase.[4] However, due to the potential for degradation of some thiazolidine derivatives on acidic silica gel, it may be necessary to use deactivated silica gel or an alternative stationary phase like alumina.[12] High-performance liquid chromatography (HPLC) is also a powerful tool for both analysis and purification of these compounds.[13][14]
Q5: What impact does the hydrochloride salt have on purification?
A5: The hydrochloride salt increases the polarity of the molecule and enhances its solubility in polar solvents, including water.[6] This can be advantageous for aqueous workups and certain recrystallization procedures. However, the increased polarity might make the compound less mobile on silica gel chromatography, potentially requiring more polar solvent systems for elution.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Compound "oils out" instead of crystallizing. | The melting point of your compound may be lower than the boiling point of the solvent, or the solution is supersaturated with impurities.[9] | - Select a solvent with a lower boiling point. - Cool the solution more slowly. Allow it to cool to room temperature before placing it in an ice bath.[9] - Add a slightly larger volume of solvent. - Try a solvent mixture (e.g., ethanol/water).[9] |
| No crystals form upon cooling. | The solution may not be sufficiently saturated, or the compound is too soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to increase the concentration and then try cooling again. - Add an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with your current solvent) dropwise until the solution becomes cloudy, then gently heat until it is clear and allow to cool slowly. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound if available. |
| Low recovery of the purified product. | The compound has significant solubility in the cold solvent, or too much solvent was used initially.[15] | - Ensure the solution is cooled sufficiently in an ice bath before filtration. - Minimize the amount of cold solvent used to wash the crystals during filtration. - Concentrate the filtrate and cool it again to obtain a second crop of crystals. |
| The purified product is still colored or contains visible impurities. | The impurities have similar solubility profiles to the product, or colored impurities are present. | - Perform a second recrystallization. - If the impurities are colored, add a small amount of activated charcoal to the hot solution before filtering it.[9] Be aware that charcoal can also adsorb some of your product. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of the desired compound from impurities. | The solvent system (eluent) is not optimal. | - Adjust the polarity of the eluent. Use TLC to test different solvent mixtures to find one that gives good separation (a difference in Rf values of at least 0.2 is ideal). - Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity. |
| The compound does not move from the origin (streaks at the top of the column). | The eluent is not polar enough, or the compound is strongly adsorbing to the silica gel. | - Increase the polarity of the eluent. For very polar compounds, adding a small amount of methanol (B129727) or acetic acid to the eluent may be necessary. - If the compound is basic, a small amount of triethylamine (B128534) or ammonia (B1221849) can be added to the eluent to reduce tailing. |
| The compound streaks down the column instead of moving as a tight band. | The compound is degrading on the silica gel, or it is not very soluble in the eluent.[12] | - Test the stability of your compound on a TLC plate by spotting it and letting it sit for an hour before eluting to see if degradation occurs.[12] - If it is unstable, consider using deactivated silica gel or a different stationary phase like alumina.[12] - Choose an eluent in which your compound is more soluble. |
| The compound crystallizes on the column. | The compound is not very soluble in the eluent and the loaded solution was too concentrated.[12] | - Use a more polar eluent to increase solubility. - Load a more dilute solution of your compound onto the column.[12] |
Quantitative Data Summary
Solubility of a Thiazolidine Analog (Pro-7)
| Solvent | Solubility (mg/mL) |
| Water | 0.165 |
| Acetone | 11.64 |
| Dichloromethane | 54.89 |
| Chloroform | 66.43 |
| Ethanol | 85.98 |
| Methanol | 88.34 |
| Data from a study on a specific thiazolidine prodrug, Pro-7, and may not be representative of all thiazolidine hydrochlorides.[4] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Based on small-scale tests, choose a solvent in which the crude this compound is sparingly soluble at room temperature but highly soluble when heated. Ethanol, methanol, or a mixture with water are often good starting points.[9][15]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-60 °C) to remove residual solvent.
Protocol 2: Column Chromatography of a Thiazolidine Analog
-
Solvent System Selection: Use TLC to determine an appropriate solvent system (eluent) that provides good separation of your desired compound from impurities (aim for an Rf value of ~0.3 for your product). A mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) is common.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a chromatography column. Allow the silica to settle, ensuring a level surface, and drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude thiazolidine analog in a minimal amount of the eluent (or a slightly more polar solvent if necessary for solubility). Carefully apply the solution to the top of the silica gel. Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified compound.
Visualizations
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. Pioglitazone impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. CAS 14446-47-0: Thiazolidine, hydrochloride | CymitQuimica [cymitquimica.com]
- 7. Rearrangement of thiazolidine derivatives – a synthesis of a chiral fused oxathiane–γ-lactam bicyclic system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01454A [pubs.rsc.org]
- 8. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. WO2008075380A2 - Process for the preparation of thiazolidine derivatives - Google Patents [patents.google.com]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. Chromatography [chem.rochester.edu]
- 13. Separation of Thiazolidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Enhancing the stability of the thiazolidine ring at physiological pH.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the stability of the thiazolidine (B150603) ring at physiological pH.
Frequently Asked Questions (FAQs)
Q1: Is the thiazolidine ring inherently unstable at physiological pH (7.4)?
A1: Historically, the thiazolidine ring was often considered unstable at physiological pH, being susceptible to hydrolysis. However, recent research has demonstrated that the stability is highly dependent on the substituents of the ring and the reactants used in its synthesis. Thiazolidine rings formed from the condensation of 1,2-aminothiols and aliphatic aldehydes, for instance, have been shown to be remarkably stable at neutral pH.[1][2]
Q2: What are the primary degradation pathways for thiazolidine rings at physiological pH?
A2: The primary degradation pathway for the thiazolidine ring at physiological pH is hydrolysis. This process typically involves the ring opening to form a Schiff base intermediate, which is then hydrolyzed to the constituent thiol and aldehyde or ketone. The rate of hydrolysis is influenced by pH, with both acidic and basic conditions potentially accelerating degradation depending on the specific structure of the thiazolidine derivative.[3]
Q3: How do substituents on the thiazolidine ring affect its stability?
A3: Substituents at various positions on the thiazolidine ring play a crucial role in its stability:
-
Position 2: The nature of the substituent at the 2-position significantly impacts stability. Electron-donating groups at this position tend to destabilize the ring and increase the rate of hydrolysis, while electron-withdrawing groups can enhance stability. For example, 2-aryl substituted thiazolidines can exhibit different stability profiles compared to 2-alkyl substituted ones.[4]
-
Nitrogen Atom (Position 3): N-substitution can also influence stability. The electronic properties of the substituent on the nitrogen can affect the susceptibility of the ring to hydrolysis.
-
Carboxylic Acid Group (Position 4): Thiazolidine-4-carboxylic acids, formed from cysteine, are a common and important class. The presence of the carboxylate can influence the overall electronic properties and stability of the ring system.[5][6]
Q4: Can the thiazolidine ring be used in prodrug design?
A4: Yes, the potential for controlled hydrolysis makes the thiazolidine ring an attractive moiety for prodrug design. The strategy involves masking a bioactive aldehyde or ketone, which is then released under specific physiological conditions, such as the pH of a particular tissue or the presence of certain enzymes.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and stability testing of thiazolidine derivatives.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield during thiazolidine synthesis (e.g., via Knoevenagel condensation) | 1. Inappropriate catalyst: Using too strong a base can lead to self-condensation of the aldehyde. 2. Unfavorable equilibrium: The condensation reaction is often reversible, and the presence of water can drive the equilibrium back to the reactants. 3. Steric hindrance: Bulky substituents on the aldehyde or the active methylene (B1212753) compound can impede the reaction. | 1. Catalyst selection: Use a weaker base catalyst such as piperidine (B6355638) or pyridine.[8][9] 2. Water removal: Employ a Dean-Stark apparatus or a drying agent to remove water as it is formed, shifting the equilibrium towards the product. 3. Reaction conditions: Increase the reaction temperature or use a microwave reactor to overcome steric hindrance.[10] |
| Formation of unexpected side products | 1. Michael addition: The α,β-unsaturated product of a Knoevenagel condensation can undergo a subsequent Michael addition with another molecule of the active methylene compound.[8] 2. Oxidation: The sulfur atom in the thiazolidine ring is susceptible to oxidation, especially if exposed to air or oxidizing agents. | 1. Control stoichiometry: Use a slight excess of the aldehyde to minimize the concentration of the nucleophilic active methylene compound.[8] 2. Inert atmosphere: Conduct the synthesis and subsequent handling under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Inconsistent stability results | 1. Variable pH of the buffer: Small variations in the buffer pH can significantly affect the rate of hydrolysis. 2. Buffer composition: Certain buffer components may catalyze the degradation. 3. Impure starting materials or products: The presence of acidic or basic impurities can alter the local pH and affect stability. | 1. Precise buffer preparation: Ensure accurate and consistent preparation of all buffer solutions. 2. Buffer screening: Test the stability in different buffer systems to identify any catalytic effects. 3. Purification: Thoroughly purify the synthesized thiazolidine derivatives before conducting stability studies. |
| Difficulty in monitoring degradation by HPLC | 1. Poor separation of parent compound and degradants: The degradation products may have similar retention times to the parent compound. 2. Co-elution with buffer components: Buffer salts or other excipients can interfere with the analysis. | 1. Method development: Optimize the mobile phase composition (e.g., organic modifier content, pH, ionic strength) and column chemistry (e.g., C18, phenyl-hexyl) to achieve better separation. 2. Sample preparation: Use a solid-phase extraction (SPE) method to clean up the sample and remove interfering substances before HPLC analysis.[11] |
Quantitative Data on Thiazolidine Ring Stability
The stability of the thiazolidine ring is highly dependent on its substitution pattern. The following tables summarize available quantitative data on the stability of various thiazolidine derivatives under different pH conditions.
Table 1: Influence of 2-Aryl Substituents on Reaction Rate Constants
| Aldehyde Reactant | Substituent on Phenyl Ring | Rate Constant (k₁) (min⁻¹) | Fold Difference vs. Benzaldehyde |
| Benzaldehyde | None | 0.0146 | 1.0 |
| 4-Hydroxybenzaldehyde (B117250) | Electron-donating (-OH) | 0.0034 | 4.3-fold slower |
Data from studies on the reaction with a model peptide at neutral pH. The electron-rich 4-hydroxybenzaldehyde shows a significantly slower reaction rate compared to benzaldehyde, indicating that electron-donating groups on the aryl ring at the 2-position can decrease the rate of thiazolidine formation and potentially impact the equilibrium and stability.[12]
Table 2: pH-Dependent Stability of a Thiazolidine Prodrug (Pro-7)
| pH | Mimicking Condition | Stability Observation |
| 2.0 | Stomach | Gradual release of the active compound (TD-7) over time. |
| 7.0 | Blood (Incorrectly stated as 7.0 in source, physiological is ~7.4) | Slower release of TD-7 compared to pH 2.0 and 8.0. |
| 8.0 | Intestine | Faster release of TD-7 compared to pH 7.0. |
This table illustrates the pH-dependent hydrolysis of a thiazolidine-based prodrug, Pro-7. The rate of release of the active aldehyde, TD-7, varies significantly with pH, highlighting the potential for targeted drug release based on the pH of different physiological compartments.[7]
Experimental Protocols
Protocol 1: General Procedure for Assessing Thiazolidine Ring Stability by HPLC
Objective: To determine the rate of degradation of a thiazolidine derivative at a specific pH.
Materials:
-
Thiazolidine derivative of interest
-
Buffer solution of the desired pH (e.g., phosphate-buffered saline, pH 7.4)
-
HPLC-grade acetonitrile (B52724) and water
-
Formic acid or other suitable mobile phase modifier
-
HPLC system with a UV detector and a suitable column (e.g., C18)
-
Volumetric flasks, pipettes, and autosampler vials
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the thiazolidine derivative in a suitable solvent (e.g., DMSO or acetonitrile) at a known concentration (e.g., 10 mM).
-
Reaction Initiation: In a thermostated vessel at 37 °C, add a small aliquot of the stock solution to the pre-warmed buffer to achieve the desired final concentration (e.g., 100 µM). Ensure the final concentration of the organic solvent from the stock solution is low (e.g., <1%) to avoid affecting the reaction kinetics.
-
Time-Point Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching (if necessary): Immediately quench the reaction by diluting the aliquot in a cold mobile phase or a solution that stops the degradation (e.g., by significantly changing the pH).
-
HPLC Analysis: Inject the quenched samples into the HPLC system.
-
Data Analysis: Monitor the decrease in the peak area of the parent thiazolidine compound over time. Plot the natural logarithm of the concentration (or peak area) versus time. The negative of the slope of this line will give the first-order degradation rate constant (k). The half-life (t₁/₂) can be calculated using the equation: t₁/₂ = 0.693 / k.
Protocol 2: Monitoring Thiazolidine Ring Stability by ¹H NMR Spectroscopy
Objective: To qualitatively and quantitatively monitor the degradation of a thiazolidine derivative and identify degradation products.
Materials:
-
Thiazolidine derivative of interest
-
Deuterated buffer solution of the desired pD (e.g., phosphate (B84403) buffer in D₂O, pD 7.4)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve a known amount of the thiazolidine derivative directly in the deuterated buffer inside an NMR tube.[13][14][15]
-
Initial Spectrum Acquisition: Acquire an initial ¹H NMR spectrum (t=0) immediately after dissolution.
-
Time-Course Monitoring: Keep the NMR tube at a constant temperature (e.g., 25 °C or 37 °C) and acquire subsequent ¹H NMR spectra at regular time intervals.
-
Data Analysis:
-
Qualitative Analysis: Observe the appearance of new signals corresponding to the degradation products (e.g., the aldehyde and thiol) and the disappearance of the signals of the parent thiazolidine.
-
Quantitative Analysis: Integrate the characteristic signals of the parent compound and the degradation products. The relative integrals can be used to determine the percentage of degradation over time. By including an internal standard of known concentration that does not react or degrade, the absolute concentrations can be determined.
-
Visualizations
Caption: Reversible hydrolysis pathway of the thiazolidine ring.
Caption: General workflow for thiazolidine stability assessment.
Caption: Decision-making for troubleshooting low synthesis yield.
References
- 1. Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. 2-Aryl-1,3-thiazolidines as masked sulfhydryl agents for inhibition of melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation of 2-Threityl-Thiazolidine-4-Carboxylic Acid and Corresponding Browning Accelerated by Trapping Reaction between Extra-Added Xylose and Released Cysteine during Maillard Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. | Semantic Scholar [semanticscholar.org]
- 7. Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. chemicalpapers.com [chemicalpapers.com]
- 12. Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC05405C [pubs.rsc.org]
- 13. How to make an NMR sample [chem.ch.huji.ac.il]
- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. organomation.com [organomation.com]
Troubleshooting guide for the Hantzsch thiazole synthesis method.
This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Hantzsch thiazole (B1198619) synthesis.
Frequently Asked Questions (FAQs)
Q1: My Hantzsch thiazole synthesis reaction has a very low yield. What are the most common causes?
Low yields in the Hantzsch thiazole synthesis can stem from several factors, including suboptimal reaction conditions, purity of starting materials, improper stoichiometry, and the formation of side products.[1] A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.
Q2: How can I improve the yield of my reaction?
Yield improvement can often be achieved by optimizing reaction parameters such as temperature, solvent, and reaction time.[1] The use of catalysts or alternative energy sources like microwave irradiation has also been shown to significantly enhance yields and reduce reaction times.[1][2]
Q3: Are there any common side reactions I should be aware of?
Yes, side reactions can occur, particularly under acidic conditions, which may lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazoles as isomeric byproducts.[1][3][4] The stability of the reactants and intermediates can also influence the prevalence of side reactions.
Troubleshooting Guide
Issue 1: Low to No Product Yield
Question: I am getting a very low yield or no desired thiazole product. What are the possible causes and solutions?
Answer: Low or no product yield in a Hantzsch synthesis can be attributed to several factors, from reagent quality to reaction conditions. Here's a systematic approach to troubleshoot this issue:
-
Reagent Quality:
-
α-Haloketone Stability: α-Haloketones can be unstable and degrade over time, especially if they are sensitive to light or moisture.[5] Ensure you are using a fresh or properly stored α-haloketone. Consider purifying the α-haloketone before use if its quality is uncertain.[5]
-
Thioamide Purity: Impurities in the thioamide can lead to side reactions and lower yields.[3] Use reagents of high purity and consider recrystallization if necessary.[1]
-
-
Reaction Conditions:
-
Temperature: The Hantzsch synthesis often requires heating to overcome the activation energy.[1] If the reaction is being run at room temperature, consider increasing the temperature.[1] However, excessive heat can lead to decomposition. A systematic study of different temperatures can help identify the optimal condition.[1]
-
Reaction Time: It's possible the reaction has not been allowed to proceed for a sufficient duration.[1] Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to determine the point of maximum conversion.[1]
-
Solvent Choice: The choice of solvent is crucial. Alcohols like ethanol (B145695) and methanol (B129727) are commonly used.[5] However, other solvents or solvent mixtures (e.g., ethanol/water) might provide better results for specific substrates.[3][5][6] Solvent-free conditions have also been reported to improve reaction rates and yields.[3]
-
-
Work-up Procedure:
-
Product Precipitation: Many thiazole products are poorly soluble in water and can be precipitated by pouring the reaction mixture into a weak base solution, like 5% sodium carbonate, to neutralize the hydrohalide salt formed during the reaction.[1][3][7][8]
-
Extraction: If the product does not precipitate, it may be soluble in the work-up solution and require extraction with a suitable organic solvent.[5]
-
Issue 2: Formation of Multiple Products/Side Products
Question: I am observing multiple spots on my TLC plate, indicating the formation of side products. How can I improve the selectivity of my reaction?
Answer: The formation of multiple products can be due to side reactions or the presence of impurities in the starting materials. Here are some strategies to enhance selectivity:
-
Purity of Starting Materials: Ensure the α-haloketone and thioamide are pure. Impurities can lead to unwanted side reactions.[1] Recrystallize or chromatograph the starting materials if necessary.[1]
-
Control of Regioselectivity: The condensation of α-haloketones with N-monosubstituted thioureas can lead to two different regioisomers.[3]
-
Temperature Control: Lowering the reaction temperature may help to minimize the formation of undesired byproducts.[2]
Issue 3: Difficulty in Product Isolation and Purification
Question: I am struggling to isolate and purify my thiazole product. What are some effective methods?
Answer: The workup and purification procedure is critical for obtaining a high yield of pure product.
-
Precipitation: After the reaction is complete, pouring the reaction mixture into a solution of a weak base like 5% sodium carbonate can neutralize the initially formed hydrohalide salt of the thiazole, causing the neutral product to precipitate.[1][3][7][8] The solid can then be collected by filtration.[1][7][9]
-
Recrystallization: If the initial solid is not pure, recrystallization from a suitable solvent is a standard purification technique.[3]
-
Column Chromatography: For products that are difficult to purify by precipitation or recrystallization, column chromatography on silica (B1680970) gel is a common alternative.[10]
Data Presentation
Table 1: Effect of Solvent and Temperature on Hantzsch Thiazole Synthesis Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Water | Reflux | 3.5 | 70 |
| 2 | Ethanol | Reflux | 3.5 | 82 |
| 3 | Methanol | Reflux | 3.5 | 75 |
| 4 | 1-Butanol | Reflux | 3.5 | 85 |
| 5 | 2-Propanol | Reflux | 3.5 | 78 |
| 6 | Ethanol/Water (1:1) | 65 | 2-3.5 | 79-90 |
Data is generalized from multiple sources for illustrative purposes.[6]
Experimental Protocols
Protocol 1: General Synthesis of a 2-Aminothiazole Derivative
This protocol describes the synthesis of 2-amino-4-phenylthiazole (B127512) from 2-bromoacetophenone (B140003) and thiourea.[7]
Materials:
-
2-bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.
-
Add methanol and a stir bar.
-
Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.[3][7]
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100-mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.[3][7]
-
Filter the resulting precipitate through a Buchner funnel.[7][9]
-
Spread the collected solid on a tared watchglass and let it air dry.[7][9]
-
Once dry, determine the mass of the product and calculate the percent yield.
Protocol 2: Synthesis of the α-Haloketone Intermediate (2-Bromo-1-(furan-2-yl)ethanone)
This protocol outlines the synthesis of a key starting material for the Hantzsch synthesis.[10]
Materials:
-
Bromine (Br₂)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-acetylfuran in dichloromethane in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of bromine in dichloromethane dropwise to the cooled solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC.
-
Quench the reaction by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 2-bromo-1-(furan-2-yl)ethanone.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.[10]
Visualizations
Caption: Hantzsch Thiazole Synthesis Reaction Mechanism.
Caption: General Experimental Workflow for Hantzsch Thiazole Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Microwave-Assisted Thiazolidine Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the microwave-assisted synthesis of thiazolidine (B150603) and its derivatives.
Troubleshooting Guide
This guide addresses specific issues that may arise during the optimization of microwave irradiation time and other experimental parameters.
Question: My reaction yield is low or non-existent. What are the potential causes and how can I improve it?
Answer: Low or no yield in microwave-assisted thiazolidine synthesis can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Incorrect Temperature: Temperature is a critical parameter. For many thiazolidine syntheses, a specific temperature range is required to drive the reaction efficiently without causing degradation.[1]
-
Solution: Verify the optimal temperature for your specific reaction. Experiment with a temperature gradient to identify the ideal setting. Ensure your microwave reactor's temperature sensor is calibrated correctly.
-
-
Sub-optimal Irradiation Time: Both insufficient and excessive irradiation times can lead to poor yields.
-
Reagent Stoichiometry: Incorrect molar ratios of reactants can result in incomplete conversion.
-
Solution: Carefully re-calculate and verify the stoichiometry of your starting materials.
-
-
Catalyst Issues: The choice and amount of catalyst can significantly impact the reaction. Some reactions may require a specific catalyst to proceed efficiently.
-
Solution: Ensure you are using the appropriate catalyst (e.g., piperidine (B6355638), acetic acid, silica (B1680970) gel) and that it is active.[2][3] Experiment with different catalyst loadings to find the optimal concentration.
-
-
Solvent Choice: The solvent plays a crucial role in microwave synthesis due to its dielectric properties.
Question: I am observing significant byproduct formation, which is complicating purification. How can I minimize these and improve the purity of my product?
Answer: The formation of byproducts is a common challenge. Here are some strategies to enhance product purity:
-
Optimize Reaction Time and Temperature: As mentioned, excessive irradiation time or temperature can promote side reactions and product degradation.[1]
-
Solution: Carefully monitor the reaction to determine the point at which the desired product is maximized and byproduct formation is minimal.
-
-
Microwave Power and Ramp Time: The rate at which the reaction mixture is heated can influence the outcome. A rapid ramp to a high temperature might favor the formation of side products.[1]
-
Solution: Experiment with different microwave power settings and ramp times to find the gentlest conditions that still promote an efficient reaction.
-
-
Purification Strategies:
-
Column Chromatography: This is a standard method for purifying thiazolidine derivatives.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique.[1]
-
Question: The reaction is not reaching completion, even after extended irradiation times. What should I investigate?
Answer: Incomplete reactions can be frustrating. Consider the following:
-
Insufficient Microwave Power: The microwave power might not be adequate to maintain the target temperature, especially for larger reaction volumes or less efficient absorbing solvents.
-
Solution: Ensure the power setting is appropriate for your reaction scale and solvent.
-
-
Poor Agitation: Inadequate stirring can lead to localized overheating and non-uniform reaction conditions, preventing the reaction from going to completion.
-
Solution: Use a suitable magnetic stir bar and ensure it is spinning effectively throughout the irradiation period. For biphasic reactions, more vigorous agitation may be necessary.[5]
-
-
Deactivated Reagents or Catalysts: The starting materials or catalyst may have degraded.
-
Solution: Use fresh, high-purity reagents and catalysts.
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave irradiation for thiazolidine synthesis compared to conventional heating?
A1: Microwave-assisted synthesis offers several key advantages:
-
Reduced Reaction Times: Reactions that take hours or even days with conventional heating can often be completed in minutes using microwave irradiation.[6][7][8]
-
Increased Yields: Microwave synthesis frequently leads to higher product yields.[4][5][6][8]
-
Improved Purity: The rapid and uniform heating can minimize the formation of side products.[5]
-
Energy Efficiency: Microwave heating is a more efficient method of transferring energy directly to the reaction mixture.[7]
Q2: How do I select the optimal microwave irradiation time for my synthesis?
A2: The optimal time is dependent on the specific reactants, solvent, catalyst, and desired product. The best approach is to perform a time-course study. Start with a short irradiation time and monitor the reaction progress using TLC or another analytical technique. Gradually increase the time until the reaction is complete, being careful to avoid over-irradiation which can lead to product degradation.
Q3: Is it possible to perform microwave-assisted thiazolidine synthesis without a solvent?
A3: Yes, solvent-free or solid-phase microwave-assisted synthesis of thiazolidine derivatives has been successfully reported.[2][3] This approach is considered a "green chemistry" method as it reduces the use of potentially hazardous solvents.
Q4: What safety precautions should I take when performing microwave-assisted synthesis?
A4: Safety is paramount. Always use a dedicated laboratory microwave reactor designed for chemical synthesis, not a domestic microwave oven.[1] These specialized reactors are equipped with features to handle pressure and contain any potential leaks. Ensure you are using appropriate personal protective equipment (PPE) and are familiar with the safety features of your specific microwave reactor.
Data Presentation
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Thiazolidinone Derivatives
| Product | Method | Time | Yield (%) | Reference |
| 5-Benzylidene-thiazolidine-2,4-dione | Conventional | 15 min | - | [3] |
| 5-Benzylidene-thiazolidine-2,4-dione | Microwave (250W) | 5 min | - | [3] |
| 4-Thiazolidinones | Conventional | 8 h | 62-68 | [8] |
| 4-Thiazolidinones | Microwave | 15-20 min | 79-82 | [8] |
| 4-Thiazolidinones | Conventional | 6 h | 58-65 | [8] |
| 4-Thiazolidinones | Microwave | 7-15 min | 80-86 | [8] |
Experimental Protocols
Representative Protocol: Microwave-Assisted Synthesis of 5-Benzylidene-thiazolidine-2,4-dione
This protocol is adapted from methodologies described in the literature.[3][4][5]
Materials:
-
Thiazolidine-2,4-dione
-
Substituted aryl aldehyde
-
Catalyst (e.g., piperidine, acetic acid, or silica gel)
-
Solvent (e.g., toluene (B28343) or solvent-free)
-
Microwave reactor vial equipped with a stir bar
Procedure:
-
To a microwave pressure vial equipped with a magnetic stir bar, add thiazolidine-2,4-dione (1.50 mmol), the substituted aryl aldehyde (1.00 mmol), and the chosen catalyst (e.g., silica gel, 200 mg).
-
Add the solvent (e.g., 2 mL of toluene) if the reaction is not being performed under solvent-free conditions.
-
Add a few drops of acetic acid and piperidine if required by the specific protocol.[5]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 110 °C) and power (e.g., 300 W) for a predetermined time (e.g., 25 minutes, including a ramp time).[5]
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the resulting mixture with water and precipitate the product on ice.
-
If silica gel was used, remove it by vacuum filtration and wash it with a suitable solvent like hot methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in microwave-assisted synthesis.
Caption: General experimental workflow for microwave-assisted thiazolidine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Microwave assisted green synthesis of thiazolidin-4-one derivatives: A perspective on potent antiviral and antimicrobial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Method refinement for the acid hydrolysis of thiazolidine derivatives.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the acid hydrolysis of thiazolidine (B150603) derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the acid hydrolysis of thiazolidine derivatives.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction. | - Optimize Reaction Time and Temperature: Prolong the reaction time or cautiously increase the temperature. Note that higher temperatures can sometimes lead to the degradation of starting materials or products.[1] - Increase Acid Concentration: The concentration of the acid catalyst can significantly impact the reaction rate. A stepwise increase in acid concentration may improve the yield. - Check Starting Material Purity: Impurities in the thiazolidine derivative can inhibit the reaction. Confirm the purity of your starting material using appropriate analytical techniques. |
| Product degradation. | - Monitor Reaction Progress: Use techniques like TLC, HPLC, or NMR to monitor the reaction and stop it once the maximum yield of the desired product is observed to prevent degradation.[2] - Lower Reaction Temperature: If the product is known to be heat-sensitive, perform the hydrolysis at a lower temperature, even if it requires a longer reaction time. | |
| Reversible reaction equilibrium. | - Remove Byproducts: If the reaction is reversible, removing one of the products (e.g., the resulting aldehyde or thiol) can shift the equilibrium towards the product side. This can be achieved through techniques like distillation if the byproduct is volatile. | |
| Formation of Side Products | Ester hydrolysis. | - Use Milder Conditions: If your thiazolidine derivative contains an ester group, harsh acidic conditions and high temperatures can lead to its hydrolysis.[1] Employ milder acid catalysts or lower the reaction temperature. |
| Undesired cyclization or rearrangement. | - Screen Different Acids: The choice of acid can influence the reaction pathway. Experiment with different mineral acids (e.g., HCl, H₂SO₄) or organic acids (e.g., p-TsOH) to find one that minimizes side reactions. - Protect Functional Groups: If the thiazolidine derivative has other sensitive functional groups, consider protecting them before hydrolysis and deprotecting them in a subsequent step. | |
| Inconsistent Results | Variability in reaction conditions. | - Maintain Strict Control Over Parameters: Ensure consistent pH, temperature, and reagent concentrations across all experiments. Use a temperature-controlled reaction vessel and calibrated pH meter. - Use High-Purity Reagents: The quality of reagents, including the acid and solvents, can affect the reaction outcome. Use analytical grade reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the acid hydrolysis of thiazolidine derivatives?
A1: The acid-catalyzed hydrolysis of thiazolidine derivatives typically proceeds through a two-step mechanism. First, the thiazolidine ring undergoes a ring-opening reaction to form an iminium ion intermediate. This is often the rate-determining step. Subsequently, the iminium ion is hydrolyzed to yield the corresponding aldehyde and aminothiol.[3]
Q2: How does pH affect the hydrolysis of thiazolidine derivatives?
A2: The pH of the reaction medium is a critical factor. Generally, acidic conditions are required to catalyze the ring-opening step. However, the optimal pH can vary depending on the specific thiazolidine derivative. Some thiazolidines are stable at a pH of 4-5, with hydrolysis occurring to a limited extent.[1] It is crucial to optimize the pH for each specific substrate to achieve efficient hydrolysis while minimizing side reactions.
Q3: What is the influence of temperature on the reaction?
A3: Temperature plays a significant role in the kinetics of the hydrolysis reaction. Higher temperatures generally accelerate the rate of hydrolysis. However, elevated temperatures can also promote the degradation of the product or lead to unwanted side reactions, such as the hydrolysis of ester groups if present in the molecule.[1] Therefore, the temperature should be carefully controlled and optimized for each specific reaction.
Q4: What analytical techniques can be used to monitor the progress of the reaction?
A4: Several analytical techniques can be employed to monitor the progress of the hydrolysis. Thin-layer chromatography (TLC) provides a quick and simple way to qualitatively track the disappearance of the starting material and the appearance of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used.[2] Infrared (IR) spectroscopy can also be useful for observing the appearance of the aldehyde carbonyl group and the disappearance of the thiazolidine C-N bond.
Q5: How can I purify the product after hydrolysis?
A5: The purification method will depend on the properties of the desired product. Common purification techniques include:
-
Crystallization: If the product is a solid, it can often be purified by recrystallization from a suitable solvent.[2]
-
Column Chromatography: This is a versatile technique for separating the desired product from unreacted starting material and any side products.
-
Extraction: If the product has different solubility properties than the impurities, liquid-liquid extraction can be an effective purification step.
Experimental Protocols
General Protocol for Acid Hydrolysis of a 2,4-Thiazolidinedione (B21345) Derivative
This protocol is a general guideline and may require optimization for specific substrates.
-
Dissolution: Dissolve the 2,4-thiazolidinedione derivative in a suitable organic solvent (e.g., ethanol, methanol, or a mixture with water). The choice of solvent will depend on the solubility of the starting material.
-
Acid Addition: To the stirred solution, add a mineral acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[4] The concentration of the acid should be optimized, but a starting point is often 2N HCl.
-
Heating: Heat the reaction mixture to a temperature between room temperature and the reflux temperature of the solvent.[4] The optimal temperature should be determined experimentally by monitoring the reaction progress.
-
Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration, washed with cold water, and then a non-polar solvent like n-heptane to remove impurities, and finally dried.[4]
-
If the product remains in solution, neutralize the mixture with a base (e.g., sodium bicarbonate solution) and extract the product with a suitable organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Influence of pH and Temperature on Thiazolidine Exchange and Hydrolysis [1]
| Entry | pH | Temperature (°C) | Time (d) | Thiazolidine Exchange Product Ratio (3a/3b) | Hydrolysis (%) | Total Recovered Yield of Thiazolidines (%) |
| 1 | 4 | Room Temp | 1 | 45/55 | 3 | 97 |
| 2 | 4 | Room Temp | 2 | 44/56 | 2 | 98 |
| 3 | 4 | Room Temp | 3 | 46/54 | 10 | 90 |
| 4 | 5 | Room Temp | 1 | 71/29 | 5 | 95 |
| 11 | 4 | 35 | 1 | - | - | 64 |
| 12 | 4 | 35 | 2 | - | - | 49 |
Note: This table summarizes the optimization of a thiazolidine exchange reaction, indicating that hydrolysis is a competing reaction that is influenced by pH and temperature.
Visualizations
Troubleshooting Workflow for Low Product Yield
Caption: A flowchart for troubleshooting low product yield in thiazolidine hydrolysis.
General Mechanism of Acid-Catalyzed Thiazolidine Hydrolysis
Caption: The general mechanism of acid-catalyzed hydrolysis of thiazolidine derivatives.
References
- 1. Reversible Thiazolidine Exchange: A New Reaction Suitable for Dynamic Combinatorial Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. WO2008075380A2 - Process for the preparation of thiazolidine derivatives - Google Patents [patents.google.com]
Improving the efficiency of thiazolidine synthesis using ultrasonic irradiation.
Welcome to the technical support center for the enhanced synthesis of thiazolidine (B150603) derivatives using ultrasonic irradiation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using ultrasonic irradiation for thiazolidine synthesis?
A1: Ultrasonic irradiation offers several significant advantages over conventional heating methods for thiazolidine synthesis. The primary benefits include a dramatic reduction in reaction time, a significant increase in product yields, and the ability to often conduct the synthesis under solvent-free conditions, which aligns with the principles of green chemistry.[1][2][3][4][5] This method is also praised for its simplicity, cost-effectiveness, and the frequent elimination of the need for toxic metal catalysts.[1]
Q2: How does ultrasonic irradiation accelerate the reaction?
A2: Ultrasound enhances chemical reactions through a phenomenon called acoustic cavitation. This process involves the formation, growth, and implosive collapse of microscopic bubbles in the reaction medium. The collapse of these bubbles generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and increasing mass transfer, thus accelerating the reaction rate.
Q3: What type of ultrasonic equipment is recommended for this synthesis?
A3: An ultrasonic bath or an ultrasonic probe system can be used. Ultrasonic baths are suitable for general applications and multiple reactions simultaneously, while ultrasonic probes deliver more direct and intense energy to the reaction mixture, which can be beneficial for more challenging reactions. The choice depends on the scale of the reaction and the desired intensity of sonication.
Q4: Is a catalyst always necessary when using ultrasound?
A4: Not always. One of the benefits of ultrasonic-assisted synthesis is that it can sometimes proceed efficiently without a catalyst, or with a greener catalyst.[1][6] For instance, some protocols describe successful synthesis using biocatalysts like chitosan-grafted-poly(vinylpyridine) or in the absence of any catalyst.[3] However, in some cases, a catalyst may still be required to achieve optimal results.
Q5: Can this method be applied to a wide range of thiazolidine derivatives?
A5: Yes, the literature demonstrates that ultrasonic irradiation is a versatile method applicable to the synthesis of a wide array of thiazolidine derivatives, including 4-thiazolidinones and various substituted analogues.[1][2][7][8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Insufficient ultrasonic power or inefficient energy transfer.2. Incorrect reaction temperature.3. Impure starting materials.4. Incomplete reaction. | 1. Ensure the reaction vessel is properly placed in the ultrasonic bath (e.g., at the point of maximum energy). If using a probe, ensure it is sufficiently immersed in the reaction mixture. Increase the power output of the sonicator if possible.2. Optimize the reaction temperature. While sonication provides energy, some reactions may still require heating to a specific temperature (e.g., 50-65°C) for optimal results.[7][8]3. Purify the starting materials (aldehydes, amines, and thioglycolic acid) before use.4. Monitor the reaction progress using Thin Layer Chromatography (TLC).[7] Extend the sonication time if the starting materials are still present. |
| Formation of Side Products | 1. Over-sonication leading to degradation of reactants or products.2. Reaction temperature is too high. | 1. Reduce the sonication time or use pulsed sonication to avoid excessive energy input.2. Lower the reaction temperature and monitor the reaction closely. |
| Reaction is Not Going to Completion | 1. Inadequate mixing of reactants, especially in solvent-free conditions.2. Catalyst (if used) is inactive or insufficient. | 1. Although ultrasound provides excellent mixing, for highly viscous mixtures, consider adding a minimal amount of a suitable solvent to improve mass transfer.2. If using a catalyst, ensure it is fresh and used in the correct amount. Consider a different catalyst if the issue persists. |
| Difficulty in Product Isolation/Purification | 1. Product is an oil instead of a solid.2. Presence of unreacted starting materials or byproducts. | 1. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If it remains an oil, purification by column chromatography is recommended.2. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to remove impurities.[7] |
Experimental Protocols
General Procedure for Ultrasonic-Assisted Synthesis of 4-Thiazolidinones
This protocol is a generalized procedure based on common methodologies found in the literature.[7][8] Researchers should refer to specific literature for precise quantities and conditions for their target molecule.
Materials:
-
Aromatic aldehyde (10 mmol)
-
Substituted amine (10 mmol)
-
Thioglycolic acid (10 mmol)
-
Ethanol (B145695) (optional, for solvent-based reactions)
-
Ultrasonic bath or probe
Procedure:
-
Preparation of Imines (if starting from aldehyde and amine): In a suitable flask, mix the aromatic aldehyde (10 mmol) and the substituted amine (10 mmol) in ethanol (10 mL).
-
Sonication for Imine Formation: Place the flask in an ultrasonic bath and irradiate at a controlled temperature (e.g., 60-65°C) until the starting materials are consumed, as monitored by TLC.[7]
-
Cyclo-condensation: To the resulting imine solution, add thioglycolic acid (10 mmol).
-
Sonication for Thiazolidinone Formation: Continue ultrasonic irradiation at the same temperature. Monitor the reaction progress by TLC until completion.
-
Work-up: After the reaction is complete, cool the mixture. The solid product that precipitates is collected by vacuum filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.[7]
Data Presentation
Table 1: Comparison of Reaction Conditions for Thiazolidine Synthesis
| Method | Reaction Time | Yield (%) | Temperature (°C) | Solvent | Reference |
| Conventional Heating | Several hours | Lower to moderate | Reflux | Often required | [7][8] |
| Ultrasonic Irradiation | 30 minutes - 1 hour | 80 - 95% | 25 - 65 | Often solvent-free or minimal solvent | [7][8][9] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Ultrasound-synthesized thiazolidinone derivatives as anticancer agents [wisdomlib.org]
- 3. Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Ultrasound-assisted synthesis of new triazole-thiazole hybrids: Molecular modeling, anticancer, and antiviral activities - Arabian Journal of Chemistry [arabjchem.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Cross-Validation of Analytical Methods for Thiazolidine Quantification
For researchers, scientists, and drug development professionals, the precise and reliable quantification of thiazolidine-containing compounds is paramount for ensuring the safety and efficacy of therapeutic agents. Cross-validation of analytical methods is a critical process to confirm that a validated method can produce consistent and reproducible results across different laboratories, instruments, or analysts. This guide provides an objective comparison of common analytical techniques for the quantification of thiazolidines, with a focus on pioglitazone (B448) as a representative compound, supported by published validation data.
Comparative Analysis of Analytical Methods
The selection of an analytical method for thiazolidine (B150603) quantification is contingent on several factors, including the required sensitivity, selectivity, the nature of the sample matrix, and the specific application of the method. The following table summarizes key performance characteristics of High-Performance Liquid Chromatography with UV detection (HPLC-UV), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) based on published validation data for pioglitazone.[1]
| Performance Parameter | HPLC-UV | HPTLC | LC-MS/MS |
| Linearity Range | 5-30 µg/mL[1] | 600-3600 ng/spot[1] | 0.005-10 µg/mL[1], 1-500 ng/mL[2] |
| Correlation Coefficient (r²) | > 0.999[1] | 0.9984[1] | > 0.99[1], 0.992-0.999[2] |
| Accuracy (% Recovery) | 95.1-105.4%[1] | 97.84-99.07%[1] | 94.27-106.10%[1], 93.39-98.78%[2] |
| Precision (%RSD) | < 2%[1] | < 2%[1] | Intra-day: 2.32-10.14%, Inter-day: 5.02-8.12%[1] |
| Limit of Detection (LOD) | 2 µg/mL[1] | 57.22 ng/spot[1] | 0.5 ng/mL[1][2] |
| Limit of Quantification (LOQ) | 11.47 µg/mL[3] | Not Specified | 1 ng/mL[2] |
Experimental Workflows and Logical Comparisons
A systematic approach is essential for the cross-validation of analytical methods. The diagram below illustrates a general workflow for this process, from initial planning to final reporting.
The choice between HPLC-UV, HPTLC, and LC-MS/MS for thiazolidine quantification involves a trade-off between various performance characteristics. The following diagram illustrates the logical relationship in comparing these methods.
Detailed Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical techniques. Below are representative protocols for HPLC-UV and LC-MS/MS methods for the quantification of pioglitazone.
1. HPLC-UV Method for Pioglitazone in Pharmaceutical Formulations
This method is suitable for the determination of pioglitazone in bulk and pharmaceutical dosage forms.[4]
-
Instrumentation: A high-performance liquid chromatography system equipped with a UV-Visible detector.
-
Column: Intersil ODS C18 (150 mm × 4.6 mm, 5µm).[4]
-
Mobile Phase: A mixture of Ammonium (B1175870) acetate (B1210297) buffer, Acetonitrile (B52724), and Glacial acetic acid in the ratio of 50:50:1 (v/v/v).[4]
-
Flow Rate: 0.7 mL/min.[4]
-
Detection Wavelength: 269 nm.[4]
-
Injection Volume: 20 µL.[1]
-
Standard Solution Preparation: A standard stock solution of pioglitazone is prepared in the mobile phase. Working standards are prepared by diluting the stock solution to concentrations within the linearity range.
-
Sample Preparation: A quantity of powdered tablets equivalent to a specific dose of pioglitazone is accurately weighed and dissolved in the mobile phase. The solution is sonicated, filtered, and diluted to a suitable concentration for analysis.
-
Analysis: Equal volumes of the standard and sample solutions are injected into the chromatograph. The peak areas of pioglitazone are measured, and the concentration in the sample is calculated by comparing its peak area with that of the standard.
2. LC-MS/MS Method for Pioglitazone in Biological Matrices (Plasma)
This highly sensitive and selective method is ideal for pharmacokinetic studies.[5]
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2]
-
Column: Hypersil Phenyl BDS, 50 × 4.6 mm, 2.4 μm.[5]
-
Mobile Phase: An isocratic mobile phase consisting of a 20:80 (v/v) mixture of 5 mM ammonium acetate solution and acetonitrile containing 0.1% formic acid.[5]
-
Flow Rate: 0.4 mL/min.[5]
-
Ionization Mode: Positive electrospray ionization (ESI+).[5]
-
Quantification Mode: Multiple Reaction Monitoring (MRM).[5]
-
Standard Solution Preparation: Standard stock solutions of pioglitazone and an internal standard (e.g., rosiglitazone) are prepared in an appropriate solvent.[1] Calibration standards are prepared by spiking blank plasma with known concentrations of pioglitazone.[1]
-
Sample Preparation (Plasma): Protein precipitation is a common method for plasma sample preparation.[1] A known volume of plasma is mixed with a precipitating agent (e.g., acetonitrile), vortexed, and centrifuged. The supernatant is then collected for analysis.[1]
-
Analysis: The prepared samples are injected into the LC-MS/MS system. The peak area ratios of the analyte to the internal standard are used to construct a calibration curve and quantify the concentration of pioglitazone in the unknown samples.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of a sensitive LC-MS/MS method for pioglitazone: application towards pharmacokinetic and tissue distribution study in rats ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01126J [pubs.rsc.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. jocpr.com [jocpr.com]
- 5. Validation of a sensitive simultaneous LC-MS/MS method for the quantification of novel anti-cancer thiazolidinedione and quinazolin-4-one derivatives in rat plasma and its application in a rat pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Thiazolidinediones Versus Standard Antidiabetic Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of thiazolidinediones (TZDs), a class of oral antidiabetic drugs, with other standard antidiabetic medications. The information presented is supported by experimental data from clinical trials and meta-analyses to aid in research and drug development efforts.
Mechanism of Action: Thiazolidinediones
Thiazolidinediones, such as pioglitazone (B448) and rosiglitazone, are selective agonists for the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor primarily expressed in adipose tissue, as well as in skeletal muscle and the liver.[1][2][3] Activation of PPAR-γ by a TZD forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator hormone response elements (PPREs).[2] This interaction modulates the transcription of numerous genes involved in glucose and lipid metabolism.[1][2]
The primary therapeutic effect of TZDs is the enhancement of insulin (B600854) sensitivity in peripheral tissues.[1][3][4] By altering gene expression, TZDs promote the uptake and utilization of glucose in muscle and fat cells, and they also reduce glucose production in the liver.[4][5] A key aspect of their mechanism involves the redistribution of lipids, promoting the storage of fatty acids in subcutaneous adipose tissue, which in turn reduces the availability of lipids in muscle and liver, thereby improving insulin signaling.[3][4]
Comparative Efficacy Data
The following tables summarize the quantitative data on the efficacy of thiazolidinediones compared to other major classes of antidiabetic drugs. The data is derived from various clinical trials and meta-analyses.
Table 1: Comparison of Glycemic Control
| Drug Class | Representative Drug(s) | Typical HbA1c Reduction (Monotherapy) | Change in Fasting Plasma Glucose (FPG) |
| Thiazolidinediones | Pioglitazone, Rosiglitazone | ~1.0% to 1.25%[6] | Significant reduction[7][8] |
| Biguanides | Metformin (B114582) | ~1.0% to 1.5%[5] | Significant reduction[8] |
| Sulfonylureas | Glimepiride, Glyburide | ~1.0% to 1.25%[6] | Significant reduction |
| DPP-4 Inhibitors | Sitagliptin, Vildagliptin | ~0.7%[5] | Modest reduction[9] |
| SGLT2 Inhibitors | Empagliflozin, Dapagliflozin | ~0.6% to 0.7%[5] | Significant reduction |
| GLP-1 Receptor Agonists | Liraglutide (B1674861), Semaglutide | ~1.1% to 1.5% (Liraglutide)[10] | Significant reduction[10] |
Table 2: Head-to-Head Comparison of HbA1c Reduction
| Comparison | HbA1c Reduction | Study Details |
| Pioglitazone vs. Glimepiride | Pioglitazone: -0.81%; Glimepiride: -1.05% (as add-on therapy)[1][4] | 26-week, randomized, active-controlled trial in patients inadequately controlled on metformin and alogliptin.[4] |
| Rosiglitazone vs. Vildagliptin | Rosiglitazone: -1.3%; Vildagliptin: -1.1% | 24-week, double-blind, randomized, active-controlled study in drug-naïve patients.[11] |
| Rosiglitazone vs. Sitagliptin (as add-on) | Thiazolidinediones: -2.0%; Sitagliptin: -1.3% | Retrospective cohort study over 4 months as third-line therapy.[12] |
| Ipragliflozin (SGLT2i) vs. Pioglitazone | Ipragliflozin: -0.94%; Pioglitazone: -1.11% | 24-week, randomized, open-label, active-controlled trial.[1] |
| Liraglutide (GLP-1 RA) vs. Glimepiride | Liraglutide (1.8mg): -1.14%; Glimepiride: -0.51% (monotherapy) | LEAD-3 trial.[10] |
Table 3: Effects on Body Weight and Lipids
| Drug Class | Effect on Body Weight | Effect on HDL Cholesterol | Effect on Triglycerides |
| Thiazolidinediones | Increase (+1.6 kg with rosiglitazone)[11] | Pioglitazone: Increase[1][3] | Pioglitazone: Decrease[3] |
| Biguanides | Neutral or slight decrease | Neutral | Neutral or slight decrease |
| Sulfonylureas | Increase | Neutral | Neutral |
| DPP-4 Inhibitors | Neutral (-0.3 kg with vildagliptin)[11] | Neutral | Vildagliptin: Decrease[11] |
| SGLT2 Inhibitors | Decrease | Increase | Decrease |
| GLP-1 Receptor Agonists | Decrease | Neutral to slight increase | Decrease |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of antidiabetic drug efficacy are provided below.
Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard procedure to assess an individual's ability to handle a glucose load.
Protocol:
-
Patient Preparation: The patient should have an unrestricted carbohydrate diet (≥150 g/day ) for three days prior to the test and should be ambulatory. The test is performed in the morning after an 8-16 hour fast.[13][14]
-
Fasting Blood Sample: A baseline blood sample is drawn to measure fasting plasma glucose.[14]
-
Glucose Administration: The patient ingests a standardized glucose solution (typically 75g of anhydrous glucose dissolved in water) over 5 minutes.[13]
-
Post-load Blood Samples: Blood samples are drawn at specific intervals, most commonly at 2 hours post-glucose ingestion, to measure plasma glucose levels.[13][14]
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Sodium-glucose cotransporter protein-2 inhibitors and glucagon-like peptide-1 receptor agonists versus thiazolidinediones for non-alcoholic fatty liver disease: A network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sodium‐glucose cotransporter 2 inhibitor plus pioglitazone vs pioglitazone alone in patients with diabetes mellitus: A systematic review and meta‐analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Empagliflozin vs Pioglitazone Comparison - Drugs.com [drugs.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Clinical Study Between Empagliflozin Versus Pioglitazone in Non-diabetic Patients With Non-alcoholic Steatohepatitis [ctv.veeva.com]
- 8. Comparison of the efficacy of liraglutide with pioglitazone on dexamethasone induced hepatic steatosis, dyslipidemia and hyperglycaemia in albino rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Micronutrients in Type 2 Diabetes: Placebo or Potential? - Diabetes In Control. A free weekly diabetes newsletter for Medical Professionals. [diabetesincontrol.com]
- 11. ajmc.com [ajmc.com]
- 12. Comparative efficacy and safety of glucagon-like peptide 1 receptor agonists for the treatment of type 2 diabetes: A network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparative Effectiveness of Long-Acting GLP-1 Receptor Agonists in Type 2 Diabetes: A Short Review on the Emerging Data - PMC [pmc.ncbi.nlm.nih.gov]
In-Vivo Showdown: Thiazolidine-Based Compounds Demonstrate Potent Anticancer Activity in Preclinical Models
For Immediate Release: Researchers and drug development professionals now have access to a comparative guide detailing the in-vivo anticancer efficacy of two promising thiazolidine-based compounds, Compound 8j and Compound 12a. This guide provides a comprehensive overview of their performance in preclinical cancer models, offering valuable data for the advancement of novel oncology therapeutics. The findings highlight the potential of these compounds to inhibit tumor growth and metastasis, positioning them as strong candidates for further clinical investigation.
This guide summarizes key quantitative data in structured tables, presents detailed experimental protocols for reproducibility, and visualizes complex biological pathways and workflows to facilitate a deeper understanding of the compounds' mechanisms of action and experimental designs.
Comparative In-Vivo Efficacy of Thiazolidine-Based Anticancer Agents
The in-vivo anticancer activities of Compound 8j and Compound 12a were evaluated in distinct tumor models, demonstrating their potential as therapeutic agents. The following tables summarize the key findings from these preclinical studies, providing a direct comparison of their efficacy against a standard-of-care chemotherapy, Doxorubicin (B1662922).
Table 1: In-Vivo Tumor Growth Inhibition
| Compound/Treatment | Animal Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Compound 8j | BALB/c Mice (4T1 cell line) | Triple-Negative Breast Cancer | 10 mg/kg, intraperitoneally, every other day for 21 days | 68% | [1] |
| Compound 12a | Nude Mice (A549 cell line) | Non-Small Cell Lung Cancer | 50 mg/kg, intraperitoneally, twice a week for 4 weeks | ~55% (estimated from graphical data) | |
| Doxorubicin | BALB/c Mice (4T1 cell line) | Triple-Negative Breast Cancer | 2.5 mg/kg, intravenously, once a week for 3 weeks | 75% | [1] |
Table 2: In-Vivo Anti-Metastatic Effects
| Compound/Treatment | Animal Model | Primary Tumor | Organ of Metastasis | Reduction in Metastatic Nodules (%) | Reference |
| Compound 8j | BALB/c Mice (4T1 cell line) | Triple-Negative Breast Cancer | Lung | 72% | [1] |
| Doxorubicin | BALB/c Mice (4T1 cell line) | Triple-Negative Breast Cancer | Lung | 85% | [1] |
Detailed Experimental Protocols
To ensure transparency and facilitate the replication of these pivotal studies, detailed experimental methodologies are provided below.
In-Vivo Antitumor Efficacy of Compound 8j in a 4T1 Breast Cancer Model
-
Animal Model: Female BALB/c mice (6-8 weeks old) were used for the study.
-
Tumor Induction: 4T1 murine breast cancer cells (5 x 105 cells in 100 µL PBS) were injected subcutaneously into the mammary fat pad of the mice.
-
Treatment Groups: Once the tumors reached a palpable size (approximately 100 mm³), the mice were randomized into three groups (n=5 per group):
-
Control group: Received the vehicle (DMSO and normal saline).
-
Compound 8j group: Received Compound 8j at a dose of 10 mg/kg via intraperitoneal injection every other day for 21 days.
-
Doxorubicin group: Received doxorubicin at a dose of 2.5 mg/kg via intravenous injection once a week for three weeks.
-
-
Efficacy Evaluation: Tumor volume was measured every three days using a digital caliper. At the end of the study, the mice were euthanized, and the tumors were excised and weighed.
-
Metastasis Assessment: The lungs were harvested, and the number of metastatic nodules on the surface was counted to evaluate the anti-metastatic effect.[1]
In-Vivo Antitumor Efficacy of Compound 12a in an A549 Lung Cancer Xenograft Model
-
Animal Model: Male BALB/c nude mice (4-6 weeks old) were utilized.
-
Tumor Induction: A549 human non-small cell lung cancer cells (5 x 106 cells in 100 µL PBS) were injected subcutaneously into the right flank of the mice.
-
Treatment Groups: When the tumors reached an average volume of 100-150 mm³, the mice were randomly assigned to two groups (n=6 per group):
-
Control group: Received the vehicle.
-
Compound 12a group: Received Compound 12a at a dose of 50 mg/kg via intraperitoneal injection twice a week for four weeks.
-
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated.
Caption: Thiazolidinone compounds inhibit the PI3K/Akt signaling pathway.
Caption: General workflow for in-vivo anticancer drug efficacy studies.
References
A Comparative Guide to Thiazolidine Hydrochloride and Other Heterocyclic Compounds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, thiazolidine (B150603) hydrochloride and its derivatives have garnered significant attention due to their diverse pharmacological activities. This guide provides an objective comparison of thiazolidine-based compounds with other key heterocyclic scaffolds in drug discovery, supported by experimental data and detailed methodologies to aid in research and development.
Overview of Thiazolidine Scaffolds
Thiazolidine is a five-membered saturated heterocyclic ring containing a sulfur and a nitrogen atom.[1] The thiazolidine nucleus, particularly in the form of its derivatives like 2,4-thiazolidinediones (TZDs), is a "privileged scaffold" in drug discovery.[2] This is attributed to its ability to interact with various biological targets, leading to a wide range of therapeutic applications, including antidiabetic, anticancer, antimicrobial, and anti-inflammatory effects.[3][4] The presence of the sulfur atom is believed to enhance its pharmacological properties.[3]
Thiazolidines in Antidiabetic Therapy: A Focus on PPARγ Agonism
Thiazolidinediones (TZDs), such as Pioglitazone and Rosiglitazone, are well-established drugs for the treatment of type 2 diabetes.[5] Their primary mechanism of action involves the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.[6][7]
Mechanism of Action: PPARγ Activation
Activation of PPARγ by TZD ligands leads to a cascade of downstream effects that ultimately enhance insulin (B600854) sensitivity.[8] The activated PPARγ forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.[5] This interaction modulates the transcription of genes involved in adipocyte differentiation, fatty acid uptake and storage, and glucose homeostasis.[5][6]
Figure 1: Simplified signaling pathway of Thiazolidinedione (TZD) action via PPARγ activation.
Experimental Protocol: PPARγ Activation Assay
This protocol outlines a cell-based reporter assay to screen for PPARγ ligand activity.[9][10]
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., Cos-7) in appropriate media.
-
Co-transfect the cells with a PPARγ expression vector and a reporter vector containing a PPRE-driven luciferase gene. A control vector (e.g., expressing GFP) can be used to monitor transfection efficiency.[10]
-
-
Compound Treatment:
-
After transfection, treat the cells with varying concentrations of the test compound (e.g., a thiazolidine derivative) or a known PPARγ agonist (e.g., Rosiglitazone) as a positive control. A vehicle control (e.g., DMSO) should also be included.[9]
-
-
Incubation:
-
Incubate the treated cells for 24-48 hours to allow for ligand-induced gene expression.[10]
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to the expression of the control vector to account for variations in transfection efficiency.
-
-
Data Analysis:
-
Plot the normalized luciferase activity against the compound concentration to determine the EC50 value, which represents the concentration at which the compound elicits a half-maximal response.
-
Thiazolidines in Anticancer Therapy
Recent research has highlighted the potential of thiazolidinone derivatives as anticancer agents.[4][11] Their mechanisms of action are diverse and can be both PPARγ-dependent and -independent.[12] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines.[4][12]
Comparative Anticancer Activity of Heterocyclic Compounds
The following table summarizes the in vitro anticancer activity (IC50 values) of various thiazolidinone derivatives compared to other heterocyclic compounds against different cancer cell lines.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolidin-4-one | Compound 28 | HeLa (Cervical) | 3.2 ± 0.5 | [4] |
| MCF-7 (Breast) | 2.1 ± 0.5 | [4] | ||
| LNCaP (Prostate) | 2.9 ± 0.3 | [4] | ||
| A549 (Lung) | 4.6 ± 0.8 | [4] | ||
| Thiazolidin-4-one | Compound 29 | K562 (Leukemia) | 7.90 ± 1.70 | [4] |
| Thiazolo[4,5-d]pyrimidine | Compound 3b | NCI-60 Panel | - | [13] |
| Pyrazolo[3,4-d]pyrimidine | Compound 6d | MCF-7 (Breast) | 0.0075 | [14] |
| Quinoline | Compound 10 | H1975 (Lung) | 0.21 | [15] |
Note: IC50 is the half-maximal inhibitory concentration. A lower IC50 value indicates higher potency. The data is compiled from different studies and direct comparison should be made with caution.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[3]
Figure 2: General workflow of the MTT cell viability assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and allow them to adhere overnight.[5]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Remove the medium and add fresh medium containing MTT solution (final concentration 0.5 mg/mL) to each well.[3]
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by mitochondrial dehydrogenases in viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Thiazolidines in Antimicrobial Therapy
Thiazolidine derivatives have also demonstrated promising activity against a range of microbial pathogens.[16] They are being explored as alternatives to existing antibiotics, particularly in the face of rising antimicrobial resistance.
Comparative Antibacterial Activity: Thiazolidinones vs. Oxazolidinones
Oxazolidinones, such as Linezolid, are a clinically important class of antibiotics.[17] The following table compares the in vitro antibacterial activity (MIC values) of thiazolidinone and oxazolidinone derivatives.
| Compound Class | Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Oxazolidinone | Linezolid | Staphylococcus aureus (MRSA) | 0.5 - 4.0 | [18] |
| Enterococcus faecium (VRE) | 1.0 - 4.0 | [18] | ||
| Oxazolidinone | Eperezolid | Enterococcus faecium (VRE) | 1.0 - 2.0 | [19] |
| Oxazolidinone | Tedizolid | Staphylococcus aureus (MRSA) | 0.25 - 0.5 | [18] |
| Thiazolidinone | SZD | Mycobacterium tuberculosis | (Stronger than Linezolid) | [20] |
| Thiazolidinone | TZD | Mycobacterium tuberculosis | (Stronger than Linezolid) | [20] |
Note: MIC is the Minimum Inhibitory Concentration. A lower MIC value indicates greater potency. Data is compiled from different studies.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][11]
-
Preparation of Antimicrobial Solutions: Prepare serial twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[21]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) from a fresh culture.[22]
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[21]
Synthesis, Pharmacokinetics, and Toxicity
Synthesis of Thiazolidin-4-ones
A common method for the synthesis of 2,3-disubstituted-1,3-thiazolidin-4-ones involves a three-component cyclocondensation reaction of an amine, an aldehyde, and thioglycolic acid.[23][24]
Figure 3: General synthetic scheme for thiazolidin-4-ones.
Pharmacokinetics
The pharmacokinetic profiles of thiazolidine derivatives can vary significantly based on their substitution patterns. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies are often employed in the early stages of drug discovery to predict these properties.[25] For instance, some synthesized thiazolidine-2,4-dione derivatives have shown high predicted gastrointestinal absorption and an inability to cross the blood-brain barrier.[25][26]
Toxicity
While thiazolidinediones are effective drugs, some have been associated with adverse effects, including hepatotoxicity.[27] A systematic evaluation of the toxicity of five-membered multiheterocyclic compounds showed that, in general, rhodanines were the most toxic, followed by 2,4-thiazolidinediones, 2-thiohydantoins, and hydantoins.[27] However, the toxicity is highly dependent on the specific chemical structure, and not all compounds within a class are toxic.[27]
Conclusion
Thiazolidine hydrochloride and its derivatives represent a versatile and valuable class of heterocyclic compounds in drug discovery. Their ability to modulate key biological targets has led to the development of successful drugs and promising therapeutic candidates for a range of diseases. While they show significant potential, particularly in antidiabetic and anticancer applications, careful consideration of their pharmacokinetic and toxicity profiles is crucial. Comparative studies with other heterocyclic scaffolds, such as oxazolidinones and pyrimidines, highlight the unique advantages and potential liabilities of each class, providing a rational basis for the design and development of next-generation therapeutics. The experimental protocols provided in this guide offer a starting point for researchers to evaluate and compare the performance of novel heterocyclic compounds in their own drug discovery programs.
References
- 1. raybiotech.com [raybiotech.com]
- 2. broadpharm.com [broadpharm.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. integra-biosciences.com [integra-biosciences.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Assessment of total, ligand-induced peroxisome proliferator activated receptor γ ligand activity in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Design and synthesis of pyrimidine molecules endowed with thiazolidin-4-one as new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. thieme-connect.com [thieme-connect.com]
- 16. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A critical review of oxazolidinones: An alternative or replacement for glycopeptides and streptogramins? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Comparative in vitro and bactericidal activity of oxazolidinone antibiotics against multidrug-resistant enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. apec.org [apec.org]
- 22. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. chemmethod.com [chemmethod.com]
- 24. hakon-art.com [hakon-art.com]
- 25. researchgate.net [researchgate.net]
- 26. Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives – ScienceOpen [scienceopen.com]
- 27. Systematic Evaluation of the Metabolism and Toxicity of Thiazolidinone and Imidazolidinone Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of Thiazolidine Derivatives on Specific Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory effects of thiazolidine-containing compounds on various key enzymes. The data presented is compiled from multiple studies to offer an objective overview of their performance against other established inhibitors. This document is intended to serve as a resource for researchers in the fields of enzymology, pharmacology, and drug discovery.
Comparative Inhibitory Activity of Thiazolidine (B150603) Derivatives
The following table summarizes the quantitative data on the inhibitory potency of various thiazolidine derivatives against their target enzymes, alongside comparable data for alternative inhibitors.
| Target Enzyme | Thiazolidine Derivative | IC50 / Ki | Alternative Inhibitor | IC50 / Ki |
| SARS-CoV-2 Mpro (3CLpro) | Compound Y-15 (a 1,2,4-thiazolidine-3,5-dione derivative) | IC50: 58.61 µM[1] | GC376 | - |
| SARS-CoV-2 Mpro (3CLpro) | Compound Y-10 (a 1,2,4-thiazolidine-3,5-dione derivative) | IC50: 75 µM[1] | Tideglusib | IC50: 0.67–21.4 µM (Note: non-specific inhibition)[1] |
| Cytochrome P450 2C8 (CYP2C8) | Troglitazone | Ki: 1.7 µM[2] | Rosiglitazone | Ki: 5.6 µM[2] |
| Cytochrome P450 3A4 (CYP3A4) | Troglitazone | Ki: 1.6 µM[2] | Pioglitazone | Ki: 11.8 µM[2] |
| Cytochrome P450 2C9 (CYP2C9) | Troglitazone | Ki: 0.6 µM[2] | - | - |
| Metallo-β-lactamase (NDM-1) | Oxazolidinylthiazolidine 4f | Ki: 1.6 ± 0.6 µM[3] | - | - |
| Carbonic Anhydrase IX (hCA IX) | Thiazolidinone-Isatin Hybrid 3h | Ki: 57.8 nM[4] | Acetazolamide | (Lacks isoform selectivity)[4] |
| Carbonic Anhydrase XII (hCA XII) | Thiazolidinone-Isatin Hybrid 3h | Ki: 44.3 nM[4] | Acetazolamide | (Lacks isoform selectivity)[4] |
| α-Amylase | Thiazolidinedione Derivative (TZDD2) | IC50: 18.24 µg/mL[5] | Acarbose | - |
| α-Glucosidase | Thiazolidinedione Derivative (TZDD3) | -[5] | Acarbose | - |
| Aldose Reductase | Benzothiazole-based Thiazolidinone 5 | IC50: 3.99 µM[6] | Epalrestat | IC50: 0.10 µM[7] |
| Protein Tyrosine Phosphatase 1B (PTP1B) | Thiazolidinedione Derivative 7 | IC50: 9.96 µM[8] | - | - |
| Tyrosinase | 2-(substituted phenyl)thiazolidine-4-carboxamide 3c | IC50: 16.5 ± 0.37 µM[9] | Kojic Acid | IC50: 15.9 ± 2.5 µM[9] |
Note: The term "thiazolidine hydrochloride" was not prevalent in the reviewed literature. The data presented here is for the broader class of thiazolidine and thiazolidinedione derivatives.
Experimental Protocols
SARS-CoV-2 Mpro (3CLpro) Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)
This protocol is based on the methodology described for screening thiazolidinedione derivatives against SARS-CoV-2 Mpro.[1]
Objective: To determine the in vitro inhibitory activity of compounds against SARS-CoV-2 Mpro.
Materials:
-
Recombinant SARS-CoV-2 Mpro (30 nM)
-
Test compounds (serial dilutions)
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.3), 1 mM EDTA, 0.01% TritonX-100, 1 mM DTT
-
Fluorogenic substrate: MCA-AVLQSGFR-Lys(Dnp)-Lys-NH2 (20 µM)
-
Positive Control: GC376
-
96-well assay plates
-
Fluorescence plate reader (Excitation: 320 nm, Emission: 405 nm)
Procedure:
-
Mix 30 nM of SARS-CoV-2 Mpro with serial dilutions of each test compound in the reaction buffer.
-
Incubate the mixture at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to a final concentration of 20 µM.
-
Measure the fluorescence intensity at an excitation wavelength of 320 nm and an emission wavelength of 405 nm.
-
The cleavage of the substrate by the enzyme releases a fluorescent MCA group, leading to an increase in fluorescence intensity.
-
Calculate the percentage of inhibition by comparing the fluorescence of the test compound wells with the control wells (enzyme and substrate without inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Diagram of the FRET-based SARS-CoV-2 Mpro Inhibition Assay Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative effects of thiazolidinediones on in vitro P450 enzyme induction and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective synthesis of new oxazolidinylthiazolidines as enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Non-acidic bifunctional benzothiazole-based thiazolidinones with antimicrobial and aldose reductase inhibitory activity as a promising therapeutic strategy for sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, In Silico Studies, and Antioxidant and Tyrosinase Inhibitory Potential of 2-(Substituted Phenyl) Thiazolidine-4-Carboxamide Derivatives [mdpi.com]
A comparative study of thiazolidine hydrochloride's free base versus its salt form.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the free base and hydrochloride salt forms of thiazolidine (B150603), a heterocyclic compound of significant interest in medicinal chemistry. The selection of a drug candidate's form—free base or salt—is a critical decision in the pharmaceutical development process, profoundly influencing its physicochemical properties, bioavailability, and therapeutic efficacy. This document outlines the key differences between thiazolidine and its hydrochloride salt, supported by illustrative experimental data and detailed protocols.
Physicochemical Properties: A Tabular Comparison
The conversion of a free base to a salt form typically enhances solubility and stability. The following tables summarize the anticipated quantitative differences between thiazolidine free base and thiazolidine hydrochloride. Note: The following data is illustrative, based on general principles of salt formation and data from related compounds, as a direct comparative study was not available in the searched literature.
Table 1: General Physicochemical Properties
| Property | Thiazolidine (Free Base) | This compound (Salt Form) |
| Molecular Formula | C₃H₇NS | C₃H₈ClNS |
| Molecular Weight | 89.16 g/mol | 125.62 g/mol |
| Appearance | Colorless liquid | White to off-white crystalline solid |
| Melting Point | Not applicable (liquid at room temp) | ~150-155 °C (decomposes) |
| pKa | ~6.5 (of the secondary amine) | Not applicable |
Table 2: Solubility Profile
| Solvent | Thiazolidine (Free Base) | This compound (Salt Form) |
| Water | Sparingly soluble | Highly soluble |
| 0.1 N HCl | Soluble (forms salt in situ) | Highly soluble |
| Phosphate Buffer (pH 7.4) | Sparingly soluble | Soluble |
| Ethanol | Soluble | Soluble |
| Methanol | Soluble | Soluble |
Table 3: Stability and Dissolution Characteristics
| Parameter | Thiazolidine (Free Base) | This compound (Salt Form) |
| Hygroscopicity | Low | Moderate to High |
| Chemical Stability | Prone to oxidation and degradation | More stable in solid state |
| Intrinsic Dissolution Rate | Lower | Higher |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the physicochemical properties of active pharmaceutical ingredients (APIs). Below are standard protocols for key experiments used to compare the free base and salt forms of a compound like thiazolidine.
Equilibrium Solubility Determination (Shake-Flask Method)
Objective: To determine the thermodynamic solubility of the compound in various aqueous media.
Methodology:
-
Prepare buffered solutions at various pH levels (e.g., pH 1.2, 4.5, 6.8, and 7.4) and purified water.
-
Add an excess amount of the test compound (thiazolidine free base or hydrochloride salt) to a known volume of each medium in a sealed flask.
-
Agitate the flasks at a constant temperature (e.g., 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the samples to stand to permit the sedimentation of undissolved solids.
-
Carefully withdraw a sample from the supernatant and filter it through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Perform the experiment in triplicate for each condition.
Intrinsic Dissolution Rate (IDR) Measurement
Objective: To determine the dissolution rate of the pure compound from a constant surface area, which is independent of particle size effects.
Methodology:
-
Compress a known amount of the test compound (e.g., 100-200 mg) into a compact of a specific diameter using a hydraulic press.
-
Mount the compact in a die, exposing only one flat surface of a known area (typically 0.5 cm²).
-
Place the die assembly into a dissolution vessel containing a known volume of dissolution medium (e.g., 900 mL of 0.1 N HCl) maintained at a constant temperature (37 °C).
-
Rotate the die at a constant speed (e.g., 100 rpm).
-
Withdraw samples of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Analyze the concentration of the dissolved compound in each sample using a validated analytical method (e.g., HPLC).
-
Plot the cumulative amount of drug dissolved per unit area against time. The slope of the linear portion of the plot represents the intrinsic dissolution rate (in mg/min/cm²).
Stability-Indicating Assay
Objective: To evaluate the stability of the compound under various stress conditions and to develop an analytical method that can distinguish the intact drug from its degradation products.
Methodology:
-
Subject the test compound to forced degradation conditions, including:
-
Acid hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal degradation: Dry heat at 80 °C for 48 hours.
-
Photostability: Exposure to UV and visible light as per ICH Q1B guidelines.
-
-
Develop a stability-indicating HPLC method capable of separating the parent drug from all major degradation products. This typically involves optimizing the mobile phase composition, column type, and detector wavelength.
-
Validate the developed method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
-
Analyze the stressed samples to identify and quantify the degradation products.
Signaling Pathways and Experimental Workflow Visualization
Thiazolidine-containing compounds, particularly thiazolidinediones, are known to interact with various cellular signaling pathways. The diagrams below illustrate a key signaling pathway and a typical experimental workflow.
Caption: Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) signaling pathway.
Caption: General experimental workflow for comparing free base and salt forms.
Discussion and Conclusion
The decision to develop a free base or a salt form of a drug candidate is multifaceted. For thiazolidine, the hydrochloride salt is anticipated to offer significant advantages in terms of aqueous solubility and dissolution rate, which are often prerequisites for adequate oral bioavailability. The enhanced stability of the crystalline salt form also contributes to a longer shelf life and more consistent formulation performance.
However, the free base may be preferred in specific formulation strategies, such as non-aqueous formulations or when the hydrochloride salt exhibits undesirable properties like high hygroscopicity, which can complicate manufacturing and storage.
Ultimately, the choice between the free base and the hydrochloride salt of thiazolidine will depend on a thorough evaluation of the data generated from the experimental protocols outlined in this guide, in conjunction with the intended therapeutic application and formulation strategy. This comparative approach ensures the selection of the optimal form of the API to advance through the drug development pipeline.
Performance Evaluation of Catalysts in Thiazolidine Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of thiazolidine (B150603) and its derivatives is a cornerstone of medicinal chemistry, owing to the broad spectrum of biological activities exhibited by this heterocyclic scaffold. The efficiency of thiazolidine synthesis is critically dependent on the choice of catalyst. This guide provides an objective comparison of the performance of various catalysts in the synthesis of thiazolidines, with a focus on the widely studied 5-arylidene-2,4-thiazolidinediones, supported by experimental data.
Comparative Performance of Catalysts
The selection of a catalyst significantly influences reaction times, yields, and overall process sustainability. Below is a summary of quantitative data for different catalysts employed in the Knoevenagel condensation reaction for the synthesis of 5-arylidene-2,4-thiazolidinediones.
| Catalyst Type | Catalyst | Reaction | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Organocatalyst | Morpholine | Knoevenagel Condensation | - | - | - | Moderate to Good | [1] |
| Organocatalyst | Piperidine (B6355638) | Knoevenagel Condensation | Ethanol (B145695) | Reflux | - | - | [2] |
| Organocatalyst | Ethylenediamine (B42938) Diacetate | Knoevenagel Condensation | Solvent-free | - | Short | High | [1] |
| Natural Catalyst | Tannic Acid | Knoevenagel Condensation | Ethanol | Reflux | - | - | [1] |
| Homogeneous | Ferric (III) Chloride | Cyclocondensation | - | - | 6-7 hours | 55-93% | [2] |
| Green Solvent/Catalyst | Deep Eutectic Solvents | Knoevenagel Condensation | Choline chloride:N-methylurea | 80°C | - | 21.49-90.90% | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of catalytic performance. Below are representative experimental protocols for the synthesis of 5-arylidene-2,4-thiazolidinediones using different catalytic systems.
Protocol 1: Organocatalyzed Synthesis using Piperidine
This protocol details the Knoevenagel condensation of an aromatic aldehyde with 2,4-thiazolidinedione (B21345) using piperidine as a catalyst.[2]
Materials:
-
Aromatic aldehyde (1 mmol)
-
2,4-Thiazolidinedione (1 mmol)
-
Piperidine (catalytic amount)
-
Ethanol (solvent)
Procedure:
-
A mixture of the aromatic aldehyde (1 mmol), 2,4-thiazolidinedione (1 mmol), and a catalytic amount of piperidine in ethanol is prepared in a round-bottom flask.
-
The reaction mixture is refluxed for a specified duration, with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Protocol 2: Solvent-Free Synthesis using Ethylenediamine Diacetate
This method offers an environmentally benign approach by eliminating the need for a solvent.[1]
Materials:
-
Aromatic aldehyde (1 mmol)
-
2,4-Thiazolidinedione (1 mmol)
-
Ethylenediamine diacetate (small amount)
Procedure:
-
A mixture of the aromatic aldehyde (1 mmol), 2,4-thiazolidinedione (1 mmol), and a small amount of ethylenediamine diacetate is thoroughly mixed in a mortar and pestle at room temperature.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solid product is washed with water to remove the catalyst and any unreacted starting materials.
-
The crude product is then purified by recrystallization.
Visualizing Catalytic Processes
Diagrams illustrating workflows and relationships are essential for a clear understanding of complex chemical processes.
Caption: General experimental workflow for evaluating catalyst performance in thiazolidine synthesis.
Caption: Classification of catalysts used in the synthesis of thiazolidine derivatives.
Objective Comparison and Conclusion
The synthesis of 5-arylidene-2,4-thiazolidinediones is readily achieved through Knoevenagel condensation, and the choice of catalyst plays a pivotal role in the reaction's efficiency and environmental impact.
Organocatalysts , such as piperidine and morpholine, are widely employed due to their accessibility and effectiveness.[1][2] Ethylenediamine diacetate stands out as a highly efficient organocatalyst, enabling the reaction to proceed under solvent-free conditions with short reaction times and high yields.[1] This aligns with the principles of green chemistry by minimizing waste and energy consumption.
Homogeneous catalysts like ferric (III) chloride have demonstrated good to excellent yields in cyclocondensation reactions.[2] However, the separation of the catalyst from the reaction mixture can be challenging, potentially leading to product contamination.
Natural catalysts and green solvents represent a promising avenue for sustainable synthesis. Tannic acid, a natural polyphenol, has been successfully used as a catalyst in ethanol.[1] Deep eutectic solvents (DESs) serve a dual role as both the solvent and the catalyst, offering a green and efficient medium for the synthesis of thiazolidinedione derivatives with a wide range of yields.[3]
References
A Comparative Molecular Docking Analysis of Thiazolidine Derivatives in Drug Discovery
Thiazolidine (B150603) and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. These scaffolds are central to the development of novel therapeutic agents targeting a multitude of diseases, including cancer, diabetes, and microbial infections.[1][2] Molecular docking studies have become an indispensable computational tool in this field, offering insights into the binding mechanisms of these derivatives with their respective protein targets and guiding the rational design of more potent and selective drug candidates.[3]
This guide provides a comparative overview of recent molecular docking studies on thiazolidine derivatives, with a focus on their anticancer, antidiabetic, and antimicrobial applications. Quantitative data from various studies are summarized in structured tables to facilitate a clear comparison of their in silico performance, which is often correlated with in vitro biological activity. Detailed experimental protocols for key assays are also presented to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Data Presentation: A Comparative Look at Binding Affinities and Biological Activities
The following tables summarize the molecular docking results and in vitro biological activities of various thiazolidine derivatives against key therapeutic targets. These tables provide a quantitative comparison of binding energies, docking scores, and inhibitory concentrations (IC50), offering valuable insights into the structure-activity relationships of these compounds.
Anticancer Activity
Thiazolidine derivatives have been extensively investigated for their anticancer properties, with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 4 (CDK4) being prominent targets.[4][5] Inhibition of VEGFR-2 is a key strategy in anti-angiogenic cancer therapy, while CDK4 is crucial for cell cycle progression.
| Compound | Target Protein | Docking Score/Binding Energy (kcal/mol) | In Vitro Activity (IC50, µM) | Cell Line | Reference |
| Compound 7c | VEGFR-2 | - | 0.08 | - | [4] |
| Compound 6c | VEGFR-2 | - | 0.11 | - | [4] |
| Compound 5 | Akt1 | -7.6 | 9.082 | HepG2 | [5][6] |
| Compound 5 | CDK4 | -8.5 | 9.082 | HepG2 | [5][6] |
| Compound 6b | Akt1 | -7.8 | 4.712 | HepG2 | [5][6] |
| Compound 6b | CDK4 | -10.1 | 4.712 | HepG2 | [5][6] |
| Compound AB-12 | PLK1 | - | 28.5 (GI50, µg/ml) | MCF-7 | [7] |
| Compound AB-6 | PLK1 | - | 50.7 (GI50, µg/ml) | MCF-7 | [7] |
Antidiabetic Activity
Thiazolidinediones (TZDs) are a well-established class of drugs for the treatment of type 2 diabetes.[8] Their primary mechanism of action involves the activation of Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ), a key regulator of glucose metabolism.[9] Molecular docking studies are crucial for designing new TZDs with improved efficacy and reduced side effects.[9]
| Compound | Target Protein | Docking Score/Binding Energy (kcal/mol) | In Vitro/In Vivo Activity | Reference |
| Compound 4h | PPARγ | -8.32 | Significant hypoglycemic effect | [10] |
| Compound 4n | PPARγ | -8.29 | Significant hypoglycemic effect | [10] |
| Rosiglitazone (Standard) | PPARγ | -8.26 | - | [10] |
| Compound 3j | PPAR-γ | -7.765 | Hypoglycaemic effect of 117.48 ± 43.93 (mg/dL) | [9] |
| Compound 3i | PPAR-γ | -7.703 | Hypoglycaemic effect of 112.55 ± 6.10 (mg/dL) | [9] |
| Compound 3h | PPAR-γ | -7.642 | Hypoglycaemic effect of 108.04 ± 4.39 (mg/dL) | [9] |
| Pioglitazone (Standard) | PPAR-γ | -8.558 | Hypoglycaemic effect of 153.93 ± 4.61 (mg/dL) | [9] |
| Compound 5c | PPAR-γ | -10.1 | Promising antidiabetic activity | [11] |
| Compound 5d | PPAR-γ | -10.0 | Promising antidiabetic activity | [11] |
Antimicrobial Activity
The emergence of drug-resistant pathogens has spurred the search for new antimicrobial agents. Thiazolidine derivatives have shown promise as antibacterial and antifungal agents, with molecular docking studies helping to identify their potential mechanisms of action, such as the inhibition of enzymes like E. coli MurB and lanosterol (B1674476) 14α-demethylase.[2][12]
| Compound | Target Enzyme | Docking Score/Binding Energy (kcal/mol) | In Vitro Activity (MIC, mg/mL) | Organism | Reference |
| Compound 3 | E. coli MurB | - | 0.23–0.7 | E. coli | [2] |
| Compound 9 | Lanosterol 14α-demethylase | - | 0.06–0.23 | C. albicans | [2] |
| Compound 5 | E. coli MurB | - | 0.008–0.06 | Gram-positive & Gram-negative bacteria | [12] |
| Compound 5b | E. coli MurB | -8.7 | - | E. coli | [13] |
Experimental Protocols
The reliability of both in silico and in vitro studies is paramount. The following sections detail the generalized methodologies employed in the cited research for molecular docking and common biological assays.
Molecular Docking Methodology
A generalized workflow for molecular docking studies is consistently applied across the reviewed literature.[1][3]
-
Protein Preparation: The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and essential hydrogen atoms are added to the protein structure.[1]
-
Ligand Preparation: The 2D structures of the thiazolidine derivatives are drawn using chemical drawing software and then converted to 3D structures. Energy minimization of these ligand structures is performed using appropriate force fields to obtain a stable conformation.[1]
-
Docking Simulation: Software such as AutoDock, Molegro Virtual Docker (MVD), or the Schrödinger Suite is utilized to perform the docking calculations.[1] The active site of the protein is defined to create a grid box, which specifies the search space for the docking algorithm.[3] The software then explores various conformations and orientations of the ligand within this defined active site.[3]
-
Analysis of Results: The results are analyzed based on the binding energy or docking score, with lower energy values typically indicating a more stable and favorable interaction between the ligand and the protein.[3] The interaction patterns, such as hydrogen bonds and hydrophobic interactions between the ligand and the protein's amino acid residues, are also examined to understand the binding mode.[3]
In Vitro Anticancer Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[1]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the thiazolidine derivatives and a control (e.g., doxorubicin) for a specified period, typically 48 or 72 hours.[1]
-
MTT Addition: After the treatment period, an MTT solution is added to each well and incubated. Viable cells with active metabolism reduce the yellow MTT to purple formazan (B1609692) crystals.[1]
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Visualizing Molecular Interactions and Workflows
Diagrams are essential for visualizing complex biological processes and experimental workflows. The following sections provide Graphviz diagrams to illustrate a typical molecular docking workflow and a simplified signaling pathway relevant to the antidiabetic activity of thiazolidine derivatives.
Molecular Docking Workflow
Caption: A generalized workflow for molecular docking studies.
Simplified PPAR-γ Signaling Pathway
Several of the reviewed studies investigate thiazolidinedione derivatives as agonists for the Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ), a key regulator of glucose metabolism and adipogenesis.[3][9] Activation of this nuclear receptor plays a crucial role in the therapeutic effect of antidiabetic drugs.
Caption: Simplified signaling pathway of PPAR-γ activation.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antidiabetic potential of thiazolidinedione derivatives with efficient design, molecular docking, structural activity relationship, and biological activity: an update review (2021-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Hypoglycemic and Anti-inflammatory Activity Screening of Novel Substituted 5-[Morpholino(Phenyl)Methyl]-Thiazolidine-2,4-Diones and Their Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, molecular docking, and in vivo antidiabetic evaluation of new benzylidene-2,4-thiazolidinediones as partial PPAR-γ agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Thiazolidine Hydrochloride Derivatives Demonstrate Selective Cytotoxicity Against Diverse Cancer Cell Lines
For Immediate Release
Recent research highlights the promising potential of thiazolidine (B150603) hydrochloride derivatives as selective anticancer agents. A comprehensive analysis of multiple studies reveals that these compounds exhibit significant cytotoxic effects against a wide array of cancer cell lines while demonstrating lower toxicity towards normal cells. This selectivity is a critical attribute in the development of targeted cancer therapies with reduced side effects.
The anticancer activity of these derivatives, particularly the 2,4-thiazolidinedione (B21345) (TZD) scaffold, has been evaluated across numerous cancer types, including colorectal, breast, lung, liver, cervical, and prostate cancers. The effectiveness of these compounds is quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. Several studies have also calculated a selectivity index, comparing the cytotoxic effects on cancerous versus non-cancerous cells, further underscoring their therapeutic potential.
Comparative Analysis of In Vitro Cytotoxicity
The following table summarizes the IC50 values of various thiazolidine hydrochloride derivatives against a panel of cancer cell lines, as reported in recent literature. This data provides a quantitative comparison of their potency and spectrum of activity.
| Compound/Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 22 | HepG2 | Liver | 2.04 | [1] |
| MCF-7 | Breast | 1.21 | [1] | |
| Compound 15 | HT-29 | Colon | 13.56 | [2] |
| A-549 | Lung | 17.8 | [2] | |
| HCT-116 | Colon | 13.84 | [2] | |
| Compound 17 | HCT-116 | Colon | 9.17 | [2] |
| A-549 | Lung | 10.89 | [2] | |
| Acridine-2,4-TZD Hybrid (62 & 63 ) | HCT116 | Colorectal | 4.9 | [3] |
| Acridine-2,4-TZD Hybrid (64 ) | HeLa | Cervical | 4.55 | [3] |
| 2-oxoindoline-2,4-TZD Hybrid (20 ) | Caco-2 | Colon | 2 | [3] |
| HepG-2 | Liver | 10 | [3] | |
| MDA-MB-231 | Breast | 40 | [3] | |
| 5-arylidine-N-(phenyl-thiazolyl-methylene)-2,4-TZD (66 ) | HCT116 | Colorectal | - | [3] |
| Chromenyl-methylene-2,4-TZD (70 ) | HCT116 | Colorectal | - | [3] |
| Thiazolidin-4-one-pyrazole Hybrid (76 ) | EAC | Breast | 901.3 | [4] |
| Thiazolidinone-indole Hybrid (55 ) | HCT-15 | Colon | 0.92 | [5] |
| Coumarin-4-thiazolidinone Hybrid (23 ) | A549 | Lung | 0.96 | [5] |
| Pyrrole-4-thiazolidinone Hybrid (29 ) | MCF-7 | Breast | 0.10 - 0.60 | [5] |
| A2780 | Ovarian | 0.10 - 0.60 | [5] | |
| HT29 | Colon | 0.10 - 0.60 | [5] | |
| 1,2,4-triazole–4-thiazolidinone Hybrid (44 ) | NCI 60 Panel | Various | 3.54 (Mean GI50) | [5] |
| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d ) | NCI-H522 | Non-Small Cell Lung | 1.36 (GI50) | [6] |
| COLO 205 | Colon | 1.64 (GI50) | [6] | |
| RXF 393 | Renal | 1.15 (GI50) | [6] | |
| MDA-MB-468 | Breast | 1.11 (GI50) | [6] |
Note: GI50 represents the concentration for 50% growth inhibition.
Experimental Protocols
The evaluation of the cytotoxic activity of this compound derivatives is predominantly conducted using cell viability assays, such as the MTT or MTS assay. A generalized protocol for these assays is as follows:
1. Cell Culture and Seeding:
-
Cancer and normal cell lines are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded into 96-well plates at a specific density (e.g., 1 x 10^5 cells/well) and allowed to adhere overnight.
2. Compound Treatment:
-
A stock solution of the this compound derivative is prepared in a suitable solvent, such as DMSO.
-
Serial dilutions of the compound are made in the culture medium to achieve a range of final concentrations.
-
The culture medium from the seeded plates is replaced with the medium containing the test compound. A control group receives medium with the solvent alone.
3. Incubation:
-
The treated plates are incubated for a specified period, typically 24 to 72 hours, to allow the compound to exert its effect.
4. Cell Viability Assessment (MTT Assay):
-
After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
The plates are incubated for a further 2-4 hours, during which viable cells metabolize the MTT into a purple formazan (B1609692) product.
-
A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
5. Data Analysis:
-
The percentage of cell viability is calculated relative to the control group.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
-
The selectivity index can be calculated by dividing the IC50 value for the normal cell line by the IC50 value for the cancer cell line.
Visualizing the Research Process
To better understand the workflow and the underlying mechanisms, the following diagrams illustrate the experimental process for selectivity assessment and a key signaling pathway targeted by these compounds.
Caption: Experimental workflow for assessing the selectivity of this compound derivatives.
Mechanism of Action: Targeting Key Signaling Pathways
Thiazolidinedione derivatives exert their anticancer effects through various mechanisms, including the modulation of critical signaling pathways involved in cell proliferation, survival, and apoptosis.[3][7][8] One of the key pathways implicated is the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by thiazolidinediones.
By inhibiting key components of the PI3K/Akt/mTOR pathway, these compounds can effectively block downstream signals that promote cancer cell growth and survival, ultimately leading to apoptosis.[3] The ability of this compound derivatives to selectively target cancer cells through such mechanisms highlights their significant potential in the development of next-generation cancer therapeutics. Further preclinical and clinical investigations are warranted to fully elucidate their efficacy and safety profiles.
References
- 1. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation and computer-aided discovery of new thiazolidine-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SYNTHESIS AND SAR STRATEGY OF THIAZOLIDINEDIONE: A NOVEL APPROACH FOR CANCER TREATMENT | Journal of the Chilean Chemical Society [jcchems.com]
- 8. Thiazolidinedione derivatives in cancer therapy: exploring novel mechanisms, therapeutic potentials, and future horizons in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Thiazolidine Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides essential information and step-by-step procedures for the proper disposal of thiazolidine (B150603) hydrochloride, ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle thiazolidine hydrochloride with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the solid material or its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Treat all this compound waste as hazardous chemical waste.
-
Segregate solid waste (e.g., contaminated lab paper, gloves, weighing boats) from liquid waste (e.g., unused solutions, reaction mixtures).
-
Do not mix this compound waste with other incompatible chemical waste streams.
2. Waste Containment and Labeling:
-
Solid Waste: Collect in a clearly labeled, leak-proof container with a secure lid. The container should be made of a material compatible with the chemical.
-
Liquid Waste: Collect in a designated, sealed, and non-reactive waste container. Ensure the container is properly vented if there is a potential for gas evolution.
-
Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any known hazard pictograms. The date of waste accumulation should also be clearly marked.
3. Storage:
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure secondary containment is used to prevent the spread of material in case of a leak.
-
Do not store large quantities of chemical waste in the laboratory for extended periods. Adhere to your institution's and local regulations regarding storage time limits.
4. Professional Disposal:
-
Crucially, do not dispose of this compound down the drain or in the regular trash.
-
Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1][2]
-
Provide the waste disposal service with a complete and accurate description of the waste, including its composition and any known hazards.
Quantitative Data Summary
For the safe management of chemical waste, it is essential to be aware of regulatory limits. The following table summarizes general quantitative limits for hazardous waste accumulation in a laboratory setting, as stipulated by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States. Note: These are general guidelines, and specific limits may vary based on local and state regulations.
| Parameter | Guideline |
| Maximum Volume of Hazardous Waste in a Satellite Accumulation Area (SAA) | 55 gallons |
| Maximum Amount of Acutely Hazardous Waste (P-listed) in an SAA | 1 quart (liquid) or 1 kg (solid) |
| Time Limit for Removal from SAA Once Full | Within 3 calendar days |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
Disclaimer: The information provided in this guide is intended for general guidance and is based on best practices for chemical waste disposal. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) for this compound and consultation with your institution's Environmental Health and Safety (EHS) department. Always adhere to all applicable federal, state, and local regulations regarding hazardous waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
